molecular formula C6H7N<br>C6H7N<br>C6H5NH2 B041778 Aniline CAS No. 62-53-3

Aniline

Cat. No.: B041778
CAS No.: 62-53-3
M. Wt: 93.13 g/mol
InChI Key: PAYRUJLWNCNPSJ-UHFFFAOYSA-N
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Description

Aniline is a primary aromatic amine of significant importance in industrial and research chemistry, serving as a foundational precursor in the synthesis of a vast array of derivatives. Its principal research value lies in its role as a key building block for the production of polyurethane foams via its conversion to methylene diphenyl diisocyanate (MDI), as well as in the manufacturing of dyes, antioxidants, stabilizers, and pharmaceuticals such as sulfa drugs. The mechanism of action for this compound is primarily attributed to the reactivity of its amine group, which facilitates electrophilic aromatic substitution at the ortho and para positions, and its ability to form diazonium salts—crucial intermediates for azo coupling reactions. This reactivity makes it indispensable in organic synthesis, polymer science, and the development of new materials. Researchers also utilize this compound in electrochemical studies for the deposition of conductive polythis compound films, which have applications in sensors, corrosion protection, and electronic devices. Furthermore, its properties are exploited in toxicology and metabolic studies to understand aromatic amine metabolism and its biological effects. Proper handling is essential due to its toxicity. This product is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYRUJLWNCNPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N, Array
Record name ANILINE
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Related CAS

136260-71-4, 25233-30-1, 165260-61-7, 114464-18-5, 125597-20-8, 125597-21-9, Array
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Record name Polyaniline
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Record name Benzenamine, pentamer
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Record name Benzenamine, tetramer
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Record name Benzenamine, trimer
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Record name Aniline
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DSSTOX Substance ID

DTXSID8020090
Record name Aniline
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Molecular Weight

93.13 g/mol
Source PubChem
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Physical Description

Aniline appears as a yellowish to brownish oily liquid with a musty fishy odor. Melting point -6 °C; boiling point 184 °C; flash point 158 °F. Denser than water (8.5 lb / gal) and slightly soluble in water. Vapors heavier than air. Toxic by skin absorption and inhalation. Produces toxic oxides of nitrogen during combustion. Used to manufacture other chemicals, especially dyes, photographic chemicals, agricultural chemicals and others., Liquid; Pellets or Large Crystals, Colorless to brown, oily liquid with an aromatic amine-like odor; Note: A solid below 21 degrees F; [NIOSH], Liquid, COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR OR LIGHT., Colorless to brown, oily liquid with an aromatic amine-like odor., Colorless to brown, oily liquid with an aromatic amine-like odor. [Note: A solid below 21 °F.]
Record name ANILINE
Source CAMEO Chemicals
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Record name Aniline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Record name Aniline
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ANILINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name ANILINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/452
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Aniline (and homologs)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0033.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

363 to 367 °F at 760 mmHg (EPA, 1998), 184.1 °C, 184.00 to 185.00 °C. @ 760.00 mm Hg, 184 °C, 363 °F
Record name ANILINE
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Aniline
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Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Aniline
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aniline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003012
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ANILINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name ANILINE
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URL https://www.osha.gov/chemicaldata/452
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Aniline (and homologs)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0033.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

158 °F (EPA, 1998), 70 °C, 70 °C (158 °F) - closed cup, 169 °F (76 °C) - Closed cup, 76 °C c.c., 158 °F
Record name ANILINE
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Record name Aniline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Aniline
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/43
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ANILINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name ANILINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/452
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Aniline (and homologs)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0033.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

10 to 50 mg/mL at 73 °F (NTP, 1992), In water, 36,000 mg/L at 25 °C, 3.5 parts/100 parts water at 25 °C; 6.4 parts/100 parts water at 90 °C, One gram dissolves in 28.6 mL water, 15.7 mL boiling water, Soluble in water, For more Solubility (Complete) data for Aniline (8 total), please visit the HSDB record page., 36 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 3.4, 4%
Record name ANILINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2485
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Record name Aniline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06728
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aniline
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/43
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Aniline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003012
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ANILINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Aniline (and homologs)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0033.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.022 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0217 at 20 °C/20 °C, Relative density (water = 1): 1.02, 1.02
Record name ANILINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2485
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Aniline
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/43
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ANILINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ANILINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/452
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Aniline (and homologs)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0033.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.22 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.3 (Air = 1), Relative vapor density (air = 1): 3.2, 3.22
Record name ANILINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2485
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Aniline
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/43
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ANILINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0011
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ANILINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/452
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.67 mmHg at 77 °F (EPA, 1998), 0.66 [mmHg], 6.67X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 40, 0.6 mmHg
Record name ANILINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2485
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Aniline
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Color/Form

Oily liquid; colorless when freshly distilled, darkens on exposure to air and light, Colorless with a bluish fluorescence when freshly distilled, Colorless to brown, oily liquid [Note: A solid below 21 °F]

CAS No.

62-53-3
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Melting Point

21 °F (EPA, 1998), -6.0 °C, -6 °C, 21 °F
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Foundational & Exploratory

Aniline: A Comprehensive Technical Guide to its Structure, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline (C₆H₅NH₂), the simplest aromatic amine, is a cornerstone of modern organic synthesis and a critical building block in numerous industries, including pharmaceuticals, dyes, and polymers.[1][2] Its unique electronic structure, arising from the interplay between the amino group and the aromatic ring, dictates its physical properties and chemical reactivity. This guide provides an in-depth examination of this compound's molecular structure, physicochemical properties, and diverse reactivity, supplemented with detailed experimental protocols and data presented for clarity and practical application.

Structure and Bonding

This compound consists of a phenyl group attached to an amino group.[2] The nitrogen atom's lone pair of electrons is delocalized into the benzene (B151609) ring's π-system, which significantly influences the molecule's geometry and electronic properties.[3] This delocalization results in a partial π-bond character between the carbon and nitrogen atoms.

The C-N bond length in this compound is approximately 1.41 Å, which is shorter than the typical C-N single bond length of 1.47 Å found in aliphatic amines like cyclohexylamine, indicating this partial double bond character.[4] The geometry of the amino group is slightly pyramidalized, with the nitrogen hybridization existing in a state between sp² and sp³.[4]

G This compound This compound res1 res1

Caption: Resonance delocalization in this compound.

Table 1: Structural Parameters of this compound
ParameterValueReference
C-N Bond Length1.41 Å[4]
Pyramidalization Angle¹142.5°[4]
C-N Bond Length (Cyclohexylamine)1.47 Å[4]
C-N Bond Length (2,4,6-trinitrothis compound)1.34 Å[4]
C-N Bond Length (3-methylthis compound)1.44 Å[4]
¹Angle between the C-N bond and the bisector of the H-N-H angle.

Physicochemical Properties

Freshly purified this compound is a colorless to pale yellow, oily liquid with a characteristic fishy odor.[1][5] It darkens upon exposure to air and light due to the formation of oxidized, colored impurities.[2][4]

Table 2: Physical Properties of this compound
PropertyValueReference(s)
Appearance Colorless to pale yellow oily liquid[1][2][5]
Odor Characteristic fishy, amine-like[1][2]
Molecular Formula C₆H₅NH₂[1]
Molar Mass 93.13 g/mol -
Density 1.022 g/cm³[6]
Melting Point -6.3 °C[1][4]
Boiling Point 184.1 °C[1][4][6]
Solubility Slightly soluble in water; miscible with most organic solvents (e.g., alcohol, ether, benzene)[1][5][6]
pKa of Conjugate Acid (Anilinium ion) ~4.6[1][4][7]
Refractive Index (nD at 20 °C) 1.586[6]
Basicity

This compound is a weak base. Aromatic amines are generally much weaker bases than aliphatic amines.[3][4] This reduced basicity is attributed to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system, making them less available for protonation.[2][3] this compound reacts with strong acids to form the anilinium ion (C₆H₅NH₃⁺).[4] The pKa of the anilinium ion is approximately 4.6.[4][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

Technique Key Absorptions / Signals Reference(s)
UV-Vis (in Ethanol) λmax ≈ 230 nm and 280 nm[8]
Infrared (IR) ~3442, 3360 cm⁻¹ (N-H asymmetric & symmetric stretch)~1619 cm⁻¹ (N-H bend)~1281 cm⁻¹ (Aromatic C-N stretch)
¹H NMR (in CDCl₃) δ ≈ 7.14 ppm (t, 2H, meta-H)δ ≈ 6.74 ppm (t, 1H, para-H)δ ≈ 6.66 ppm (d, 2H, ortho-H)δ ≈ 3.53 ppm (s, 2H, NH₂)[9]
¹³C NMR (in CDCl₃) δ ≈ 146.6 ppm (C-N)δ ≈ 129.4 ppm (meta-C)δ ≈ 118.8 ppm (para-C)δ ≈ 115.2 ppm (ortho-C)[10]

Reactivity and Reaction Mechanisms

The amino group (-NH₂) is a strong activating, ortho-, para-directing group in electrophilic aromatic substitution reactions.[11][12] This high reactivity is due to the donation of the nitrogen's lone pair into the ring, increasing electron density at the ortho and para positions.[12][13]

G This compound This compound (C₆H₅NH₂) eas eas This compound->eas n_reactions n_reactions This compound->n_reactions oxidation oxidation This compound->oxidation diazotization diazotization Halogenation (e.g., Bromination) Halogenation (e.g., Bromination) eas->Halogenation (e.g., Bromination) Nitration Nitration eas->Nitration Sulfonation Sulfonation eas->Sulfonation Acylation (Amide formation) Acylation (Amide formation) n_reactions->Acylation (Amide formation) N-Alkylation N-Alkylation n_reactions->N-Alkylation

Caption: Major reactivity pathways of this compound.

Electrophilic Aromatic Substitution

This compound's high reactivity makes it highly susceptible to electrophilic attack.[13]

  • Halogenation: this compound reacts rapidly with bromine water at room temperature to form a white precipitate of 2,4,6-tribromothis compound (B120722). The reaction is so facile that it is difficult to stop at monosubstitution.[4]

  • Nitration: Direct nitration of this compound with a mixture of concentrated nitric and sulfuric acids is complex. The strongly acidic conditions protonate the amino group to form the anilinium ion, which is a meta-directing deactivator. This leads to a mixture of ortho, meta, and para products, along with significant oxidation and tar formation.[12][13]

  • Sulfonation: Reaction with concentrated sulfuric acid at 180 °C produces sulfanilic acid (p-aminobenzenesulfonic acid).[4]

  • Friedel-Crafts Reactions: this compound does not undergo Friedel-Crafts alkylation or acylation. The amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring towards electrophilic attack.

Controlling Reactivity: The Acyl Protecting Group

To overcome the issues of polysubstitution and unwanted side reactions, the high reactivity of the amino group can be moderated by converting it to an acetamido group (-NHCOCH₃) via acetylation.[13] This is a common protection strategy. The acetamido group is still an ortho-, para-director but is less activating than the amino group.[5] This allows for controlled, monosubstituted reactions. The amino group can be regenerated later by hydrolysis.

G start This compound (Highly Activated) protect Step 1: Protection (Acetylation with Acetic Anhydride) start->protect intermediate Acetanilide (B955) (Moderately Activated) protect->intermediate react Step 2: Electrophilic Substitution (e.g., Monobromination) intermediate->react protected_product p-Bromoacetanilide react->protected_product deprotect Step 3: Deprotection (Acid/Base Hydrolysis) protected_product->deprotect final_product p-Bromothis compound (Monosubstituted Product) deprotect->final_product

Caption: Workflow for controlled monosubstitution.

Reactions of the Amino Group
  • Acylation: this compound reacts with acylating agents like acetic anhydride (B1165640) or acetyl chloride to form amides. The product from the reaction with acetic anhydride is acetanilide.[4][13]

  • N-Alkylation: this compound can be alkylated on the nitrogen atom. For instance, reacting this compound with methanol (B129727) at high temperatures over an acid catalyst yields N-methylthis compound and N,N-dimethylthis compound.[4]

  • Diazotization: Primary aromatic amines like this compound react with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C) to form stable arenediazonium salts.[1] These salts are highly versatile intermediates in the synthesis of a wide range of aromatic compounds through reactions like the Sandmeyer reaction.

Experimental Protocols

Synthesis of this compound from Nitrobenzene (B124822)

This compound is commonly prepared in the laboratory by the reduction of nitrobenzene using a metal in acidic conditions, such as tin and concentrated hydrochloric acid.[6][7][8]

G start Start step1 Combine Nitrobenzene and Granulated Tin in a Flask start->step1 step2 Slowly Add Concentrated HCl (Control Temperature < 60°C) step1->step2 step3 Heat under Reflux (approx. 30-60 min) step2->step3 step4 Cool Reaction Mixture (Ice Bath) step3->step4 step5 Add Concentrated NaOH to make mixture strongly alkaline step4->step5 step6 Purify Crude this compound (Steam Distillation) step5->step6 step7 Separate this compound from Distillate (Separatory Funnel) step6->step7 step8 Dry and Purify (e.g., Final Distillation) step7->step8 end Pure this compound step8->end

Caption: Experimental workflow for this compound synthesis.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place granulated tin (e.g., 50 g) and nitrobenzene (e.g., 20.5 mL).[7]

  • Acid Addition: Slowly add concentrated hydrochloric acid (e.g., 110 mL) in portions through the condenser. The reaction is exothermic and may become vigorous. Maintain control by cooling the flask in a water bath if necessary, ensuring the reaction proceeds briskly.[7]

  • Reflux: After the addition of acid is complete, heat the mixture on a boiling water bath or with a heating mantle for approximately 30-60 minutes to ensure the reaction goes to completion. The disappearance of the characteristic smell of nitrobenzene indicates the end of the reaction.[6][14]

  • Basification: Cool the flask. Slowly add a concentrated solution of sodium hydroxide (B78521) (e.g., 75 g in 150 mL of water) until the mixture is strongly alkaline. This neutralizes the excess acid and liberates the free this compound from its anilinium salt.[7][14]

  • Purification by Steam Distillation: Assemble a steam distillation apparatus and distill the mixture. This compound is steam volatile and will co-distill with water as a cloudy, oily liquid.[7][15] Continue distillation until the distillate runs clear.

  • Isolation: Transfer the distillate to a separatory funnel. The this compound will form a denser, oily layer at the bottom. Separate the layers. To recover the this compound dissolved in the aqueous layer, saturate the water with sodium chloride ("salting out") and extract with a suitable organic solvent like diethyl ether.[7][16]

  • Drying and Final Purification: Combine the this compound portions and dry over a suitable drying agent like anhydrous potassium hydroxide. The final purification can be achieved by simple or vacuum distillation, collecting the fraction boiling at ~184 °C (or a lower temperature under vacuum).[16]

Electrophilic Bromination: Synthesis of 2,4,6-Tribromothis compound

This protocol demonstrates the high reactivity of the this compound ring.

Methodology:

  • This compound Solution: In a conical flask, prepare a solution of this compound (e.g., 5 mL) in glacial acetic acid (e.g., 20 mL).[17]

  • Bromine Solution: In a separate container, cautiously prepare a solution of bromine (e.g., 8.4 mL) in glacial acetic acid (e.g., 20 mL).[17]

  • Reaction: Slowly add the bromine solution dropwise to the this compound solution with constant shaking. The reaction is exothermic; cool the flask in an ice bath to maintain control. A yellow solid will precipitate.[17]

  • Isolation: Pour the reaction mixture into a beaker containing a large volume of cold water.

  • Filtration and Washing: Collect the white precipitate of 2,4,6-tribromothis compound by vacuum filtration. Wash the solid thoroughly with water to remove any remaining acid.

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or rectified spirit.[17]

Protection and Monobromination: Synthesis of p-Bromothis compound

This multi-step protocol illustrates the use of a protecting group to achieve regioselectivity.

Part A: Acetylation of this compound to Acetanilide [4][13]

  • Preparation: Dissolve this compound (e.g., 500 mg) in a mixture of water (14 mL) and concentrated hydrochloric acid (0.45 mL).[4]

  • Reaction: To this solution, add acetic anhydride (0.6 mL). Immediately follow with the addition of a solution of sodium acetate (B1210297) (530 mg) in water (3 mL).[4]

  • Isolation: Stir or swirl the mixture. Acetanilide will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation and collect the product by vacuum filtration.

  • Purification: The crude acetanilide can be purified by recrystallization from aqueous ethanol.

Part B: Bromination of Acetanilide [18][19]

  • Preparation: Dissolve the dried acetanilide (e.g., 5.0 g) in glacial acetic acid (22 mL) in a flask.[19]

  • Bromine Addition: In a fume hood, slowly add a solution of bromine (e.g., 12.0 mL) in glacial acetic acid (11.0 mL) dropwise with stirring.[19]

  • Reaction Completion: Allow the mixture to stand at room temperature for about 15 minutes.

  • Precipitation: Pour the reaction mixture into a large volume of cold water with stirring. The p-bromoacetanilide will precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

Part C: Hydrolysis of p-Bromoacetanilide to p-Bromothis compound [20][21]

  • Reaction Setup: Place the p-bromoacetanilide (e.g., 5.0 g) in a round-bottom flask with ethanol (e.g., 15 mL) and an aqueous solution of potassium hydroxide (e.g., 2.7 g in 5 mL water).[19]

  • Reflux: Heat the mixture under reflux for approximately 30 minutes to hydrolyze the amide.[19]

  • Isolation: Pour the hot solution into cold water. The p-bromothis compound will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

  • Purification: The crude p-bromothis compound can be purified by recrystallization from a suitable solvent like methylated spirit.[19]

References

Substituent Effects on Aniline C-N Bond Length: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and functional materials. The electronic and steric nature of substituents on the aromatic ring profoundly influences the molecule's geometry, reactivity, and biological activity. A key parameter that encapsulates these electronic perturbations is the length of the carbon-nitrogen (C-N) bond. This technical guide provides a comprehensive analysis of how substituents modulate the C-N bond length in this compound, offering insights into the underlying electronic effects. The guide presents quantitative data from experimental and computational studies, details the experimental methodologies used for these determinations, and visualizes the logical and procedural workflows involved.

Core Principles: Electronic Effects of Substituents

The influence of a substituent on the C-N bond length in this compound is primarily governed by a combination of inductive and resonance effects. These effects alter the electron density distribution within the aromatic ring and the amino group, thereby affecting the bond order and, consequently, the bond length.

Electron-Donating Groups (EDGs) , such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), increase the electron density on the aromatic ring through the +I (inductive) and/or +R (resonance) effects. This increased electron density enhances the delocalization of the nitrogen lone pair into the phenyl ring, leading to a greater double bond character of the C-N bond. As a result, the C-N bond shortens.

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and cyano (-CN), pull electron density away from the aromatic ring via the -I and/or -R effects. This withdrawal of electron density can compete with the delocalization of the nitrogen lone pair, reducing the double bond character of the C-N bond and causing it to lengthen.

Quantitative Analysis of C-N Bond Lengths

The following tables summarize the C-N bond lengths in this compound and several para-substituted derivatives, as determined by experimental (X-ray crystallography and microwave spectroscopy) and computational (ab initio) methods.

Table 1: Experimental C-N Bond Lengths of Substituted Anilines

Substituent (para-)C-N Bond Length (Å)Method
-H (this compound)1.402[1]Microwave Spectroscopy
-CH₃ (p-Toluidine)1.401X-ray Crystallography
-OCH₃ (p-Anisidine)1.418X-ray Crystallography
-Cl (p-Chlorothis compound)1.39X-ray Crystallography
-Br (p-Bromothis compound)1.401X-ray Crystallography
-CN (p-Cyanothis compound)1.367X-ray Crystallography
-NO₂ (p-Nitrothis compound)1.356X-ray Crystallography

Note: The C-N bond length for p-nitrothis compound is from the hydrochloride salt, which may influence the bond length.

Table 2: Calculated C-N Bond Lengths of Substituted Anilines (ab initio, 6-311G level)

Substituent (para-)C-N Bond Length (Å)
-NH₂1.391
-OH1.392
-OCH₃1.393
-CH₃1.395
-H1.396
-F1.393
-Cl1.395
-CN1.385
-NO₂1.381

Data in Table 2 is sourced from computational studies and provides a theoretical perspective on the trend of C-N bond lengths.

Experimental Protocols

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing highly accurate bond lengths and angles.

Methodology:

  • Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution. The choice of solvent is crucial and is determined by the solubility of the compound.

  • Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). The diffraction pattern is recorded on a detector as a series of reflections at different orientations of the crystal.

  • Data Processing and Structure Solution: The intensities of the collected reflections are processed to correct for experimental factors. The resulting data is used to solve the crystal structure, typically using direct methods or Patterson methods, which yields an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The final refined structure provides precise bond lengths, including the C-N bond of interest.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of gas-phase molecules. From these constants, highly accurate molecular geometries, including bond lengths, can be derived.

Methodology:

  • Sample Introduction: A small amount of the this compound derivative is introduced into the gas phase, often by gentle heating to increase its vapor pressure. The gaseous sample is then introduced into a high-vacuum chamber.

  • Pulsed Jet Expansion: The gaseous sample is typically mixed with a carrier gas (e.g., argon) and expanded through a pulsed nozzle into the vacuum chamber. This supersonic expansion cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum.

  • Microwave Irradiation: The cooled molecular beam is subjected to a pulse of microwave radiation. If the frequency of the microwaves matches a rotational transition of the molecule, the molecules will absorb the energy.

  • Detection: The subsequent relaxation of the excited molecules results in the emission of a microwave signal, which is detected by a sensitive receiver. This free induction decay signal is then Fourier-transformed to obtain the frequency-domain spectrum.

  • Spectral Analysis: The rotational spectrum, consisting of a series of sharp absorption lines, is analyzed to determine the rotational constants of the molecule. By measuring the spectra of different isotopically substituted versions of the molecule, a complete and highly precise molecular structure, including the C-N bond length, can be determined.

Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the logical relationships of substituent effects and the workflow for computational analysis.

Substituent_Effects substituent Substituent on this compound Ring electronic_effects Electronic Effects (Inductive & Resonance) substituent->electronic_effects edg Electron-Donating Group (EDG) (+I, +R) electronic_effects->edg ewg Electron-Withdrawing Group (EWG) (-I, -R) electronic_effects->ewg electron_density Electron Density on Ring edg->electron_density Increases n_lone_pair Nitrogen Lone Pair Delocalization edg->n_lone_pair Enhances ewg->electron_density Decreases ewg->n_lone_pair Reduces electron_density->n_lone_pair cn_bond_character C-N Bond Character n_lone_pair->cn_bond_character double_bond More Double Bond Character n_lone_pair->double_bond Leads to single_bond Less Double Bond Character n_lone_pair->single_bond Leads to cn_bond_length C-N Bond Length shorten Shortens cn_bond_length->shorten lengthen Lengthens cn_bond_length->lengthen increase Increase decrease Decrease double_bond->cn_bond_length Results in single_bond->cn_bond_length Results in

Caption: Logical relationship of substituent effects on this compound C-N bond length.

Computational_Workflow start Define Substituted this compound Molecule dft_setup Set up DFT Calculation (e.g., B3LYP/6-311++G(d,p)) start->dft_setup geom_opt Geometry Optimization dft_setup->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No imaginary frequencies) freq_calc->verify_min extract_geom Extract Optimized Geometry verify_min->extract_geom If verified measure_bond Measure C-N Bond Length extract_geom->measure_bond analyze_orbitals Analyze Molecular Orbitals (HOMO, LUMO) and Electron Density extract_geom->analyze_orbitals end Correlate with Electronic Properties measure_bond->end analyze_orbitals->end

Caption: Computational workflow for analyzing substituent effects on this compound C-N bond length.

Conclusion

The C-N bond length in substituted anilines serves as a sensitive probe of the electronic perturbations induced by substituents on the aromatic ring. Electron-donating groups generally lead to a shortening of the C-N bond due to enhanced delocalization of the nitrogen lone pair, while electron-withdrawing groups tend to have the opposite effect. The quantitative data presented, derived from both experimental and computational methods, provides a valuable resource for researchers in medicinal chemistry and materials science. Understanding these fundamental structure-property relationships is paramount for the rational design of novel molecules with tailored electronic and biological properties. The detailed experimental and computational workflows provided in this guide offer a practical framework for further investigations in this area.

References

A Technical Guide to the Basicity of Aniline Compared to Aliphatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles governing the basicity of aniline in comparison to aliphatic amines. A comprehensive understanding of these differences is crucial for drug design, synthesis, and formulation, as the basicity of an amine functional group significantly influences a molecule's pharmacokinetic and pharmacodynamic properties. This document provides quantitative data, detailed experimental protocols, and visual representations of the core concepts to facilitate a thorough understanding.

Core Principles: Electronic and Structural Effects

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. This compound is significantly less basic than most aliphatic amines. This difference is primarily attributed to the interplay of electronic and steric effects, namely resonance, the inductive effect, and steric hindrance.

The Resonance Effect in this compound

Caption: Resonance delocalization of the nitrogen lone pair in this compound.

The Inductive Effect in Aliphatic Amines

Alkyl groups, characteristic of aliphatic amines, are electron-donating groups.[4][5] They exert a positive inductive effect (+I), pushing electron density towards the nitrogen atom.[6] This increased electron density on the nitrogen makes the lone pair more available for protonation, thereby increasing the basicity of aliphatic amines compared to ammonia.[7] The order of basicity among primary, secondary, and tertiary aliphatic amines in the gas phase follows the trend: tertiary > secondary > primary, due to the cumulative inductive effect of the alkyl groups.

Solvation and Steric Effects

In aqueous solution, the order of basicity of aliphatic amines is often not as straightforward as in the gas phase. Solvation effects and steric hindrance play a significant role.

  • Solvation: The conjugate acid of a primary amine, with three hydrogen atoms on the nitrogen, can be more effectively solvated by water molecules through hydrogen bonding than the conjugate acid of a secondary or tertiary amine. This increased solvation stabilizes the conjugate acid and shifts the equilibrium towards protonation, increasing basicity.

  • Steric Hindrance: The bulky alkyl groups in tertiary amines can sterically hinder the approach of a proton to the nitrogen lone pair, making protonation more difficult and thus reducing basicity.[8][9]

Due to the interplay of these effects, secondary amines are often the most basic in aqueous solution, followed by primary and then tertiary amines.

Quantitative Comparison of Basicity

AmineStructureTypepKa of Conjugate AcidpKb
This compoundC₆H₅NH₂Aromatic4.63[11][12]9.37
MethylamineCH₃NH₂Primary Aliphatic10.643.36
EthylamineC₂H₅NH₂Primary Aliphatic10.813.19
PropylamineC₃H₇NH₂Primary Aliphatic10.713.29
Dimethylamine(CH₃)₂NHSecondary Aliphatic10.733.27
Diethylamine(C₂H₅)₂NHSecondary Aliphatic10.983.02
Trimethylamine(CH₃)₃NTertiary Aliphatic9.814.19
Triethylamine(C₂H₅)₃NTertiary Aliphatic10.753.25

Note: pKb values are calculated from the pKa of the conjugate acid (pKb = 14 - pKa). Values are approximate and may vary slightly depending on the source.

Experimental Determination of Basicity

The pKa and pKb values of amines are determined experimentally, most commonly through potentiometric titration or spectrophotometric methods.

Potentiometric Titration

This method involves the titration of a known concentration of the amine solution with a standard strong acid (e.g., HCl). The pH of the solution is monitored throughout the titration using a pH meter.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of the amine of known concentration (e.g., 0.1 M) in a suitable solvent (typically water or a water-alcohol mixture for poorly soluble amines).

    • Prepare a standard solution of a strong acid (e.g., 0.1 M HCl).

  • Titration:

    • Calibrate the pH meter using standard buffer solutions.

    • Pipette a known volume of the amine solution into a beaker.

    • Slowly add the standard acid solution from a burette in small increments.

    • Record the pH of the solution after each addition of the acid.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of acid added (x-axis). This will generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.

    • The pH at the half-equivalence point (the point where half the volume of acid required to reach the equivalence point has been added) is equal to the pKa of the conjugate acid of the amine.[10]

    • Calculate the pKb using the formula: pKb = 14 - pKa (at 25°C).

Potentiometric_Titration Potentiometric Titration Workflow prep_amine Prepare Amine Solution (Known Concentration) titrate Titrate Amine with Acid prep_amine->titrate prep_acid Prepare Standard Acid (e.g., 0.1M HCl) prep_acid->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate record_ph Record pH vs. Volume of Acid titrate->record_ph plot_curve Plot Titration Curve (pH vs. Volume) record_ph->plot_curve det_equiv Determine Equivalence Point plot_curve->det_equiv det_half_equiv Determine Half-Equivalence Point det_equiv->det_half_equiv calc_pka pH at Half-Equivalence Point = pKa det_half_equiv->calc_pka calc_pkb Calculate pKb = 14 - pKa calc_pka->calc_pkb Spectrophotometry_Workflow Spectrophotometric pKa Determination Workflow prep_solutions Prepare Amine Solutions in Buffers of Varying pH measure_spectra Measure UV-Vis Spectra prep_solutions->measure_spectra identify_lambda Identify Analytical Wavelength (λ_max difference) measure_spectra->identify_lambda measure_absorbance Measure Absorbance at λ_max in each buffer identify_lambda->measure_absorbance plot_data Plot Absorbance vs. pH measure_absorbance->plot_data determine_pka Determine pKa from Inflection Point of Sigmoidal Curve plot_data->determine_pka Basicity_Factors Factors Influencing Amine Basicity cluster_this compound This compound cluster_aliphatic Aliphatic Amines resonance Resonance Delocalization of Lone Pair dec_availability Decreased Lone Pair Availability resonance->dec_availability weak_base Weaker Base dec_availability->weak_base inductive Inductive Effect of Alkyl Groups (+I) inc_availability Increased Lone Pair Availability inductive->inc_availability strong_base Stronger Base inc_availability->strong_base steric Steric Hindrance (e.g., in Tertiary Amines) steric->strong_base Decreases Basicity solvation Solvation of Conjugate Acid solvation->strong_base Increases Basicity (Primary > Secondary > Tertiary)

References

An In-depth Technical Guide to the IUPAC Nomenclature of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for aniline and its derivatives. It is designed to serve as a practical resource for chemists in research, development, and quality control, ensuring accurate and unambiguous communication of chemical structures. The guide covers the fundamental principles of naming this compound-based compounds, including the prioritization of functional groups, and provides detailed experimental protocols for structural elucidation.

Core Principles of this compound Nomenclature

The IUPAC system recognizes "this compound" as a retained common name for the parent compound, benzenamine (C₆H₅NH₂).[1][2][3] This serves as the foundational name for many of its derivatives. Alternatively, the systematic name "benzenamine" is also acceptable under IUPAC rules.[3]

Numbering and Locants

The carbon atom of the benzene (B151609) ring attached to the amino group (–NH₂) is designated as position 1.[1][4][5] Substituents on the ring are assigned the lowest possible locants (numbers). For monosubstituted anilines, the prefixes ortho- (o-), meta- (m-), and para- (p-) can be used to denote substituents at positions 2, 3, and 4, respectively.[1] However, for polysubstituted rings, numerical locants are mandatory.[5]

N-Substituted Derivatives

When alkyl or other groups are substituted on the nitrogen atom of the amino group, they are designated with the locant N-.[3] If multiple identical groups are attached to the nitrogen, prefixes such as N,N-di or N,N,N-tri are used.[6][7]

Prioritization of Functional Groups

When an this compound derivative contains other functional groups, a priority system determines the parent name of the molecule. The amino group (–NH₂) has a lower priority than many other functional groups, such as carboxylic acids, esters, and alcohols.[8][9][10][11][12] If a higher-priority functional group is present, the this compound moiety is treated as a substituent, and the –NH₂ group is designated by the prefix "amino-".[3][12]

The following table summarizes the priority of common functional groups relative to amines.

PriorityFunctional Group ClassFormulaSuffix (if principal group)Prefix (if substituent)
Higher Carboxylic acids–COOH-oic acidcarboxy-
Esters–COOR-oatealkoxycarbonyl-
Amides–CONH₂-amidecarbamoyl-
Aldehydes–CHO-alformyl- or oxo-
Ketones>C=O-oneoxo-
Alcohols–OH-olhydroxy-
Reference Amines –NH₂ -amine amino-
Lower Alkenes>C=C<-ene-
Alkynes–C≡C–-yne-
Ethers–OR-alkoxy-
Halides–X-halo-
Nitro compounds–NO₂-nitro-

IUPAC Nomenclature Examples

The following table provides examples of IUPAC names for a range of this compound derivatives, illustrating the application of the rules discussed.

StructureIUPAC Name(s)Comments
C₆H₅NH₂This compound, Benzenamine"this compound" is the retained, preferred IUPAC name.
2-CH₃C₆H₄NH₂2-Methylthis compound, o-Toluidine (B26562)The common name o-toluidine is still frequently used.
4-BrC₆H₄NH₂4-Bromothis compound, p-Bromothis compoundNumerical locant is preferred for clarity.
C₆H₅NH(CH₃)N-Methylthis compoundThe methyl group is on the nitrogen atom.
C₆H₅N(CH₂CH₃)₂N,N-Diethylthis compoundTwo ethyl groups are on the nitrogen atom.
3-NO₂C₆H₄NH₂3-Nitrothis compoundNumbering gives the nitro group the lowest possible locant after the amino group.
4-HOC₆H₄NH₂4-AminophenolThe hydroxyl group has higher priority, so the parent name is phenol.
2-HOOC-C₆H₄NH₂2-Aminobenzoic acidThe carboxylic acid group has the highest priority, so the parent name is benzoic acid.
2,4,6-Cl₃C₆H₄NH₂2,4,6-Trichlorothis compoundFor multiple substituents, numerical locants are used.

Logical Workflow for IUPAC Naming of this compound Derivatives

The following diagram illustrates the decision-making process for naming an this compound derivative according to IUPAC rules.

IUPAC_Naming_Workflow start Start with the This compound Derivative Structure parent_decision Identify the highest priority functional group start->parent_decision is_aniline_parent Is the amino group the highest priority? parent_decision->is_aniline_parent name_as_this compound Parent name is 'this compound' or 'Benzenamine' is_aniline_parent->name_as_this compound Yes name_as_other Parent name is based on the higher priority group is_aniline_parent->name_as_other No identify_substituents Identify all substituents on the ring and nitrogen name_as_this compound->identify_substituents amino_prefix Name the amino group as an 'amino-' prefix name_as_other->amino_prefix amino_prefix->identify_substituents numbering Number the ring starting from C1 (attached to N or highest priority group) identify_substituents->numbering n_locants Use 'N-' for substituents on the nitrogen atom numbering->n_locants assemble_name Assemble the full name: locants + prefixes + parent name + suffix n_locants->assemble_name end Final IUPAC Name assemble_name->end

A flowchart for the systematic IUPAC naming of this compound derivatives.

Experimental Protocols for Structural Elucidation

The unambiguous determination of an this compound derivative's structure is a prerequisite for its correct naming. This is typically achieved through a combination of spectroscopic techniques.

Generalized Experimental Workflow

The following diagram outlines a typical workflow for the structural elucidation of a synthesized this compound derivative.

Experimental_Workflow cluster_spectroscopy Spectroscopic Analysis synthesis Synthesis and Purification of this compound Derivative ms Mass Spectrometry (MS) synthesis->ms ir Infrared (IR) Spectroscopy synthesis->ir nmr Nuclear Magnetic Resonance (NMR) Spectroscopy synthesis->nmr data_analysis Combined Spectroscopic Data Analysis ms->data_analysis ir->data_analysis nmr->data_analysis structure_proposal Propose Chemical Structure data_analysis->structure_proposal name_generation Generate IUPAC Name Based on Structure structure_proposal->name_generation final_structure Confirmed Structure and IUPAC Name name_generation->final_structure

A generalized workflow for the structural elucidation of this compound derivatives.
Detailed Methodologies

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

    • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[13]

    • Acquisition: Acquire the spectrum on a 300-600 MHz spectrometer.

    • Typical Chemical Shifts (δ, ppm):

      • Aromatic protons (Ar-H): 6.5 - 7.5 ppm. The substitution pattern influences the multiplicity and exact shifts.

      • Amine proton (N-H): 3.0 - 5.0 ppm (broad singlet, can exchange with D₂O).

      • N-Alkyl protons (α-protons): 2.5 - 3.5 ppm.

  • ¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

    • Sample Preparation: As for ¹H NMR, but a higher concentration may be required.

    • Acquisition: Typically acquired on the same instrument as the ¹H NMR.

    • Typical Chemical Shifts (δ, ppm):

      • C-NH₂ (C1): 140 - 150 ppm.

      • Other aromatic carbons: 110 - 130 ppm.

      • N-Alkyl carbons: 30 - 50 ppm.

5.2.2. Infrared (IR) Spectroscopy

  • Purpose: To identify the presence of key functional groups.

    • Sample Preparation: Samples can be analyzed as thin films (for liquids), KBr pellets (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

    • Acquisition: Record the spectrum over the 4000-400 cm⁻¹ range.

    • Characteristic Absorption Bands (cm⁻¹):

      • N-H stretch (primary anilines): Two bands in the 3300-3500 cm⁻¹ region.

      • N-H stretch (secondary anilines): One band in the 3300-3500 cm⁻¹ region.

      • C-N stretch (aromatic): 1250-1360 cm⁻¹.

      • Aromatic C=C stretch: 1450-1600 cm⁻¹.

      • Aromatic C-H out-of-plane bending: 690-900 cm⁻¹ (indicative of substitution pattern).

5.2.3. Mass Spectrometry (MS)

  • Purpose: To determine the molecular weight and fragmentation pattern, which aids in structural confirmation.

    • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).

    • Ionization Techniques: Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.

    • Key Observations:

      • Molecular Ion (M⁺•): The molecular weight of the compound. According to the nitrogen rule, an odd molecular weight suggests the presence of an odd number of nitrogen atoms.

      • Fragmentation: Common fragmentation patterns for anilines include the loss of H•, HCN, and cleavage of N-alkyl groups.

Summary of Spectroscopic Data for this compound

The following table summarizes the characteristic spectroscopic data for the parent compound, this compound.

TechniqueObservationValue/Range
¹H NMR Chemical Shift (δ, ppm) in CDCl₃7.18 (t, 2H, meta-H), 6.77 (t, 1H, para-H), 6.68 (d, 2H, ortho-H), 3.73 (s, 2H, NH₂)
¹³C NMR Chemical Shift (δ, ppm) in CDCl₃146.6 (C1), 129.3 (meta-C), 118.5 (para-C), 115.1 (ortho-C)
IR Absorption (cm⁻¹)3430, 3350 (N-H stretch), 1620 (N-H bend), 1275 (C-N stretch), 750, 690 (C-H bend)
MS (EI) m/z (relative intensity)93 (M⁺•, 100%), 66 (M-HCN, 30%), 39 (15%)

This guide provides the foundational knowledge for accurately and systematically applying IUPAC nomenclature to this compound derivatives, supported by established experimental techniques for structural verification. Adherence to these principles is paramount for clear communication and reproducibility in the scientific and industrial communities.

References

An In-depth Technical Guide to the Physical Properties of Aniline at Room Temperature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline (C₆H₅NH₂), a primary aromatic amine, is a cornerstone chemical intermediate in a multitude of industrial applications, including the synthesis of dyes, polymers, pharmaceuticals, and rubber processing chemicals.[1][2] A comprehensive understanding of its physical properties at ambient conditions is paramount for its safe handling, process optimization, and the development of novel applications. This technical guide provides a detailed overview of the key physical characteristics of this compound at room temperature, complete with experimental protocols for their determination and a summary of quantitative data.

Qualitative Physical Properties of this compound

At room temperature, this compound is a colorless to pale yellow, oily liquid.[3] It possesses a characteristic fishy or amine-like odor.[3] Upon exposure to air and light, this compound has a tendency to darken, turning yellow to brown due to oxidation.[4] It is slightly soluble in water and is miscible with many organic solvents, including ethanol, ether, and acetone.[3]

Quantitative Physical Properties of this compound

The following tables summarize the key quantitative physical properties of this compound at or near room temperature (20-25 °C).

PropertyValueTemperature (°C)Reference(s)
General Properties
Molecular FormulaC₆H₇N-[1]
Molecular Weight93.13 g/mol -[1]
Thermal Properties
Melting Point-6.3 °C-[5]
Boiling Point184.13 °C-[5]
Heat of Vaporization52.3 - 55.83 kJ/mol25[6][7][8]
Optical Properties
Refractive Index (n_D)1.586320[6]
Mechanical Properties
Density1.022 g/mL25[9][10]
Viscosity3.71 cP (mPa·s)25[5]
Surface Tension42.9 dyn/cm (mN/m)20[6]
Other Properties
Vapor Pressure0.6 - 0.7 mmHg20 - 25[5][9]
Solubility in Water3.6 g/100 mL20[1][5]
pKa (conjugate acid)4.6325[5][9]

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physical properties of this compound.

Determination of Boiling Point (Micro-reflux method)

This method is suitable for small volumes of liquid.[11]

Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Thermometer (-10 to 200 °C)

  • Capillary tube (sealed at one end)

  • Heating apparatus (e.g., oil bath or heating block)

  • Clamp and stand

Procedure:

  • Place approximately 0.5 mL of this compound into the small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the this compound.

  • Attach the test tube to a thermometer using a rubber band or wire. The bottom of the thermometer bulb should be level with the bottom of the test tube.

  • Suspend the assembly in a heating bath, ensuring the this compound is below the level of the heating medium.

  • Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.

  • Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the vapor pressure of the this compound is equal to the atmospheric pressure.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid is just drawn into the capillary tube.[12] Record this temperature.

Determination of Density (Pycnometer Method)

This method provides a precise measurement of density.

Apparatus:

  • Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • This compound

  • Distilled water

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Weigh the empty, dry pycnometer and record its mass (m₁).

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

  • Ensure the water level is at the mark on the capillary. Dry the outside of the pycnometer and weigh it (m₂).

  • Empty and dry the pycnometer.

  • Fill the pycnometer with this compound and repeat step 3.

  • Dry the outside of the pycnometer and weigh it (m₃).

  • Calculate the density of this compound using the following formula: Density of this compound = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[7]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • This compound

  • Dropper

  • Lens paper and ethanol

Procedure:

  • Turn on the light source for the refractometer.

  • Ensure the prisms of the refractometer are clean. If necessary, clean them with lens paper and a small amount of ethanol.

  • Using a dropper, place a few drops of this compound onto the lower prism.

  • Close the prisms firmly.

  • Adjust the eyepiece until the crosshairs are in focus.

  • Rotate the coarse and fine adjustment knobs until the boundary between the light and dark fields is sharp and coincides with the center of the crosshairs.

  • If a colored band is visible, adjust the dispersion compensator to remove the color and sharpen the boundary line.

  • Read the refractive index from the scale. Record the temperature, which should be maintained by the constant temperature water bath (e.g., 20 °C).

Determination of Viscosity (Ostwald Viscometer)

This method determines the viscosity of a liquid relative to a reference liquid of known viscosity (e.g., water).[13]

Apparatus:

  • Ostwald viscometer

  • Constant temperature water bath

  • Stopwatch

  • Pipette and bulb

  • This compound

  • Distilled water

Procedure:

  • Clean and dry the viscometer thoroughly.

  • Pipette a known volume of distilled water into the larger bulb of the viscometer.

  • Place the viscometer in a constant temperature water bath (e.g., 25 °C) and allow it to equilibrate.

  • Using a pipette bulb, draw the water up through the capillary tube until the meniscus is above the upper mark.

  • Release the suction and measure the time it takes for the meniscus to fall from the upper mark to the lower mark (t_water).

  • Repeat the measurement several times and calculate the average time.

  • Clean and dry the viscometer.

  • Repeat steps 2-6 with this compound, measuring the flow time (t_this compound).

  • Calculate the viscosity of this compound using the following formula: η_this compound = (ρ_this compound * t_this compound) / (ρ_water * t_water) * η_water where η is the viscosity and ρ is the density. The densities of this compound and water must be known at the experimental temperature.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the characterization of the physical properties of a liquid sample such as this compound.

experimental_workflow cluster_prep Sample Preparation cluster_thermal Thermal Properties cluster_mechanical Mechanical & Optical Properties cluster_thermodynamic Thermodynamic Properties cluster_analysis Data Analysis & Reporting sample_procurement Procure this compound Sample purity_check Assess Purity (e.g., GC/MS) sample_procurement->purity_check boiling_point Determine Boiling Point purity_check->boiling_point melting_point Determine Melting Point purity_check->melting_point density Measure Density purity_check->density viscosity Measure Viscosity purity_check->viscosity refractive_index Measure Refractive Index purity_check->refractive_index surface_tension Measure Surface Tension purity_check->surface_tension vapor_pressure Determine Vapor Pressure purity_check->vapor_pressure heat_of_vaporization Determine Heat of Vaporization purity_check->heat_of_vaporization data_compilation Compile Data in Tables boiling_point->data_compilation melting_point->data_compilation density->data_compilation viscosity->data_compilation refractive_index->data_compilation surface_tension->data_compilation vapor_pressure->data_compilation heat_of_vaporization->data_compilation report_generation Generate Technical Report data_compilation->report_generation

Caption: Workflow for physical property characterization of this compound.

References

An In-depth Technical Guide to the Resonance Structures and Electron Density of Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aniline, a foundational aromatic amine, presents a rich case study in the principles of electron delocalization and its profound impact on molecular properties and reactivity. This technical guide provides a comprehensive examination of the resonance structures of this compound and the resulting distribution of electron density. Through a synthesis of experimental data and computational analysis, this document elucidates the nuanced electronic landscape of the this compound molecule. Quantitative data, including Mulliken charges, Hammett constants, and pKa values, are systematically presented to offer a detailed understanding of its behavior. Furthermore, this guide outlines the key experimental and computational methodologies employed in the characterization of this compound's electronic structure, and provides visual representations of its resonance and the logical flow of electron delocalization to facilitate a deeper conceptual understanding.

Resonance and Electron Delocalization in this compound

This compound (C₆H₅NH₂) is characterized by the presence of an amino group (-NH₂) attached to a benzene (B151609) ring. The lone pair of electrons on the nitrogen atom is not localized but is instead delocalized into the π-electron system of the aromatic ring.[1][2][3] This delocalization is represented by a series of resonance structures that contribute to the overall electronic hybrid of the molecule.

The resonance structures illustrate the movement of the nitrogen's lone pair into the ring, which results in the formation of a double bond between the nitrogen and the adjacent carbon and the development of a negative charge at the ortho and para positions of the ring.[2][3][4] Consequently, the nitrogen atom acquires a formal positive charge. This electron delocalization leads to a significant increase in electron density at the ortho and para positions, making these sites more susceptible to electrophilic attack.[2][3] The resonance stabilization also influences the basicity of this compound, rendering it a weaker base compared to aliphatic amines because the lone pair is less available to accept a proton.[2][5]

Visualization of Resonance Structures

The delocalization of the nitrogen lone pair and the resulting charge distribution can be visualized through the following resonance structures.

Resonance cluster_0 Resonance Structures of this compound This compound This compound Res1 Resonance Structure 1 This compound->Res1 e- delocalization Res2 Resonance Structure 2 Res1->Res2 Hybrid Resonance Hybrid Res1->Hybrid Res3 Resonance Structure 3 Res2->Res3 Res2->Hybrid Res4 Resonance Structure 4 Res3->Res4 Res3->Hybrid Res4->Hybrid

Caption: Logical flow of electron delocalization in this compound.

The following diagram illustrates the individual resonance contributors of this compound.

Caption: Resonance contributors of this compound.

Quantitative Analysis of Electron Density

The electron density distribution in this compound can be quantified through various experimental and computational parameters.

Electrostatic Potential Maps

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution in a molecule.[6][7][8][9] In the ESP map of this compound, regions of high electron density (negative potential) are typically colored red, while regions of low electron density (positive potential) are colored blue. The ESP map of this compound clearly shows a region of negative potential around the ortho and para positions of the benzene ring, confirming the electron-donating effect of the amino group through resonance.[6][7][10]

Mulliken Population Analysis

Mulliken population analysis is a computational method used to estimate partial atomic charges.[11][12] These charges provide a quantitative measure of the electron distribution among the atoms in a molecule. Studies have reported the Mulliken charges for the atoms in this compound, which can vary depending on the computational method and basis set used.[13][14][15][16]

Atom/GroupMulliken Charge (Gas Phase, MP2)[13]Mulliken Charge (Aqueous Phase)[15]
-NH₂ groupVaries with conformationVaries with hydration
Nitrogen-0.83 (approx.)Varies
Ring CarbonsVaries by positionVaries

Note: Specific values can differ based on the computational level of theory.

Hammett Constants

Hammett constants (σ) are empirical parameters that quantify the electron-donating or electron-withdrawing effect of a substituent on the reactivity of a benzene derivative.[17][18][19] The amino group (-NH₂) has a negative Hammett constant for the para position (σₚ = -0.66), indicating it is a strong electron-donating group through resonance.[19] The meta-position constant (σₘ = -0.16) is less negative, reflecting the weaker inductive effect at this position.[20]

Substituent PositionHammett Constant (σ)[19]
meta (-NH₂)-0.16
para (-NH₂)-0.66
pKa Values

The basicity of this compound is a direct reflection of the availability of the nitrogen lone pair. The pKa of the conjugate acid of this compound (anilinium ion, C₆H₅NH₃⁺) is approximately 4.6.[21][22][23] This is significantly lower than the pKa of the conjugate acid of a typical aliphatic amine like cyclohexylamine (B46788) (pKa ≈ 10.6), indicating that this compound is a much weaker base. This reduced basicity is a direct consequence of the delocalization of the nitrogen lone pair into the benzene ring, which makes it less available for protonation.[5][21][22]

CompoundpKa of Conjugate Acid[21][22][23]
This compound4.6
Cyclohexylamine~10.6

Experimental and Computational Protocols

The determination of electron density and related properties of this compound relies on a combination of experimental techniques and computational methods.

Experimental Methodologies
  • X-ray Crystallography: High-resolution single-crystal X-ray diffraction is a powerful experimental technique for determining the electron density distribution in a molecule.[11][24][25][26] By analyzing the diffraction pattern of X-rays passing through a crystal of the compound, a three-dimensional map of the electron density can be constructed.

    • Protocol: A single crystal of the this compound derivative is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction data are collected as the crystal is rotated. The collected data are then processed to obtain the structure factors, from which the electron density distribution is calculated using Fourier synthesis.

  • Spectroscopic Techniques: Techniques like Infrared (IR) and Raman spectroscopy can provide information about the bonding and electronic structure of this compound and its derivatives.[27][28]

Computational Methodologies
  • Density Functional Theory (DFT): DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules.[6][29][30] It is employed to calculate various properties, including molecular geometries, electrostatic potentials, and atomic charges. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results.[27][29]

    • Protocol: The geometry of the this compound molecule is first optimized to find its lowest energy conformation. Then, single-point energy calculations are performed using the desired DFT functional and basis set to compute the electronic properties. Electrostatic potential maps and Mulliken charges are derived from the calculated electron density.

  • Ab initio Methods: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher levels of accuracy for calculating electronic properties, though they are more computationally expensive.[13][31][32]

The workflow for a typical computational study of this compound's electron density is depicted below.

Computational_Workflow Start Define this compound Structure GeomOpt Geometry Optimization (e.g., DFT/B3LYP) Start->GeomOpt SP_Calc Single-Point Calculation (Higher Level Theory, e.g., MP2) GeomOpt->SP_Calc Prop_Calc Property Calculation SP_Calc->Prop_Calc ESP Electrostatic Potential Map Prop_Calc->ESP Mulliken Mulliken Charges Prop_Calc->Mulliken Analysis Data Analysis and Interpretation ESP->Analysis Mulliken->Analysis

Caption: Computational workflow for this compound analysis.

Conclusion

The electronic structure of this compound is a classic example of resonance in aromatic systems. The delocalization of the nitrogen lone pair into the benzene ring profoundly influences its electron density distribution, leading to increased electron density at the ortho and para positions. This electronic characteristic governs its reactivity, particularly in electrophilic aromatic substitution, and explains its reduced basicity compared to aliphatic amines. A combination of experimental techniques, such as X-ray crystallography, and computational methods, notably Density Functional Theory, provides a detailed and quantitative understanding of these properties. The data and methodologies presented in this guide offer a robust framework for researchers and professionals in the fields of chemistry and drug development to comprehend and predict the behavior of this compound and related aromatic amines.

References

An In-depth Technical Guide to the Synthesis of Aniline via Nitrobenzene Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aniline, a foundational aromatic amine, is a critical precursor in numerous industrial applications, including the synthesis of pharmaceuticals, polymers like polyurethanes, dyes, and agrochemicals. The primary route for its industrial production is the reduction of nitrobenzene (B124822). This technical guide provides a comprehensive overview of the principal methodologies for this transformation: catalytic hydrogenation and chemical reduction (specifically the Béchamp reduction). It details the underlying reaction mechanisms, offers comparative quantitative data on various catalytic systems and reaction conditions, and presents standardized experimental protocols. This document is intended to serve as a practical resource for researchers and professionals in chemical and pharmaceutical development.

Introduction: Core Synthesis Routes

The conversion of nitrobenzene to this compound is a six-electron reduction of the nitro group to an amino group. This can be achieved through two main industrial pathways:

  • Catalytic Hydrogenation: This is the most prevalent industrial method, involving the reaction of nitrobenzene with hydrogen gas in the presence of a metal catalyst. It can be performed in either the vapor or liquid phase and is favored for its high efficiency, selectivity, and cleaner process.[1][2]

  • Chemical Reduction (Béchamp Process): This classic method utilizes metals, most commonly iron, in an acidic medium to reduce the nitro group.[1] While historically significant and still applicable, it is often less favored in modern large-scale production due to the generation of significant iron oxide sludge as a byproduct.[3]

This guide will explore both methods in detail, focusing on the practical aspects of reaction conditions, catalyst selection, and experimental execution.

Reaction Mechanisms and Pathways

The reduction of nitrobenzene to this compound proceeds through a series of intermediates. The generally accepted pathway, first proposed by Haber, involves the stepwise reduction of the nitro group. Key intermediates include nitrosobenzene (B162901) and N-phenylhydroxylamine.[4]

The overall reaction is: C₆H₅NO₂ + 3H₂ → C₆H₅NH₂ + 2H₂O (Catalytic Hydrogenation) 4C₆H₅NO₂ + 9Fe + 4H₂O → 4C₆H₅NH₂ + 3Fe₃O₄ (Béchamp Reduction)[1]

The reaction can follow two principal routes, a direct hydrogenation path and a condensation path, which can lead to byproducts like azoxybenzene (B3421426) and azobenzene.[5] Modern catalytic processes are optimized to favor the direct hydrogenation route to maximize this compound yield.

G cluster_main Nitrobenzene Reduction Pathway cluster_side Condensation Byproduct Pathway NB Nitrobenzene (C₆H₅NO₂) NSB Nitrosobenzene (C₆H₅NO) NB->NSB +2H⁺, +2e⁻ -H₂O NPH N-Phenylhydroxylamine (C₆H₅NHOH) NSB->NPH +2H⁺, +2e⁻ AZOXY Azoxybenzene NSB->AZOXY + C₆H₅NHOH -H₂O AN This compound (C₆H₅NH₂) NPH->AN +2H⁺, +2e⁻ -H₂O AZO Azobenzene AZOXY->AZO +2e⁻, +2H⁺ -H₂O AZO->AN

Figure 1: Generalized reaction pathway for nitrobenzene reduction.

Catalytic Hydrogenation of Nitrobenzene

Catalytic hydrogenation is the state-of-the-art method for this compound production, prized for its high yield and selectivity. The choice of catalyst, solvent, temperature, and pressure are critical parameters that dictate the reaction's efficiency.

Quantitative Data Comparison

The following tables summarize quantitative data from various catalytic hydrogenation systems, providing a comparative look at their performance.

Table 1: Liquid-Phase Catalytic Hydrogenation

CatalystTemp. (°C)PressureSolventNB Conv. (%)This compound Yield (%)Selectivity (%)Reaction Time (h)Source(s)
Ni/SiO₂ (3.7 nm)901.0 MPaEthanol (B145695)100>99~995.5[6]
Raney Ni901.0 MPaEthanol<100--5.5[6]
Raney Ni----70-93--[5]
Pd/C--Methanol10099.199.8-[7]
Co-Nₓ/C401 bar H₂--98.7--[8]
Cu@CAmbientNaBH₄-100--0.13 (8 min)[9]
TiO₂ (P25)AmbientLight50% EtOH>99>99-3[10]

Table 2: Vapor-Phase Catalytic Hydrogenation

CatalystTemp. (°C)PressureThis compound Yield (%)NotesSource(s)
Cu-based270Atmospheric98Fluidized bed reactor[2]
Cu-Zn-Mn Oxide180-280Atmospheric99.4-99.6Fixed bed reactor[11]
Pd on support260-270-99.86Long catalyst life (7,850 h)[12]
Detailed Experimental Protocols
  • Catalyst Pre-treatment: Reduce the required amount of Ni/SiO₂ catalyst in a hydrogen atmosphere at 600°C for 30 minutes.

  • Reactor Charging: In a 100 mL stainless steel autoclave, add 0.20 g of the pre-reduced catalyst and 5.0 mL of nitrobenzene (NB).

  • Solvent Addition: Add 30 mL of ethanol to the autoclave.

  • System Purging: Seal the reactor and purge it five times with hydrogen gas at 2.0 MPa to remove air.

  • Pressurization: Pressurize the reactor to the desired reaction pressure (e.g., 1.0 MPa) with hydrogen.

  • Reaction: Place the reactor in a water bath pre-heated to the desired temperature (e.g., 90°C) and begin vigorous stirring (1000 rpm).

  • Reaction Monitoring: Monitor the reaction progress by sampling or by observing hydrogen uptake.

  • Work-up: After the reaction is complete (e.g., 5.5 hours), cool the reactor to room temperature and slowly depressurize.

  • Product Isolation: Remove the reaction mixture and separate the solid catalyst by centrifugation. The supernatant contains the this compound product, which can be purified by distillation.

  • Reactor Charging: Dissolve the nitrobenzene starting material (e.g., 2.93 g, 9.18 mmol) in a suitable solvent such as ethyl acetate (B1210297) (EtOAc) in a flask.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (e.g., 970 mg) to the solution under an inert atmosphere (e.g., N₂).

  • Hydrogenation: Secure a balloon filled with hydrogen gas to the flask to maintain a positive pressure of H₂ (~1 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature overnight.

  • Work-up: Upon completion (monitored by TLC or GC), carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The filter cake should not be allowed to dry as Pd/C can be pyrophoric.

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound product, which can be further purified if necessary.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor: Nitrobenzene, Solvent (Ethanol) B Add Catalyst (e.g., Ni/SiO₂) A->B C Seal & Purge with H₂ B->C D Pressurize to Target Pressure C->D E Heat & Stir (e.g., 90°C, 1000 rpm) D->E F Cool & Depressurize E->F G Separate Catalyst (Filtration/Centrifugation) F->G H Purify this compound (Distillation) G->H

Figure 2: Workflow for liquid-phase catalytic hydrogenation.

Béchamp Reduction (Metal/Acid)

The Béchamp reduction is a venerable method for converting aromatic nitro compounds to anilines using a metal reductant, typically iron, in the presence of an acid like hydrochloric acid (HCl).[13]

Quantitative Data

Quantitative data for the Béchamp process often focuses on reaction kinetics rather than direct yield comparisons with catalytic methods. One study investigated the effects of temperature and agitation speed on the reaction rate in a batch reactor.[14] The process is generally effective for aromatic nitro compounds, though it can be less reliable for aliphatic counterparts.[1]

Table 3: Béchamp Reduction Parameters

MetalAcidTemperature (°C)Key FeaturesSource(s)
Iron (Fe)HClRefluxClassic, cost-effective; generates Fe₃O₄ sludge.[3][13]
Tin (Sn)HCl~60 to RefluxEffective but more expensive than iron.[1]
Detailed Experimental Protocol
  • Reactor Charging: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add the nitro-aromatic compound (e.g., 4-Nitroacetophenone, 20.0 mmol), iron powder (75.0 mmol), and ethanol (70 mL).

  • Heating: Heat the mixture to 60°C with stirring.

  • Acid Addition: Add concentrated hydrochloric acid (15 mL) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 1 hour, or until the iron powder is mostly consumed.

  • Quenching & Neutralization: Cool the reaction mixture and pour it into a beaker containing 200 mL of water. Neutralize the acidic solution by slowly adding a diluted sodium hydroxide (B78521) solution until the pH is basic, which will precipitate iron hydroxides.

  • Extraction: Add an organic solvent (e.g., 150 mL of ethyl acetate) and stir vigorously for 15 minutes to extract the this compound product.

  • Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the organic layer. Perform additional extractions of the aqueous layer if necessary.

  • Drying and Isolation: Combine the organic layers and dry over an anhydrous drying agent (e.g., sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound product.

  • Purification: The crude product can be purified by distillation or recrystallization.

G cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor: Nitrobenzene, Iron Powder, Solvent B Heat to 60°C A->B C Add conc. HCl dropwise B->C D Reflux for 1h C->D E Cool & Quench in Water D->E F Neutralize with NaOH (aq) E->F G Extract with Organic Solvent F->G H Separate, Dry, & Evaporate G->H I Purify this compound H->I

Figure 3: General workflow for the Béchamp reduction.

Conclusion and Outlook

The reduction of nitrobenzene remains the cornerstone of industrial this compound synthesis. Catalytic hydrogenation, particularly using supported palladium or nickel catalysts, stands out as the superior method for large-scale production, offering high yields (>99%), excellent selectivity, and cleaner processing compared to the Béchamp reduction. Vapor-phase hydrogenation processes are particularly efficient for continuous industrial operations.

The Béchamp reduction, while less common industrially, remains a robust and cost-effective method for laboratory-scale synthesis, especially when the use of high-pressure hydrogen is not feasible.

Future research continues to focus on developing more sustainable and efficient catalysts, including non-noble metal catalysts and photocatalytic systems that can operate under milder conditions.[8][9][10] Advances in catalyst design, such as controlling nanoparticle size and support interactions, are key to further improving reaction rates and selectivity, thereby enhancing the economic and environmental profile of this vital industrial process.[6]

References

The Genesis of Synthetic Color: A Technical History of Aniline-Based Dyes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The mid-19th century marked a pivotal turning point in chemical science and industry, largely catalyzed by the unexpected discovery of the first synthetic dye from a derivative of coal tar. This guide provides a detailed technical exploration of the historical development of aniline-based dyes, from William Henry Perkin's serendipitous creation of mauveine to the subsequent rainbow of colors that revolutionized the textile industry and laid the groundwork for modern organic chemistry and pharmaceuticals. This document outlines the key discoveries, presents detailed experimental protocols for foundational syntheses, and tabulates the physicochemical properties of these pioneering molecules.

The Dawn of the Synthetic Era: William Henry Perkin and Mauveine

The era of synthetic dyes began in 1856 in a rudimentary home laboratory. William Henry Perkin, an 18-year-old student of August Wilhelm von Hofmann at London's Royal College of Chemistry, was attempting to synthesize the antimalarial drug quinine (B1679958) during his Easter vacation.[1][2] His strategy involved the oxidation of allyltoluidine. When that failed, he turned to a simpler base, this compound, a colorless aromatic oil derived from coal tar.[2][3] His experiment, involving the oxidation of impure this compound sulfate (B86663) with potassium dichromate, produced not the colorless quinine he sought, but a black precipitate.[2][3] It was only upon cleaning the flask with alcohol that Perkin noticed a brilliant purple solution.[2] This discovery, a dye he named "mauveine," was the world's first mass-produced synthetic dye and the catalyst for the modern chemical industry.[3]

Perkin recognized the commercial potential of his discovery, patenting it on August 26, 1856.[2][3] He established a factory, Perkin & Sons, in 1857 at Greenford, on the banks of the Grand Union Canal, to begin industrial-scale production.[4] The success of mauveine was immense, capturing the public's imagination, especially after Queen Victoria wore a mauveine-dyed silk gown to the Royal Exhibition of 1862.[5]

Chemical Composition of Mauveine

For decades, the exact chemical structure of mauveine remained a mystery. It was not until 1994 that its primary components were definitively identified. Perkin's original mauveine was not a single compound but a complex mixture of at least thirteen different methyl derivatives of a phenazinium core.[6] The key starting materials in the impure this compound Perkin used were this compound itself, along with ortho-toluidine and para-toluidine.[7] The two principal chromophores are now known as Mauveine A and Mauveine B.[8]

  • Mauveine A (C₂₆H₂₃N₄⁺) : Formed from 2 molecules of this compound, 1 molecule of p-toluidine (B81030), and 1 molecule of o-toluidine.[8]

  • Mauveine B (C₂₇H₂₅N₄⁺) : Formed from 1 molecule of this compound, 2 molecules of o-toluidine, and 1 molecule of p-toluidine.[8]

// Invisible nodes and edges for alignment this compound -> oToluidine -> pToluidine [style=invis]; MauveineA -> MauveineB -> Others [style=invis];

// Reagent label reagent [shape=plaintext, label="K₂Cr₂O₇\n(Potassium Dichromate)\nH₂SO₄", fontcolor="#EA4335", fontsize=11]; reagent -> Oxidation [style=dashed, arrowhead=none, color="#EA4335"]; } Synthesis Pathway for Perkin's Mauveine.

Experimental Protocol: Synthesis of Mauveine

The following procedure is a microscale reproduction based on modern analyses of Perkin's synthesis, demonstrating the formation of the dye from its essential components.[1][7][9] The optimal starting composition for reproducing historical mauveine has been identified as a 1:2:1 molar ratio of this compound, p-toluidine, and o-toluidine.[7]

Materials:

  • This compound (C₆H₅NH₂)

  • o-Toluidine (CH₃C₆H₄NH₂)

  • p-Toluidine (CH₃C₆H₄NH₂)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Potassium Dichromate (K₂Cr₂O₇)

  • Methanol (B129727) (CH₃OH)

  • Distilled Water (H₂O)

Procedure:

  • Reactant Preparation: In a suitable reaction vessel (e.g., a 50 mL round-bottom flask), combine this compound, o-toluidine, and p-toluidine in a 1:1:2 ratio by weight. Note: While the optimal molar ratio is 1:2:1 (this compound:p-toluidine:o-toluidine), a 1:1:2 weight ratio of this compound:o-toluidine:p-toluidine is used in some microscale reproductions for simplicity.

  • Acidification: Slowly add 10 mL of a dilute sulfuric acid solution (e.g., 2 M) to the amine mixture while stirring.

  • Oxidation: Prepare a solution of potassium dichromate in distilled water. Slowly add the potassium dichromate solution dropwise to the acidified amine mixture over a period of 10-15 minutes with continuous stirring. The solution will quickly turn a dark purple/black color.[1]

  • Reaction: Allow the mixture to stir at room temperature for a minimum of 2 hours to ensure the reaction proceeds to completion.[1]

  • Isolation: After the reaction period, a black solid precipitate will have formed. Isolate this solid via suction filtration.

  • Washing: Wash the collected solid thoroughly with distilled water until the filtrate runs clear. This removes unreacted salts and water-soluble impurities.[1]

  • Drying: Dry the black solid in an oven at approximately 100-110 °C for 30 minutes.[1]

  • Extraction of Mauveine: The crude black solid contains mauveine along with insoluble byproducts. Transfer the dried solid to a flask and add methanol. The mauveine will dissolve, producing an intense purple solution, while the black, tarry byproducts remain largely insoluble.[2]

  • Purification: Separate the methanolic solution from the solid residue using a filter pipette. The resulting purple solution is a crude extract of mauveine dye. Further purification can be achieved by evaporating the methanol to yield the solid dye.[1] The typical yield for this synthesis is low, often around 5%.[10]

The Rainbow Expands: Fuchsine and this compound Blue

Perkin's success spurred a flurry of research across Europe, with chemists racing to discover new colors from this compound. The second major commercial success was a brilliant reddish-purple dye. In 1858, August Wilhelm von Hofmann found that this compound reacted with carbon tetrachloride to produce a red-purple color.[11] Independently in 1859, French chemist François-Emmanuel Verguin patented a process for making a similar dye by reacting this compound with stannic chloride (tin(IV) chloride), which he named "fuchsine" after the fuchsia flower.[5][12] The dye was later renamed "magenta" to commemorate the Franco-Sardinian victory at the Battle of Magenta in Italy in 1859.[13]

Like mauveine, commercial fuchsine (also known as rosthis compound) was produced from impure this compound containing both o- and p-toluidine. The reaction involves the condensation of the aromatic amines to form a colorless triphenylmethane (B1682552) intermediate (the "leuco base"), which is then oxidized to form the colored dye.[10] Various oxidizing agents were used historically, including the highly toxic arsenic acid, which gave a significantly better yield of 25-42%.[10]

// Invisible nodes for alignment this compound -> oToluidine -> pToluidine [style=invis];

// Reagent label reagent [shape=plaintext, label="Oxidant\n(e.g., As₂O₅, SnCl₄)", fontcolor="#EA4335", fontsize=11]; reagent -> Oxidation [style=dashed, arrowhead=none, color="#EA4335"]; } General Synthesis Pathway for Fuchsine (Magenta).

The discovery of new colors continued rapidly. In 1860, heating fuchsine with an excess of this compound produced This compound Blue , the third major this compound dye.

Experimental Protocol: Synthesis of Fuchsine (Representative)

This protocol is a representation of the historical synthesis using nitrobenzene (B124822) as the oxidant, which replaced the more toxic arsenic acid method.

Materials:

  • This compound (C₆H₅NH₂)

  • o-Toluidine (CH₃C₆H₄NH₂)

  • p-Toluidine (CH₃C₆H₄NH₂)

  • Nitrobenzene (C₆H₅NO₂)

  • Ferrous Chloride (FeCl₂)

  • Hydrochloric Acid (HCl), concentrated

Procedure:

  • Charge Reactor: In a robust reaction vessel equipped for heating and reflux, create a mixture of this compound, o-toluidine, and p-toluidine.

  • Add Catalyst and Oxidant: Add ferrous chloride as a catalyst, followed by nitrobenzene as the oxidizing agent.

  • Acidification: Slowly add concentrated hydrochloric acid to the mixture.

  • Heating: Heat the mixture under reflux for several hours. The reaction mixture will become thick and viscous as the dye forms.

  • Extraction: After cooling, the product is a solid mass. The dye is extracted by boiling the mass with water.

  • Purification: The fuchsine hydrochloride is salted out of the aqueous solution by adding sodium chloride. The precipitated dye is then collected by filtration. The crude product appears as crystals with a metallic green luster.[14]

The Rise of the Azo Dyes

While the triphenylmethane dyes (mauveine, fuchsine) were brilliant, a new class of this compound-based dyes emerged that would come to dominate the industry: the azo dyes. Characterized by the -N=N- (azo) functional group, these dyes offered a vast range of colors and became the largest single class of synthetic colorants.

The foundational chemistry was discovered by Peter Griess in 1858, who found that treating an aromatic amine (like this compound) with nitrous acid at low temperatures formed a diazonium salt. This process is known as diazotization . He then discovered that these highly reactive salts could be "coupled" with another aromatic compound (an amine or a phenol) to form a colored azo compound.

The first azo dye was This compound Yellow (1859), produced by the coupling of diazotized this compound with another molecule of this compound. The first commercially successful azo dye was Bismarck Brown (1863), synthesized by Carl Alexander von Martius.

// Nodes this compound [label="this compound\n(Primary Aromatic Amine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diazonium [label="Benzenediazonium\nChloride (Salt)", fillcolor="#FBBC05", fontcolor="#202124"]; CouplingAgent [label="this compound\n(Coupling Component)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AzoDye [label="this compound Yellow\n(Azo Dye)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges and Labels this compound -> Diazonium [label=" Diazotization"]; Diazonium -> AzoDye [label=" Azo Coupling"]; CouplingAgent -> AzoDye;

// Reagent Labels reagent1 [shape=plaintext, label="NaNO₂ / HCl\n0-5 °C", fontcolor="#EA4335", fontsize=11]; reagent1 -> this compound [style=dashed, arrowhead=none, color="#EA4335"];

reagent2 [shape=plaintext, label="Acidic Medium\npH 4-5", fontcolor="#EA4335", fontsize=11]; reagent2 -> CouplingAgent [style=dashed, arrowhead=none, color="#EA4335"]; } General Reaction for this compound Yellow Synthesis.

Experimental Protocol: Synthesis of this compound Yellow

The following is a standard laboratory procedure for the synthesis of p-aminoazobenzene, known as this compound Yellow.

Materials:

  • This compound (C₆H₅NH₂) - 9 mL total

  • Hydrochloric Acid (HCl), concentrated - 14 mL total

  • Sodium Nitrite (B80452) (NaNO₂) - 4 g

  • Distilled Water

  • Ice bath

  • Carbon Tetrachloride (for recrystallization)

Procedure: Part 1: Diazotization

  • In a 250 mL beaker, add 4.5 mL of this compound to a mixture of 10 mL of concentrated HCl and 20 mL of water. Stir until a clear solution of this compound hydrochloride is formed.[13]

  • Cool the beaker in an ice bath to bring the temperature down to 5 °C or below.[13]

  • In a separate beaker, dissolve 4 g of sodium nitrite in 20 mL of water.[13]

  • Slowly add the sodium nitrite solution to the cold this compound hydrochloride solution with constant, vigorous stirring. Maintain the temperature below 5 °C throughout the addition. This forms a solution of benzenediazonium (B1195382) chloride.[13]

Part 2: Azo Coupling 5. Prepare a coupling solution by dissolving 4 mL of this compound in 4 mL of concentrated HCl.[7] 6. Slowly add the this compound solution from step 5 to the cold benzenediazonium chloride solution from step 4. Stir continuously during the addition.[7] 7. A yellow precipitate of this compound Yellow (p-aminoazobenzene) will form.[13] 8. Allow the reaction to proceed for 10-15 minutes in the ice bath. 9. Isolation and Purification: Collect the crude yellow solid by suction filtration using a Buchner funnel. Wash the solid with plenty of cold water.[13] 10. Dry the crude sample between folds of filter paper. 11. For purification, recrystallize the crude product from a suitable solvent like carbon tetrachloride or ethanol (B145695) to obtain the pure dye.[13]

Quantitative Data and Physicochemical Properties

The development of early this compound dyes was often a matter of trial and error, with yields and purity varying significantly. However, modern analysis and historical records provide some key data points for these foundational compounds.

Table 1: Physicochemical Properties of Early this compound Dyes

Dye NameCommon Name(s)Chemical ClassMolecular Formula (Major Component)ColorMelting Point (°C)Solubility
Mauveine This compound Purple, Perkin's MauveAzinC₂₇H₂₅N₄⁺ (Mauveine B Cation)Purple-Slight in Water & Ethanol[15]
Fuchsine Magenta, Rosthis compoundTriphenylmethaneC₂₀H₂₀N₃ClRed-Purple>200 (decomposes)[14]Soluble in Water & Alcohol[12]
This compound PhenylamineAromatic AmineC₆H₅NH₂Colorless (darkens on exposure to air)-6.03.6 g/100 mL in Water

Table 2: Synthesis and Spectroscopic Data

Dye NameReactantsOxidant / ReagentTypical Yieldλmax (nm)
Mauveine This compound, o-Toluidine, p-ToluidineK₂Cr₂O₇~5%[10]540-550[7] (548 for historical sample[15])
Fuchsine This compound, o-Toluidine, p-ToluidineArsenic Acid25-42%[10]-
This compound Yellow This compound, NaNO₂, HCl(Self-coupling)--
This compound (Solvent) ---230 (in H₂O, acid), 286 (in ethanol)[16][17]

Industrial and Scientific Impact

The discovery of this compound dyes had a profound and multifaceted impact that extended far beyond the textile industry.

// Nodes Discovery [label="Discovery of\nthis compound Dyes (1856)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Industry [label="Modern Chemical\nIndustry", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Textiles [label="Textile Industry\nRevolution", fillcolor="#FBBC05", fontcolor="#202124"]; Science [label="Advance in\nOrganic Chemistry", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pharma [label="Foundation for\nPharmaceuticals", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Discovery -> Industry [label=" Birth of"]; Discovery -> Textiles [label=" Transforms"]; Discovery -> Science [label=" Stimulates"];

Industry -> Pharma [label=" Leads to"]; Science -> Pharma;

// Sub-points node [shape=plaintext, style="", fontcolor="#202124", fontsize=10]; Textiles_sub [label="• Mass-produced, vibrant colors\n• Collapse of natural dye market"]; Science_sub [label="• Drove understanding of aromatic structures\n• Development of new synthetic reactions"]; Pharma_sub [label="• Dyes as biological stains (e.g., Fuchsin)\n• Basis for sulfa drugs and chemotherapy"];

// Invisible edges for positioning edge [style=invis]; Textiles -> Textiles_sub; Science -> Science_sub; Pharma -> Pharma_sub; } Impact of the Discovery of this compound Dyes.

  • Industrial Revolution: Perkin's work created the synthetic organic chemicals industry from what was once a waste product—coal tar.[3] This spurred the growth of chemical giants, particularly in Germany, which came to dominate the dye market by the late 19th century.

  • Advancement in Chemistry: The race to create new dyes forced chemists to better understand the structure of aromatic molecules, leading to major theoretical advances, including Kekulé's structure for benzene.

  • Foundation for Pharmaceuticals: The techniques developed for dye synthesis were directly applicable to creating new medicinal compounds. Furthermore, the dyes themselves became critical tools. Fuchsin is a key component of the Schiff reagent for detecting aldehydes and is used in the Ziehl-Neelsen stain to identify the tuberculosis bacterium.[18][19] The study of how dyes selectively stain certain tissues and microorganisms led to Paul Ehrlich's "magic bullet" concept, a cornerstone of modern chemotherapy.[3]

Conclusion

The historical development of this compound-based dyes, initiated by a fortuitous accident in 1856, represents a landmark achievement in the history of science. From the initial brilliant purple of mauveine to the vast palettes offered by fuchsine and the azo dyes, these synthetic molecules democratized color and fundamentally reshaped the industrial and scientific landscape. The experimental protocols and chemical pathways detailed in this guide not only provide a historical record but also illustrate the foundational principles of aromatic chemistry that continue to underpin research and development in chemistry, materials science, and medicine today.

References

The Molecular Orbital Framework of Aniline: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the electronic structure, molecular orbitals, and spectroscopic properties of the aniline molecule, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound's Electronic Structure

This compound (C₆H₅NH₂), the simplest aromatic amine, serves as a fundamental building block in the synthesis of a vast array of pharmaceuticals, dyes, and polymers. Its chemical reactivity and pharmacological activity are intrinsically linked to its unique electronic structure. A thorough understanding of the molecular orbital (MO) theory of this compound is paramount for predicting its behavior in chemical reactions, understanding its spectroscopic signatures, and designing novel derivatives with tailored properties. This guide provides a comprehensive technical overview of the molecular orbital framework of this compound, integrating experimental data with theoretical insights.

Molecular Geometry and Hybridization

The geometry of the this compound molecule is a result of the interplay between the sp²-hybridized carbon atoms of the benzene (B151609) ring and the hybridization of the nitrogen atom in the amino group. While the nitrogen in aliphatic amines is typically sp³-hybridized, in this compound, it exhibits a character between sp² and sp³, resulting in a slightly pyramidalized geometry.[1][2] This partial sp² character is a consequence of the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system.[1] This delocalization is also reflected in the C-N bond length, which at approximately 1.41 Å, is shorter than a typical C-N single bond (around 1.47 Å in cyclohexylamine), indicating a partial double bond character.[1]

Below is a diagram illustrating the hybridization and the key p-orbital interactions in the this compound molecule.

G Hybridization and p-Orbital Overlap in this compound cluster_ring Benzene Ring (sp2 Hybridized Carbons) cluster_amino Amino Group C1 C2 C1->C2 p1 p C1->p1 C3 C2->C3 p2 p C2->p2 N N C2->N C-N σ-bond C4 C3->C4 p3 p C3->p3 C5 C4->C5 p4 p C4->p4 C6 C5->C6 p5 p C5->p5 C6->C1 p6 p C6->p6 lp p (lone pair) p2->lp π-delocalization N->lp G Resonance Structures of this compound A This compound B Resonance Structure 1 (ortho carbanion) A->B delocalization C Resonance Structure 2 (para carbanion) B->C D Resonance Structure 3 (ortho carbanion) C->D D->A G Simplified π-Molecular Orbital Energy Diagram of this compound cluster_AOs Atomic Orbitals cluster_MOs Molecular Orbitals C_p 6 x C (2p) LUMO LUMO (π*) C_p->LUMO HOMO HOMO (π) C_p->HOMO pi3 π3 C_p->pi3 pi2 π2 C_p->pi2 pi1 π1 C_p->pi1 N_p N (2p) N_p->LUMO N_p->HOMO N_p->pi3 N_p->pi2 N_p->pi1 Energy Energy arrow G Workflow for UV-Vis Spectroscopy of this compound A 1. Sample Preparation Dissolve this compound in a UV-grade solvent (e.g., ethanol). B 2. Prepare Blank Fill a quartz cuvette with the pure solvent. A->B C 3. Prepare Sample Fill a matched quartz cuvette with the this compound solution. B->C D 4. Baseline Correction Record the spectrum of the blank to set the baseline. C->D E 5. Sample Measurement Record the absorption spectrum of the this compound solution (e.g., 200-400 nm). D->E F 6. Data Analysis Identify the wavelengths of maximum absorbance (λmax). E->F G Workflow for Computational Analysis of this compound A 1. Input File Generation Create a Gaussian input file specifying the atomic coordinates of this compound. B 2. Calculation Setup Define the level of theory (e.g., DFT with B3LYP functional) and basis set (e.g., 6-31G(d)). A->B C 3. Job Submission Run the Gaussian calculation to perform a geometry optimization and frequency analysis. B->C D 4. Output Analysis Extract optimized geometry, vibrational frequencies, and molecular orbital energies from the output file. C->D E 5. Orbital Visualization Use visualization software (e.g., GaussView, Avogadro) to generate plots of the HOMO, LUMO, and other molecular orbitals. D->E F 6. Property Calculation Calculate properties such as the HOMO-LUMO gap and Mulliken charges. D->F

References

Quantum Chemical Calculations for Aniline Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on the core quantum chemical calculations for aniline properties, targeted at researchers, scientists, and drug development professionals.

Introduction

This compound (C₆H₅NH₂), the simplest aromatic amine, is a cornerstone chemical in numerous industrial applications, including the manufacturing of dyes, polymers, pesticides, and pharmaceuticals.[1] The biological and chemical activity of this compound and its derivatives is intrinsically linked to their molecular structure and electronic properties. For drug development professionals, understanding these properties is crucial, as this compound derivatives are found in many local anesthetics and other therapeutic agents where the amino group's interaction with biological receptors is key.[1][2] Quantum chemical calculations have emerged as a powerful, cost-effective tool for predicting and interpreting the physicochemical properties of this compound, complementing and guiding experimental work.[2][3]

This technical guide provides a comprehensive overview of the application of quantum chemical methods, particularly Density Functional Theory (DFT), to elucidate the molecular structure, vibrational spectra, and electronic characteristics of this compound. It aims to serve as a resource for researchers by presenting a cross-validation of computational and experimental data, detailing methodologies, and illustrating key workflows and concepts.

Computational and Experimental Methodologies

A robust understanding of this compound's properties relies on the synergy between computational predictions and experimental validation. The choice of computational method and basis set is critical for achieving a balance between accuracy and computational cost.

Computational Protocols

Quantum chemical calculations for this compound are predominantly performed using Density Functional Theory (DFT), which offers a good compromise between accuracy and computational expense.

  • Software: The Gaussian suite of programs is frequently utilized for these calculations.[4] Other packages like ORCA and GAMESS are also common.[5]

  • Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely accepted and cost-effective choice for computing molecular structures, vibrational frequencies, and energies.[2][4] For specific properties like electronic transitions, other functionals such as CAM-B3LYP may be employed.[5]

  • Basis Sets: The Pople-style basis set 6-311++G(d,p) is frequently used to achieve accurate results for this compound and its derivatives.[4][6] This set includes diffuse functions (++) for describing anions and Rydberg states, and polarization functions (d,p) for more accurately modeling bonding. Other basis sets like 6-31G(d) are also used and have shown good agreement with experimental findings.[2]

Experimental Protocols

Experimental validation is essential for confirming theoretical predictions. Standard protocols for characterizing this compound and its derivatives include:

  • FT-IR Spectroscopy: The infrared spectrum is typically recorded between 4000-400 cm⁻¹. Samples can be prepared as KBr pellets or analyzed as thin films to identify the characteristic vibrational modes of the molecule.[5]

  • UV-Visible Spectroscopy: To study electronic transitions, the compound is dissolved in a suitable solvent (e.g., ethanol, DMSO) and the absorption spectrum is measured across a wavelength range, commonly 200-800 nm.[5]

  • Single-Crystal X-ray Diffraction: This technique provides the most accurate experimental data on the three-dimensional molecular structure, including bond lengths and angles. A suitable single crystal is mounted on a diffractometer, and the diffraction pattern is analyzed to solve and refine the structure.[5]

Molecular Structure and Geometry

The geometry of this compound, particularly the planarity of the amino group, has been a subject of extensive study. Quantum chemical calculations have confirmed that this compound has a pyramidally distorted NH₂ group in its ground state (S₀) and becomes quasiplanar in its first excited state (S₁).[7]

DFT calculations, specifically at the B3LYP/6-31G(d) level of theory, have been used to optimize the molecular structure of this compound.[8] The resulting geometrical parameters show excellent agreement with experimental data.

Table 1: Comparison of Experimental and Calculated Geometrical Parameters for this compound

ParameterBond/AngleExperimental Value[9]Calculated Value (B3LYP)[10]
Bond Length (Å)C-N1.4311.380
C-C (mean)1.3921.390
C-H (mean)1.0841.083
Bond Angle (°)H-N-H113.9-

Note: Calculated values can vary slightly depending on the specific functional and basis set used.

Vibrational Analysis

Vibrational spectroscopy is a fundamental tool for identifying molecules and understanding their bonding characteristics. Theoretical frequency calculations are invaluable for assigning the bands observed in experimental IR and Raman spectra.[1][2] DFT calculations have been shown to provide better agreement with experimental findings compared to the Hartree-Fock (HF) method.[2] To improve the correlation, calculated frequencies are often scaled by empirical factors (e.g., 0.958) to account for anharmonicity and other systematic errors.[1][11]

Table 2: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExperimental[2]Calculated (B3LYP/6-31G(d))[2]
C-N Stretch12821265
C-N Stretch (coupled)822-
Ring in-plane bending972972
Ring in-plane bending10371037
Kekule-type vibration13401324

Electronic Properties and Reactivity

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior and reactivity of a molecule.[3] The HOMO energy is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.[3][12]

Substituents on the this compound ring significantly influence these electronic properties. Electron-donating groups (like -CH₃) tend to raise the HOMO energy level, while electron-withdrawing groups (like -NO₂) lower both the HOMO and LUMO energy levels.[13][14]

Table 3: Calculated Electronic Properties of this compound and Derivatives

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
This compound-5.21[13]-0.15[13]5.06[13]1.53[13]
4-Nitrothis compound-6.68[13]-2.54[13]4.14[13]6.29[13]
Polythis compound (trimer)--3.9[12]-

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum calculations. It visualizes the charge distribution on the molecular surface, identifying electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which helps predict sites for electrophilic and nucleophilic attack.[4]

Spectroscopic Properties (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules.[15] These calculations predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions between molecular orbitals. For this compound, the absorption bands are typically attributed to π-π* and n-π* transitions.[16]

Table 4: Comparison of Experimental and Calculated UV-Vis Absorption for this compound

TransitionExperimental λmax (nm)[16]Calculated λmax (nm) (TD-DFT)[16]
π-π220227.14
n-π242247.84

Acidity and Basicity (pKa)

The basicity of the amino group is a defining characteristic of this compound, and its pKa (referring to the conjugate acid) is heavily influenced by substituents. Quantum chemical calculations have proven effective in correlating various calculated parameters with experimental pKa values.[17] Studies have shown that parameters like the minimum average local ionization energy on the molecular surface can provide an even better correlation with this compound pKa values than traditional Hammett constants. DFT calculations at the B3LYP/6-311+G** level have demonstrated a strong quantitative correlation (R²=0.990) between calculated and experimental gas-phase acidities for a wide range of substituted anilines.[17][18]

Visualizing Computational Workflows and Relationships

Diagrams are essential for conceptualizing the complex steps and interdependencies in computational chemistry research and its application in fields like drug development.

G cluster_input Input cluster_calc Quantum Calculation cluster_output Analysis & Validation mol_struct Molecular Structure (this compound Derivative) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_struct->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_calc Electronic Properties (TD-DFT, NBO, etc.) geom_opt->elec_calc thermo Thermodynamic Properties (Energy, ZPE) freq_calc->thermo spectra Simulated Spectra (IR, Raman, UV-Vis) freq_calc->spectra reactivity Reactivity Descriptors (HOMO/LUMO, MEP) elec_calc->reactivity comparison Comparison with Experimental Data spectra->comparison reactivity->comparison

A typical workflow for a computational chemistry study.

G geom Optimized Geometry vib Vibrational Frequencies geom->vib elec Electronic Structure (HOMO/LUMO) geom->elec ir IR/Raman Spectra vib->ir uv UV-Vis Spectra elec->uv react Reactivity (pKa, MEP) elec->react

Interrelationship between molecular properties.

G ligand This compound Derivative (Ligand) binding Binding Event (Docking Score, Interaction Energy) ligand->binding receptor Target Receptor (e.g., Kinase) receptor->binding conf_change Conformational Change binding->conf_change downstream Downstream Signaling Cascade conf_change->downstream response Biological Response (e.g., Inhibition) downstream->response

Hypothetical signaling pathway involving an this compound ligand.

Conclusion

Quantum chemical calculations, particularly DFT, provide a robust and predictive framework for understanding the fundamental properties of this compound and its derivatives. These computational methods allow for detailed analysis of molecular geometry, vibrational modes, electronic structure, and reactivity, yielding results that are in excellent agreement with experimental data. For researchers in materials science and drug development, these in silico techniques are indispensable for screening candidates, interpreting experimental outcomes, and rationally designing molecules with desired properties. The continued synergy between advanced computational chemistry and empirical validation will undoubtedly accelerate innovation in these fields.

References

Gas-Phase Protonation of Aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the intrinsic basicity and preferred protonation sites of aniline in the absence of solvent effects, tailored for researchers, scientists, and professionals in drug development.

The study of gas-phase ion chemistry provides fundamental insights into the intrinsic properties of molecules, devoid of complicating solvent interactions. For this compound, a primary aromatic amine, the question of its preferred protonation site in the gas phase has been a subject of considerable experimental and theoretical investigation. This guide synthesizes key findings, methodologies, and data to provide a comprehensive overview of this topic.

Introduction: N-Protonation vs. C-Protonation

In the gas phase, this compound presents two primary types of basic centers for protonation: the nitrogen atom of the amino group and the carbon atoms of the aromatic ring. Protonation at the nitrogen atom forms the anilinium cation, while protonation at a ring carbon, primarily the para position, forms an aminocyclohexadienyl cation, often referred to as a Wheland intermediate.

While in aqueous solution, the nitrogen is the undisputed site of protonation, the gas-phase scenario is more nuanced. The relative stabilities of the N-protonated and C-protonated isomers are very close, leading to a lively scientific debate that has been progressively clarified through advanced experimental and computational techniques.

Energetics of Protonation: The Proton Affinity

The most direct measure of intrinsic basicity in the gas phase is the Proton Affinity (PA), defined as the negative of the enthalpy change (ΔH) for the protonation reaction:

This compound + H⁺ → [this compound-H]⁺

Determining the PA for each potential site is crucial for identifying the thermodynamically favored isomer. High-level theoretical calculations and experimental measurements have shown that the nitrogen atom and the para-carbon are the two most favored sites.[1]

Numerous studies have concluded that N-protonation is marginally favored thermodynamically, though the energy difference between N- and C-protonation is very small, often within 1-3 kcal/mol.[1][2][3] This small energy gap suggests that both isomers can likely coexist in the gas phase, with their relative abundance depending on the specific method of ion generation.[2][4]

Quantitative Data on this compound Protonation

The following tables summarize experimental and theoretical data concerning the proton affinity of this compound at its most reactive sites.

Table 1: Theoretical Proton Affinities (PA) of this compound at 298 K

Theoretical MethodBasis SetProtonation SiteCalculated PA (kcal/mol)Reference
G2(MP2)-Nitrogen209.1[1]
MP26-311++G Nitrogen210.6[1]
B3LYP6-311++GNitrogen211.9[1]
B3LYPTZVPNitrogen211.6[1]
MP46-311++G Nitrogen210.6[1]
MP26-311++Gpara-Carbon204.4 (ΔE = 6.2 kcal/mol)[1]
MP26-311++G**ortho-Carbon199.7 (ΔE = 10.9 kcal/mol)[1]

Note: The energy difference (ΔE) reported in some studies indicates the stability relative to the most stable isomer (N-protonated form).

Table 2: Experimental Proton Affinity (PA) of this compound

Experimental Value (kcal/mol)Reference
209.5[1]
208.8[1]

Note: Experimental values typically measure the PA of the most basic site and do not distinguish between isomers. However, the close agreement with high-level calculations for N-protonation provides strong evidence for this assignment.

Experimental Protocols for Determining Protonation Sites

The differentiation and characterization of gas-phase this compound protomers rely on sophisticated mass spectrometry techniques.

The method used to generate the protonated this compound can influence the resulting isomer distribution.

  • Chemical Ionization (CI): This method often produces a mixture of isomers, with the ring-protonated species frequently predominating.[4]

  • Fast Atom Bombardment (FAB): FAB ionization has been shown to yield primarily the N-protonated anilinium cation.[4]

  • Electrospray Ionization (ESI): ESI is another technique that can produce a dominant population of the N-protonated species.[3]

This powerful technique can distinguish between the N- and C-protonated tautomers.[4]

Workflow:

  • Ion Selection: A specific mass-to-charge ratio (m/z) corresponding to protonated this compound is selected from the mixture of ions.

  • Neutralization: The selected ions are passed through a collision cell containing a neutralization gas (e.g., xenon). The ions accept an electron and are neutralized.

  • Dissociation: The resulting neutral molecules have internal energy. The neutralized form of C-protonated this compound is highly unstable and rapidly dissociates. The neutralized N-protonated form (this compound radical) is more stable.

  • Reionization: The surviving neutral species are then reionized by collision with another gas (e.g., oxygen).

  • Mass Analysis: The resulting ions are mass-analyzed. The significant difference in the stability of the neutral intermediates leads to distinct and interpretable mass spectra for each initial tautomer.

IMMS separates ions based on their size, shape, and charge. The different structures of N-protonated and C-protonated this compound result in different drift times through a gas-filled mobility cell, allowing for their separation and identification.[5]

Theoretical Calculation Protocols

Computational chemistry plays a vital role in understanding the energetics and structures of the different protonated forms.

High-level ab initio and Density Functional Theory (DFT) methods are necessary to accurately model the subtle energy differences.

  • Geometry Optimization: The molecular structures of neutral this compound and its various protonated forms are optimized to find their lowest energy conformations. Common levels of theory for this step include Hartree-Fock (HF) or DFT methods like B3LYP with basis sets such as 6-31G*.[6][7]

  • Energy Calculation: Single-point energy calculations are then performed on the optimized geometries using more sophisticated methods and larger basis sets to improve accuracy. The MP2 (Møller-Plesset perturbation theory of the second order) method with basis sets like 6-311+G** has proven effective.[1][6][7]

  • Proton Affinity Calculation: The proton affinity is calculated as the negative of the enthalpy change for the protonation reaction at a standard temperature (usually 298.15 K). This requires the calculation of vibrational frequencies to determine the zero-point vibrational energy (ZPE) and thermal corrections.[1]

Visualizing this compound Protonation and Experimental Workflow

ProtonationPathways cluster_reactants Reactants cluster_products Protonated Isomers This compound This compound N_prot N-protonated this compound (Anilinium Ion) This compound->N_prot N-Protonation (Thermodynamically Favored) C_prot C-protonated this compound (Wheland Intermediate) This compound->C_prot C-Protonation (Slightly Less Stable) H_plus H⁺

Caption: Logical relationship of this compound protonation pathways in the gas phase.

NRMS_Workflow cluster_0 Ion Generation & Selection cluster_1 Neutralization & Reionization cluster_2 Detection A1 This compound Vapor A2 Ionization Source (e.g., CI, FAB) A1->A2 A3 Mixture of [this compound-H]⁺ Isomers A2->A3 A4 Mass Analyzer 1: Select m/z of Isomer A3->A4 B1 Collision Cell 1: Neutralization with Xe A4->B1 B2 Unstable Neutrals Fragment B1->B2 B3 Collision Cell 2: Reionization with O₂ B1->B3 C1 Mass Analyzer 2: Scan Product Ions B3->C1 C2 Detector C1->C2 C3 Generate NR Mass Spectrum C2->C3

Caption: Experimental workflow for Neutralization-Reionization Mass Spectrometry.

Conclusion

References

The Solubility of Aniline in Common Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline (C₆H₅NH₂), the simplest aromatic amine, is a cornerstone of chemical synthesis, serving as a precursor in the production of a vast array of compounds, including dyes, pharmaceuticals, and polymers. A fundamental understanding of its solubility characteristics in various organic solvents is paramount for its effective application in research and development, particularly in reaction chemistry, purification processes such as crystallization, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, presents detailed experimental protocols for solubility determination, and offers a logical workflow for solvent selection.

This compound's solubility is governed by its chemical structure, which features a nonpolar benzene (B151609) ring and a polar amino (-NH₂) group. This amphiphilic nature allows it to interact with a wide variety of solvents. The lone pair of electrons on the nitrogen atom can participate in hydrogen bonding, which influences its solubility in protic solvents. In acidic conditions, the amino group can be protonated to form the anilinium ion, which significantly increases its aqueous solubility[1]. However, in organic media, its solubility is primarily dictated by intermolecular forces such as dipole-dipole interactions and van der Waals forces[1]. While this compound is only slightly soluble in water (approximately 3.6 g/100 mL at 20-25°C)[1][2], it exhibits broad solubility in many organic solvents.

Quantitative Solubility Data

This compound is widely reported to be miscible with many common organic solvents, meaning it is soluble in all proportions. For other solvents, it is described as soluble, although precise quantitative data at various temperatures is not always readily available in the literature. The following table summarizes the available quantitative and qualitative solubility data for this compound in a selection of common organic solvents.

Solvent ClassSolventTemperature (°C)SolubilityReference
Alcohols MethanolAmbientMiscible[3]
EthanolAmbientMiscible[2][4][5]
Ethers Diethyl EtherAmbientMiscible[2][3][4][5]
Ketones AcetoneAmbientMiscible[1]
Aromatic Hydrocarbons BenzeneAmbientMiscible[4][5]
TolueneNot Specified5.774 g/100 mL[6]
Halogenated Hydrocarbons ChloroformAmbientMiscible[1][2]
Carbon TetrachlorideAmbientMiscible
DichloromethaneAmbientSoluble
Alkanes n-Hexane< 69.1 °CPartially Miscible[7]
Water Water203.6 g/100 mL[2]
Water253.6 g/L[1]
Water303.7% (w/w)[2]
Water504.2% (w/w)[2]

Experimental Protocols for Solubility Determination

For novel solvent systems or when precise solubility data is required, experimental determination is necessary. The saturation shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Shake-Flask Method for Solubility Determination

This method involves creating a saturated solution of the solute (this compound) in the solvent of interest and then quantifying the concentration of the solute in the solution.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Vials with tight-fitting caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The excess solid ensures that the solution reaches saturation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is established. The time required may vary depending on the solvent and should be determined empirically.

  • Phase Separation:

    • After the equilibration period, allow the vial to stand undisturbed at the constant temperature to allow the excess undissolved this compound to settle.

    • To further ensure the removal of undissolved solute, centrifuge the vial at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.

    • Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the diluted sample and the standard solutions using a validated analytical method:

      • UV-Vis Spectrophotometry: Measure the absorbance of the sample and standards at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. Construct a calibration curve from the standards to determine the concentration of the sample.

      • High-Performance Liquid Chromatography (HPLC): Inject a known volume of the sample and standards onto a suitable HPLC column and measure the peak area. Create a calibration curve to determine the sample concentration.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for a specific application involving this compound depends on various factors, with solubility being a primary consideration. The following diagram illustrates a logical workflow for this process.

Solvent_Selection_Workflow start Define Application Requirements (e.g., Reaction, Crystallization, Formulation) solubility_req Determine Required Solubility (High, Moderate, Low) start->solubility_req lit_search Consult Literature for This compound Solubility Data solubility_req->lit_search data_available Quantitative Data Available? lit_search->data_available select_solvent Select Candidate Solvents data_available->select_solvent  Yes exp_determination Perform Experimental Solubility Determination (Shake-Flask Method) data_available->exp_determination  No / Insufficient other_factors Evaluate Other Factors: - Boiling Point - Toxicity - Cost - Reactivity with this compound select_solvent->other_factors exp_determination->select_solvent final_selection Final Solvent Selection other_factors->final_selection

Caption: A logical workflow for selecting an appropriate solvent for this compound-based applications.

This guide serves as a foundational resource for professionals working with this compound. While this compound's miscibility with many organic solvents simplifies initial solvent screening, for applications requiring precise control over concentration, experimental determination of solubility is indispensable.

References

Methodological & Application

Synthesis of Polyurethane Precursors from Aniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of key polyurethane precursors derived from aniline. The primary focus is on the production of isocyanates, specifically methylene (B1212753) diphenyl diisocyanate (MDI), and this compound-initiated polyols, which are the fundamental building blocks for polyurethanes. Both conventional and alternative synthesis routes are presented with quantitative data and step-by-step experimental methodologies.

I. Synthesis of Isocyanates from this compound

This compound is a critical starting material for the production of aromatic isocyanates, most notably MDI, a widely used component in the manufacturing of rigid and flexible polyurethane foams, elastomers, and coatings.[1][2] The properties of the final polyurethane material, such as thermal stability and mechanical strength, are significantly influenced by the use of this compound-derived MDI.[2]

A. Conventional Route: this compound Condensation and Phosgenation

The traditional and most prevalent industrial method for MDI synthesis is a two-step process: the acid-catalyzed condensation of this compound with formaldehyde (B43269) to produce methylene diphenyl diamine (MDA), followed by the phosgenation of MDA.[3][4]

This compound This compound Condensation Condensation Reaction This compound->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation HCl Hydrochloric Acid (Catalyst) HCl->Condensation Catalyst MDA Methylene Diphenyl Diamine (MDA) (Crude Mixture) Condensation->MDA Phosgenation Phosgenation MDA->Phosgenation Phosgene (B1210022) Phosgene Phosgene->Phosgenation MDI Methylene Diphenyl Diisocyanate (MDI) (Crude) Phosgenation->MDI Purification Purification (Distillation/Crystallization) MDI->Purification Final_MDI Pure MDI Isomers & Polymeric MDI (pMDI) Purification->Final_MDI

Caption: Conventional synthesis pathway of MDI from this compound.

This step involves the reaction of this compound with formaldehyde in the presence of an acid catalyst, typically hydrochloric acid, to form a mixture of MDA isomers and higher oligomers.[4]

Table 1: Quantitative Data for this compound-Formaldehyde Condensation

ParameterValue/RangeReference
Reactant Molar Ratio This compound : Formaldehyde = 2-5[5]
Catalyst Hydrochloric Acid[3]
Condensation Temperature 50-80°C[3]
Rearrangement Temperature 90-150°C[3]
Reaction Time 1-2 hours[3]
This compound Conversion 36.3% - 41.1%[6]
4,4'-MDA Yield 79.4% - 81.6%[6]
4,4'-MDA Selectivity 79.2% - 87.9%[6]

Experimental Protocol: Synthesis of MDA

  • To a suitable reactor, charge this compound and hydrochloric acid (as a catalyst). The reaction to form this compound hydrochloride is exothermic.[3]

  • Control the temperature of the this compound hydrochloride solution to approximately 80°C.[3]

  • Slowly add an aqueous solution of formaldehyde (e.g., 37%) to the reactor over a period of 1-2 hours while maintaining the temperature between 50-80°C.[3]

  • After the addition of formaldehyde is complete, raise the temperature to around 100-150°C for approximately 1 hour to facilitate molecular rearrangement.[3]

  • Neutralize the reaction mixture with a caustic soda solution.[4]

  • Separate the organic phase, which contains the crude MDA, from the aqueous phase.[4]

  • The crude MDA can be purified further by distillation to remove unreacted this compound and water.[4]

The crude MDA mixture is then reacted with phosgene in an inert solvent to yield a mixture of MDI isomers and polymeric MDI (pMDI).[4]

Table 2: Quantitative Data for Phosgenation of MDA

ParameterValue/RangeReference
Reactant Crude MDA, Phosgene[4]
Solvent Inert solvent (e.g., chlorobenzene)[4]
Low-Temperature Reaction Formation of carbamoyl (B1232498) chloride[3]
High-Temperature Reaction Conversion to isocyanate[3]
Boiling Point of MDI 160°C @ 0.1 kPa; 190°C @ 0.8 kPa[3]

Experimental Protocol: Phosgenation of MDA

  • Dissolve the crude MDA in an inert solvent such as chlorobenzene.

  • Introduce a solution of phosgene in the same solvent. The reaction is typically carried out in two stages: a low-temperature step followed by a high-temperature step.[3]

  • In the low-temperature stage, MDA reacts with phosgene to form carbamoyl chloride and MDA hydrochloride.[3]

  • Gradually heat the reaction mixture to a higher temperature (e.g., up to 110°C) while continuing to add phosgene. This promotes the conversion of the intermediates to MDI with the liberation of hydrogen chloride gas.[3]

  • After the reaction is complete, remove the excess phosgene and HCl by bubbling an inert gas (e.g., nitrogen) through the solution.[3]

  • The crude MDI is obtained by vacuum distillation to remove the solvent and any low-boiling impurities.[3]

  • Further purification to separate the different MDI isomers and pMDI can be achieved through high-vacuum distillation or crystallization.[3][4]

B. Phosgene-Free Route: Carbamate (B1207046) Intermediate Pathway

Due to the high toxicity of phosgene, significant research has been dedicated to developing phosgene-free synthesis routes for isocyanates.[7] One of the most promising alternatives involves the synthesis of a carbamate intermediate from this compound, followed by condensation and thermal decomposition.[8]

This compound This compound OxidativeCarbonylation Oxidative Carbonylation This compound->OxidativeCarbonylation DMC Dimethyl Carbonate (DMC) DMC->OxidativeCarbonylation MPC Methyl Phenyl Carbamate (MPC) OxidativeCarbonylation->MPC Condensation Condensation MPC->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation MDC Dimethyl Methylene Diphenyl Dicarbamate (MDC) Condensation->MDC ThermalDecomposition Thermal Decomposition MDC->ThermalDecomposition MDI Methylene Diphenyl Diisocyanate (MDI) ThermalDecomposition->MDI Methanol (B129727) Methanol (Byproduct) ThermalDecomposition->Methanol

Caption: Phosgene-free synthesis of MDI via a carbamate intermediate.

Table 3: Quantitative Data for Phosgene-Free MDI Synthesis (Urea/DMC Method)

ParameterValue/RangeReference
Reactants (Step 1) This compound, Urea (B33335)/Dimethyl Carbonate[8][9]
Intermediate Methyl Phenyl Carbamate (MPC)[8]
Reactants (Step 2) MPC, Formaldehyde[8]
Intermediate Dimethyl Methylene Diphenyl Dicarbamate (MDC)[8]
Final Step Thermal Decomposition of MDC[8]
Selectivity to MDI 60-87 mol% (from MDU decomposition)[7]

Experimental Protocol: Phosgene-Free MDI Synthesis

  • Synthesis of Methyl Phenyl Carbamate (MPC): React this compound with dimethyl carbonate (DMC) or urea in the presence of a suitable catalyst. This step is an oxidative carbonylation.[8][10]

  • Condensation to Dimethyl Methylene Diphenyl Dicarbamate (MDC): The resulting MPC is then condensed with formaldehyde to form MDC.[8]

  • Thermal Decomposition to MDI: The MDC is subjected to thermal decomposition to yield MDI and methanol as a byproduct.[8] The reaction conditions, including temperature and catalysts for each step, are critical and are often proprietary.

II. Synthesis of Polyols from this compound

This compound can be used as a starting point for the synthesis of polyols, which are the second key component in polyurethane formation. The primary methods involve using this compound as an initiator for ring-opening polymerization of epoxides or through the synthesis of Mannich polyols.

A. This compound-Initiated Polyether Polyols

In this method, this compound acts as an initiator for the ring-opening polymerization of alkylene oxides, such as propylene (B89431) oxide (PO) or ethylene (B1197577) oxide (EO), to produce polyether polyols.

This compound This compound (Initiator) Polymerization Ring-Opening Polymerization This compound->Polymerization PropyleneOxide Propylene Oxide (Monomer) PropyleneOxide->Polymerization Catalyst Catalyst (e.g., LiBr) Catalyst->Polymerization Catalyst Polyol This compound-Initiated Polyether Polyol Polymerization->Polyol

Caption: Synthesis of an this compound-initiated polyether polyol.

Table 4: Quantitative Data for this compound-Initiated Propoxylation

ParameterValue/RangeReference
Reactants This compound, Propylene Oxide
Catalyst Lithium Bromide (LiBr)
Temperature 125°C
Pressure 7.65 atm
Reaction Time 3 hours (addition), 2.5 hours (stirring)

Experimental Protocol: Synthesis of this compound-Initiated Polyether Polyol

  • Under a nitrogen atmosphere, charge a reactor with this compound and a catalytic amount of lithium bromide.

  • Heat the mixture to approximately 80°C.

  • Introduce propylene oxide into the reactor, allowing the temperature to rise to 125°C and the pressure to increase to around 7.65 atm. Continue the addition over 3 hours.

  • After the addition is complete, continue stirring the reaction mixture at 125°C for an additional 2.5 hours.

  • Remove any excess propylene oxide by distillation at elevated temperature and reduced pressure (e.g., 130°C and 0.75 atm) for 1 hour.

  • The resulting product is the this compound-initiated polyether polyol.

B. This compound-Based Mannich Polyols

Mannich polyols are another class of polyols that can be derived from this compound. These are produced by the aminomethylation of acidic substrates, and this compound can be used in this context.[11]

Table 5: Quantitative Data for this compound-Based Mannich Polyol Synthesis

ParameterValue/RangeReference
Starting Material Propoxylated this compound, Anhydrous Oxazolidine (B1195125)[1]
Reaction Temperature 80-90°C[1]
Reaction Time 2 hours[1]
Yield ~99.6%[1]
Hydroxyl Index 810 - 830 mgKOH/g[1]
Viscosity at 25°C 10,000 - 15,000 cP[1]

Experimental Protocol: Synthesis of this compound-Based Mannich Polyol

  • Synthesize a Mannich base by reacting propoxylated this compound with anhydrous oxazolidine in a 1:2 molar ratio at 80-90°C for approximately 2 hours. The reaction is nearly quantitative.[1]

  • The resulting Mannich base is then alkoxylated, for example, with 2 moles of propylene oxide per mole of Mannich base.[1]

  • The alkoxylation is carried out at 90-95°C under a nitrogen atmosphere at 2.5-3 bars for 2-3 hours.[1]

  • After the addition of propylene oxide, the reaction mixture is maintained at 80-90°C for 2 hours to ensure complete reaction.[1]

  • Finally, the product is degassed under vacuum at 90-100°C for one hour. The resulting Mannich polyol can often be used directly in polyurethane formulations without further purification.[1]

References

Application Notes and Protocols for Electrochemical Polymerization of Aniline

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the electrochemical synthesis of polyaniline (PANI), a versatile conducting polymer. The described method is primarily focused on potentiodynamic electropolymerization using cyclic voltammetry, a widely used and effective technique for growing uniform polymer films.[1][2] This document is intended for researchers and scientists in materials science, chemistry, and drug development who are interested in the synthesis and application of conductive polymers.

Introduction

Polythis compound is a prominent conducting polymer due to its straightforward synthesis, environmental stability, and tunable electrical conductivity.[3][4] Electrochemical polymerization is a preferred method for PANI synthesis as it allows for precise control over the film's thickness, morphology, and properties by manipulating electrochemical parameters.[2] The process involves the anodic oxidation of this compound monomers in an acidic medium, leading to the formation of a PANI film on the working electrode.[4][5] The resulting polymer's properties are highly dependent on the synthesis conditions, such as the electrolyte composition, monomer concentration, and the electrochemical technique employed.[1]

Experimental Protocols

This section outlines the materials, equipment, and step-by-step procedure for the electrochemical polymerization of this compound.

2.1. Materials and Equipment

  • Reagents:

    • This compound (monomer), freshly distilled before use[6]

    • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) as the electrolyte and dopant[5][6]

    • Distilled or deionized water[6]

    • Nitrogen (N₂) gas for deoxygenation[5]

    • Abrasive paper or polishing alumina (B75360) for electrode preparation[6]

  • Equipment:

    • Potentiostat/Galvanostat[5]

    • Three-electrode electrochemical cell[5][6]

    • Working Electrode (WE): Glassy carbon electrode (GCE), Platinum (Pt) disk electrode, or Fluorine-doped Tin Oxide (FTO) coated glass[6][7][8]

    • Counter Electrode (CE): Platinum wire or plate[5][6]

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode[5][6]

    • Standard laboratory glassware

2.2. Detailed Methodology: Potentiodynamic Polymerization

This protocol details the synthesis of PANI films via cyclic voltammetry (CV).

Step 1: Solution Preparation

  • Prepare the electrolyte solution by adding a specific concentration of acid (e.g., 0.5 M H₂SO₄) to distilled water.

  • Add the desired concentration of this compound monomer (e.g., 0.1 M) to the acidic electrolyte solution.[6]

  • Stir the solution until the this compound is completely dissolved.

  • Deoxygenate the solution by purging with N₂ gas for approximately 15 minutes before the experiment. Maintain a nitrogen atmosphere over the solution throughout the polymerization process to prevent interference from oxygen reduction.[5]

Step 2: Electrode Preparation

  • Polish the working electrode (e.g., glassy carbon) with abrasive paper or alumina slurry to a mirror finish.[6]

  • Rinse the polished electrode thoroughly with distilled water and sonicate if necessary to remove any polishing residues.

  • Dry the electrode before placing it in the electrochemical cell.

Step 3: Electrochemical Polymerization

  • Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and Ag/AgCl or SCE reference electrode.

  • Immerse the electrodes in the deoxygenated this compound-containing electrolyte solution.

  • Connect the electrodes to the potentiostat.

  • Initiate the electropolymerization using cyclic voltammetry. A typical procedure involves cycling the potential between a lower limit (e.g., -0.2 V) and an upper limit (e.g., +1.2 V) versus the reference electrode.[6]

  • Set the scan rate (e.g., 50 mV/s) and the number of cycles (e.g., 10-20 cycles).[6]

  • During the first anodic scan, an oxidation peak corresponding to the this compound monomer will be observed at a high potential (around +0.8 V to +0.9 V).[5][9]

  • With subsequent cycles, new redox peaks will appear at lower potentials, which are characteristic of the growing PANI film. The current of these peaks will increase with each cycle, indicating the deposition of an electroactive polymer film on the electrode surface.[2][6]

  • After the desired number of cycles, a visible, typically greenish, PANI film will have formed on the working electrode.[5][8]

Step 4: Post-Polymerization Treatment

  • After polymerization, remove the PANI-coated electrode from the cell.

  • Gently rinse the electrode with the blank electrolyte solution (e.g., 0.5 M H₂SO₄ without this compound) to remove any unreacted monomer and oligomers.

  • The PANI film is now ready for characterization or further use.

Data Presentation

The properties of the synthesized PANI are highly dependent on the experimental parameters. The following tables summarize typical ranges and examples of these parameters from the literature.

Table 1: Summary of Reagent Concentrations

ParameterConcentration RangeTypical ValueReference(s)
This compound Monomer0.02 M - 1.0 M0.1 M[6][7][10]
Sulfuric Acid (H₂SO₄)0.5 M - 1.0 M0.5 M[6][11][12]
Hydrochloric Acid (HCl)1.0 M - 2.0 M1.0 M[7][10]
Perchloric Acid (HClO₄)1.0 M - 2.0 M1.0 M[8]

Table 2: Electrochemical Parameters for Cyclic Voltammetry

ParameterRangeTypical ValueReference(s)
Potential Range (vs. Ag/AgCl)-0.2 V to +1.2 V-0.2 V to +1.0 V[6][10]
Potential Range (vs. SCE)-0.1 V to +0.9 V-0.1 V to +0.9 V[5]
Scan Rate20 mV/s - 100 mV/s50 mV/s[1][5][6]
Number of Cycles7 - 20 cycles10 cycles[5][7][9]

Characterization of Polythis compound Films

The synthesized PANI films can be characterized by various techniques to determine their structure, morphology, and properties:

  • Cyclic Voltammetry (CV): To confirm the electrochemical activity of the polymer film in a monomer-free electrolyte.[6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds and confirm the formation of polythis compound.[6][13]

  • Scanning Electron Microscopy (SEM): To investigate the surface morphology of the polymer film.[6]

  • X-ray Diffraction (XRD): To determine the degree of crystallinity of the PANI film.[6][12]

  • Raman Spectroscopy: To further confirm the molecular structure and conducting form of the polythis compound.[6]

Mandatory Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_synth Synthesis cluster_post Post-Synthesis Sol_Prep Prepare this compound/ Acid Solution Deoxygenate Deoxygenate Solution (N2 Purge) Sol_Prep->Deoxygenate Elec_Prep Polish & Clean Working Electrode Cell_Assembly Assemble 3-Electrode Cell Elec_Prep->Cell_Assembly Deoxygenate->Cell_Assembly Polymerization Run Cyclic Voltammetry (-0.2V to +1.2V, 50 mV/s) Cell_Assembly->Polymerization Rinse Rinse PANI Film (Blank Electrolyte) Polymerization->Rinse Characterize Characterize Film (CV, SEM, FTIR, etc.) Rinse->Characterize

Caption: Workflow for electrochemical polymerization of this compound.

Diagram 2: Polymerization Mechanism

G cluster_mechanism This compound Polymerization Pathway Monomer This compound Monomer Radical This compound Radical Cation (Monomer Oxidation) Monomer->Radical -e⁻ (Anode) Dimer Dimer Formation (Radical Coupling) Radical->Dimer Head-to-Tail Coupling Oligomer Oligomer Chain Growth Dimer->Oligomer + Monomer Radicals Polymer Polythis compound Film (Emeraldine Salt) Oligomer->Polymer Chain Propagation

References

Application Notes and Protocols for the Synthesis of Indigo Dye from Aniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of indigo (B80030) dye using aniline as a primary precursor. The synthesis follows the well-established Heumann-Pfleger pathway, which involves the formation of N-phenylglycine from this compound, followed by a high-temperature alkaline fusion to yield indoxyl, which is subsequently oxidized to indigo. Due to the hazardous nature of the traditional cyclization step, this protocol details a reproducible laboratory method for the synthesis of the N-phenylglycine intermediate and provides a thorough discussion of the subsequent hazardous step, alongside an overview of modern, greener alternatives. This document is intended for researchers, chemists, and professionals in chemical and drug development.

Introduction

Indigo is a historic and economically significant dye, renowned for its distinctive blue color used in applications such as the dyeing of denim fabrics. While originally sourced from plants, industrial production now relies on chemical synthesis. The most prominent industrial route, the Heumann-Pfleger synthesis, utilizes this compound as a cost-effective starting material.[1] This process involves two primary stages:

  • Synthesis of N-Phenylglycine: this compound is reacted with chloroacetic acid to form the intermediate N-phenylglycine.[2]

  • Conversion to Indigo: N-phenylglycine undergoes a cyclization reaction via alkaline fusion at high temperatures to form indoxyl. This intermediate is not isolated and is rapidly oxidized by air to produce the final indigo dye.[1][3]

This document provides a detailed, laboratory-scale protocol for the first stage. The second stage, involving a hazardous molten alkali fusion with sodamide, is described based on historical and industrial methods, with a strong advisory on the associated risks.[1] Modern, safer enzymatic alternatives are also discussed as a comparative approach.

Chemical Synthesis Pathway

The overall synthetic route from this compound to indigo is a multi-step process. The key chemical transformations are outlined below.

Synthesis_Pathway cluster_step1 Step 1: N-Phenylglycine Synthesis cluster_step2 Step 2: Cyclization (Hazardous) cluster_step3 Step 3: Oxidation This compound This compound NPG N-Phenylglycine This compound->NPG + NaOH (aq) Reflux Chloroacetic Chloroacetic Acid Chloroacetic->NPG + NaOH (aq) Reflux Indoxyl Indoxyl (keto-enol tautomers) NPG->Indoxyl + NaOH/KOH/NaNH₂ ~200-220°C Melt Indigo Indigo Indoxyl->Indigo + O₂ (Air)

Caption: Chemical pathway for indigo synthesis from this compound via the Heumann-Pfleger method.

Experimental Protocols

Step 1: Synthesis of N-Phenylglycine from this compound

This protocol details the synthesis of the stable intermediate, N-phenylglycine, from this compound and chloroacetic acid.[4]

Materials:

  • This compound (C₆H₅NH₂)

  • Chloroacetic acid (ClCH₂COOH)

  • Sodium carbonate (Na₂CO₃)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

Equipment:

  • 500 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Büchner funnel and vacuum flask

  • Beakers and graduated cylinders

  • pH indicator paper

Procedure:

  • In a 500 mL round-bottom flask, dissolve 18.6 g (0.2 mol) of this compound and 21.2 g (0.2 mol) of sodium carbonate in 200 mL of deionized water.

  • In a separate beaker, prepare a solution of 18.9 g (0.2 mol) of chloroacetic acid in 50 mL of deionized water.

  • With constant stirring, slowly add the chloroacetic acid solution to the this compound solution in the round-bottom flask.

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours.

  • After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Once cooled, carefully acidify the mixture to a pH of approximately 3-4 by adding concentrated hydrochloric acid dropwise. N-phenylglycine will precipitate as a white solid.

  • To ensure complete precipitation, cool the mixture in an ice bath for 30 minutes.

  • Collect the crude N-phenylglycine product by vacuum filtration using a Büchner funnel.

  • Wash the solid precipitate with two portions of cold deionized water.

  • Dry the purified product under vacuum or by air drying.

Step 2 & 3: Conversion of N-Phenylglycine to Indigo (Hazard Advisory)

The conversion of N-phenylglycine to indigo is achieved through a high-temperature alkaline fusion followed by air oxidation. This procedure, credited to Pfleger, is highly hazardous and requires specialized equipment and extreme caution.[1] It is not recommended for standard laboratory settings without appropriate safety infrastructure (e.g., a blast shield, specialized high-temperature apparatus, and inert atmosphere control).

Classical Heumann-Pfleger Conditions:

  • Reactants: N-phenylglycine is mixed with a molten combination of sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium amide (NaNH₂).[3]

  • Temperature: The fusion is carried out at temperatures between 200-220°C.[1] The addition of sodamide significantly lowers the required temperature from ~300°C and improves the yield.[1]

  • Atmosphere: The reaction is conducted in an inert atmosphere to prevent unwanted side reactions.

  • Mechanism: The highly basic molten mixture facilitates an intramolecular condensation (cyclization) of N-phenylglycine to form an indoxyl salt.

  • Oxidation: The resulting melt containing the indoxyl salt is then carefully quenched in water and exposed to air. The dissolved indoxyl is rapidly oxidized to insoluble blue indigo, which precipitates from the solution.[5]

Critical Safety Hazards:

  • Sodium Amide (NaNH₂): Extremely reactive and corrosive. It reacts violently with water to produce ammonia (B1221849) gas and sodium hydroxide. It can also form explosive peroxides upon storage.

  • Molten Alkali: The molten mixture of NaOH and KOH is extremely corrosive and can cause severe burns upon contact.

  • High Temperatures: The reaction is conducted at high temperatures, posing a significant risk of thermal burns and requiring specialized heating equipment.

  • Exothermic Reaction: The cyclization can be exothermic, requiring careful control to prevent runaway reactions.

Due to these significant hazards, modern research focuses on greener and safer alternatives.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the laboratory synthesis of N-phenylglycine and the subsequent hazardous conversion to indigo.

Workflow cluster_prep Step 1: N-Phenylglycine Synthesis cluster_conversion Steps 2 & 3: Indigo Formation (Hazardous) A Dissolve this compound & Na₂CO₃ in H₂O B Add Chloroacetic Acid Solution A->B C Reflux for 4 hours B->C D Cool to Room Temp. C->D E Acidify with HCl to pH 3-4 D->E F Cool in Ice Bath E->F G Filter Precipitate F->G H Wash with Cold H₂O & Dry G->H I N-Phenylglycine (White Solid) H->I J High-Temp Fusion (NaOH/KOH/NaNH₂) ~200°C I->J Input from Step 1 K Quench in Water J->K L Aerate Solution (Oxidation) K->L M Filter Precipitate L->M N Wash & Dry M->N O Indigo Powder (Blue Solid) N->O

Caption: Laboratory workflow for the synthesis of indigo from this compound.

Quantitative Data and Characterization

The following tables summarize the expected quantitative data for the synthesized intermediate and final product.

Table 1: Reactant and Product Data for N-Phenylglycine Synthesis

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mol)Role
This compoundC₆H₅NH₂93.1318.60.2Starting Material
Chloroacetic AcidClCH₂COOH94.5018.90.2Reagent
Sodium CarbonateNa₂CO₃105.9921.20.2Base
N-Phenylglycine C₈H₉NO₂151.16~21-24~0.14-0.16Product

Note: The expected yield for N-Phenylglycine is approximately 70-80%.

Table 2: Characterization Data for Indigo

PropertyDescription / Value
Appearance Dark blue crystalline powder
Molecular Formula C₁₆H₁₀N₂O₂
Molar Mass 262.27 g/mol
Melting Point Sublimes at 390–392 °C
Solubility Insoluble in water, ethanol, diethyl ether. Soluble in DMSO, chloroform.[6]
UV-Vis (in DMSO) λ_max ≈ 610-620 nm
FTIR Peaks (cm⁻¹) ~3270: N-H stretching (intermolecular H-bonding) ~1626: C=O stretching (keto group) ~1580-1610: C=C aromatic ring stretching ~1460: C-H bending ~1315: C-N stretching ~1070: In-plane C-H bending

Modern Greener Alternatives

Given the hazardous nature of the Heumann-Pfleger cyclization, significant research has been directed toward developing safer, more environmentally friendly methods for indigo synthesis. These "green" routes often employ biocatalysis.

  • Enzymatic Synthesis: Many modern approaches use enzymes like monooxygenases or dioxygenases to convert precursors like indole (B1671886) or tryptophan into indoxyl.[5][6] For example, recombinant E. coli strains engineered to express specific oxygenases can produce indigo from glucose in a fermentation process.[7]

  • Mechanism: In these biocatalytic systems, the enzyme hydroxylates a precursor molecule (e.g., indole) to form indoxyl. The indoxyl is then secreted from the cell and spontaneously oxidizes in the aerobic culture medium to form indigo.[5]

  • Advantages: These methods operate at ambient temperature and pressure in aqueous media, avoiding the use of toxic reagents, high temperatures, and organic solvents, thereby presenting a significantly safer and more sustainable alternative to the classical chemical synthesis.[7]

Greener_Pathway cluster_bio Biocatalytic Route Tryptophan Tryptophan (from Glucose) Indole Indole Tryptophan->Indole Enzymes (e.g., Tryptophanase) Indoxyl Indoxyl Indole->Indoxyl Enzymes (e.g., Monooxygenase) Indigo Indigo Indoxyl->Indigo + O₂ (Air)

Caption: A simplified pathway for the biocatalytic synthesis of indigo.

References

Application Notes and Protocols: Laboratory Synthesis of Paracetamol from Aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paracetamol (acetaminophen) is one of the most widely used over-the-counter analgesic (pain reliever) and antipyretic (fever reducer) medications globally.[1] Its synthesis is a common topic in academic and industrial organic chemistry, illustrating several fundamental chemical transformations. The synthesis starting from aniline is a multi-step process that involves the protection of the amino group, electrophilic aromatic substitution, and functional group interconversions. This document provides detailed protocols for the synthesis of paracetamol from this compound, primarily through the formation of a key intermediate, p-aminophenol, which is then acetylated to yield the final product.

The overall synthetic strategy involves:

  • Acetylation of this compound: The amino group of this compound is protected by acetylation to form acetanilide (B955). This step moderates the reactivity of the amino group and directs subsequent substitution to the para position.

  • Nitration of Acetanilide: The acetanilide undergoes electrophilic aromatic substitution with a nitrating mixture to introduce a nitro group at the para position, forming p-nitroacetanilide.

  • Hydrolysis: The acetyl group is removed from p-nitroacetanilide to yield p-nitrophenol.

  • Reduction: The nitro group of p-nitrophenol is reduced to an amino group to form the crucial intermediate, p-aminophenol.[2]

  • Acetylation of p-Aminophenol: The final step involves the selective N-acetylation of p-aminophenol using acetic anhydride (B1165640) to produce paracetamol.[3][4]

Overall Synthetic Pathway

The transformation from this compound to paracetamol is a multi-step sequence involving protection, nitration, hydrolysis, reduction, and final acetylation.

G cluster_main This compound This compound Acetanilide Acetanilide This compound->Acetanilide Acetic Anhydride (Acetylation) pNitroacetanilide p-Nitroacetanilide Acetanilide->pNitroacetanilide HNO₃ / H₂SO₄ (Nitration) pNitrophenol p-Nitrophenol pNitroacetanilide->pNitrophenol Acid/Base (Hydrolysis) pAminophenol p-Aminophenol pNitrophenol->pAminophenol NaBH₄ or Sn/HCl (Reduction) Paracetamol Paracetamol (Crude) pAminophenol->Paracetamol Acetic Anhydride (Acetylation) Paracetamol_Pure Paracetamol (Pure) Paracetamol->Paracetamol_Pure Recrystallization (Purification)

Caption: Multi-step synthesis pathway from this compound to pure paracetamol.

Experimental Protocols

Protocol 1: Synthesis of p-Aminophenol from Phenol (B47542) (Alternative Starting Point)

While the primary route detailed is from this compound, a common industrial and laboratory synthesis starts from phenol. This involves nitration followed by reduction.

A. Nitration of Phenol to p-Nitrophenol [2]

  • Prepare a flask cooled in an ice bath containing 15 g of sodium nitrate (B79036) in 40 ml of water. Stir until fully dissolved.

  • Slowly add 25 g (13.6 ml) of concentrated sulfuric acid to the solution.

  • Add 9.4 g of phenol portion-wise, ensuring the temperature does not exceed 20 °C.

  • Stir the reaction for 2 hours at room temperature. This produces a mixture of o- and p-nitrophenol.

  • Separate the p-nitrophenol isomer (which is non-volatile with steam) from the o-nitrophenol via steam distillation. The p-nitrophenol will crystallize upon cooling the remaining mixture.

B. Reduction of p-Nitrophenol to p-Aminophenol [2]

  • In a 100 ml Erlenmeyer flask, dissolve 4 g of NaOH in 10 ml of deionized water and cool to room temperature.

  • Add 0.56 g of sodium borohydride (B1222165) (NaBH₄) and 50 mg of 5% Palladium on Carbon (Pd/C).

  • Cool the mixture in an ice/salt bath to -12 °C.

  • Slowly add 1 g of p-nitrophenol while maintaining the temperature around 15 °C with magnetic stirring for 30 minutes.

  • The resulting p-aminophenol can be isolated and purified for the final step.

Protocol 2: Synthesis of Paracetamol from p-Aminophenol

This is the final and most critical step in the synthesis. It involves the N-acetylation of p-aminophenol.

Materials and Reagents:

  • p-Aminophenol

  • Acetic anhydride

  • Deionized water

  • Ethanol (for recrystallization, optional)

  • Activated charcoal (for decolorization, if needed)

Equipment:

  • Erlenmeyer flask or round-bottom flask

  • Hot plate with magnetic stirring

  • Water bath or heating mantle

  • Büchner funnel and filter flask for vacuum filtration

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: Weigh approximately 3.0 g of p-aminophenol and place it in a 125 mL Erlenmeyer flask. Add 35 mL of deionized water.[3][5]

  • Acetylation: To the suspension of p-aminophenol in water, add 4.0 mL of acetic anhydride in one portion while swirling the flask.[3][6]

  • Heating: Gently heat the mixture in a water bath (~85 °C) or on a hot plate, stirring continuously for 10-15 minutes until all the solid has dissolved.[2][3]

  • Crystallization (Crude Product): After the reaction is complete, cool the solution in an ice-water bath to induce crystallization of the crude paracetamol. Scratching the inside of the flask with a glass rod can help initiate crystal formation.

  • Isolation of Crude Product: Collect the crude paracetamol crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water to remove impurities.[3][6]

  • Purification by Recrystallization:

    • Transfer the crude solid to a beaker. Add a minimal amount of hot deionized water (e.g., 10 mL per 1 g of crude product) to dissolve the solid completely with heating.[3]

    • If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.[6] Filter the hot solution through a fluted filter paper to remove the charcoal.

    • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize the formation of pure paracetamol crystals.[3][5]

  • Final Product Collection: Collect the purified, pearly white crystals by vacuum filtration. Dry the crystals in an oven or desiccator until a constant weight is achieved.[7]

Data Presentation

The following tables summarize typical quantitative data for the synthesis of paracetamol from p-aminophenol.

Table 1: Reagent Quantities and Molar Equivalents

ReagentMolecular Weight ( g/mol )Amount UsedMolesMolar Ratio
p-Aminophenol109.133.0 g~0.02751.0
Acetic Anhydride102.094.0 mL (4.32 g)~0.0423~1.5

Note: Acetic anhydride is typically used in excess to ensure the complete acetylation of p-aminophenol and to account for its slow reaction with water.[6]

Table 2: Yield and Product Characteristics

ParameterTypical ValueReference
Theoretical Yield~4.15 g (based on 3.0 g p-aminophenol)Calculated
Actual Yield (Crude)Varies (e.g., 70-80%)[8]
Actual Yield (Recrystallized)35% - 70%[7]
Melting Point (Pure)169 - 171 °C[5][9]
AppearanceWhite, crystalline solid (pearly crystals)[7]

Experimental Workflow and Characterization

The workflow for the synthesis and purification of paracetamol is crucial for obtaining a high-purity product.

G cluster_workflow Workflow: Synthesis and Purification of Paracetamol A 1. Mix p-Aminophenol, Water & Acetic Anhydride B 2. Heat Mixture (~85°C, 15 min) A->B C 3. Cool in Ice Bath (Induce Crystallization) B->C D 4. Vacuum Filter (Isolate Crude Product) C->D E 5. Recrystallize from Hot Water D->E F 6. Cool Slowly, then Place in Ice Bath E->F G 7. Vacuum Filter (Collect Pure Crystals) F->G H 8. Dry Product (Oven/Desiccator) G->H I 9. Characterize Product (TLC, MP, Spectroscopy) H->I

Caption: Experimental workflow for the synthesis and purification of paracetamol.

Product Characterization

  • Thin-Layer Chromatography (TLC): TLC can be used to monitor the reaction's progress and assess the purity of the final product by comparing its Rf value to that of a pure paracetamol standard.[9]

  • Melting Point Determination: A sharp melting point range close to the literature value (169-171 °C) is a strong indicator of purity.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum of paracetamol should show characteristic peaks for the O-H stretch (phenolic), N-H stretch (amide), C=O stretch (amide carbonyl), and aromatic C-H bonds.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the molecular structure of the synthesized paracetamol.[7]

References

Application of Aniline Derivatives in Rubber Vulcanization: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline and its derivatives are fundamental components in the rubber industry, primarily utilized as accelerators and antioxidants in the vulcanization process. These compounds play a critical role in enhancing the efficiency of vulcanization and improving the final properties of rubber products, making them more durable and resilient for various applications.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound derivatives in rubber vulcanization.

Introduction to this compound Derivatives in Rubber Vulcanization

Vulcanization is a chemical process that converts natural and synthetic rubbers into more durable materials by forming cross-links between polymer chains.[1] this compound derivatives act as accelerators, increasing the rate of this sulfur-based cross-linking reaction.[1][3] This allows for vulcanization to occur at lower temperatures and in shorter times, leading to more efficient manufacturing processes.[2]

Common this compound-derived accelerators include:

  • Diphenylguanidine (DPG): Often used as a secondary accelerator with thiazoles and sulfenamides in natural rubber (NR) and styrene-butadiene rubber (SBR) compounds.[3]

  • N-Cyclohexyl-2-benzothiazole sulfenamide (B3320178) (CBS): A primary amine-based accelerator that provides good scorch safety and a fast cure rate.[3]

  • 2-Mercaptobenzothiazole (MBT): A fast, non-staining accelerator used in both dry rubber and latex applications.[3]

  • Mercaptobenzothiazole disulfide (MBTS): Offers a moderately fast cure and is often used in general-purpose rubbers.[3]

Beyond acceleration, certain this compound derivatives like phenylenediamines and diphenylamine (B1679370) function as potent antioxidants, protecting the rubber from degradation caused by heat, oxygen, and ozone.[2]

Quantitative Data on the Effects of this compound Derivatives

The choice and concentration of this compound-based accelerators significantly impact the vulcanization process and the final mechanical properties of the rubber. The following table summarizes the typical effects of common this compound derivatives on the vulcanization of natural rubber.

Accelerator SystemScorch Time (ts2, min)Optimum Cure Time (t90, min)Tensile Strength (MPa)300% Modulus (MPa)Hardness (Shore A)
MBTS/DPG ShorterShorterEnhancedHighIncreased
MBTS/ZMBT LongerLongerModerateModerateModerate
MBTS/ZMBT/DPG IntermediateIntermediateHighHighHigh
CBS Good Scorch SafetyFastHighHighHigh
TBBS Longest Scorch TimeFastHighHighHigh
TMTD Very ShortVery FastModerateModerateModerate
MBT ShortFastGoodGoodGood

Note: The values presented are relative comparisons based on published research and can vary depending on the specific formulation, including the type of rubber, fillers, and other additives used. ZMBT is Zn-2-mercaptobenzothiazole, TBBS is N-tert-butyl-2-benzothiazyl sulphenamide, and TMTD is Tetramethylthiuram disulfide.

The synergistic effect of combining a primary accelerator like MBTS with a secondary accelerator like DPG can lead to a shorter scorch time and a higher cure rate.[4][5] The MBTS/DPG system often results in a high crosslink density, which contributes to enhanced tensile strength and modulus.[4][5]

Experimental Protocols

The following are detailed protocols for the compounding, vulcanization, and testing of rubber containing this compound derivatives.

Rubber Compounding

This protocol describes the mixing of rubber with various ingredients, including this compound-based accelerators, on a two-roll mill.

Materials and Equipment:

  • Natural Rubber (NR) or other suitable elastomer

  • This compound derivative accelerator (e.g., DPG, CBS, MBT)

  • Sulfur (vulcanizing agent)

  • Zinc Oxide (activator)

  • Stearic Acid (activator)

  • Carbon Black or Silica (filler)

  • Processing Oil

  • Two-roll mill

  • Analytical balance

  • Spatulas and mixing tools

Procedure:

  • Mastication: Pass the raw rubber through the tight nip of the two-roll mill several times to soften it and reduce its viscosity.

  • Incorporation of Activators and Fillers: Once the rubber forms a smooth band on the mill, add zinc oxide and stearic acid and allow them to mix thoroughly. Gradually add the filler (e.g., carbon black) in small portions, ensuring uniform dispersion.

  • Addition of Processing Aids: If required, add processing oil to improve the processability of the compound.

  • Incorporation of Accelerator and Sulfur: Finally, add the this compound derivative accelerator and sulfur. This step should be done at a lower temperature and for a shorter duration to prevent premature vulcanization (scorching).

  • Homogenization: Continue mixing the compound by cutting and blending it on the mill until a homogenous mixture is obtained.

  • Sheeting Out: Sheet out the compounded rubber to the desired thickness and allow it to cool at room temperature for at least 24 hours before proceeding with vulcanization studies.

Determination of Vulcanization Characteristics

The vulcanization characteristics of the compounded rubber are determined using a rheometer, such as an Oscillating Disk Rheometer (ODR) or a Moving Die Rheometer (MDR), in accordance with ASTM D2084 or ASTM D5289.[6][7]

Equipment:

  • Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR)

  • Compounded rubber sample

Procedure:

  • Instrument Setup: Set the test temperature on the rheometer (e.g., 150°C).

  • Sample Placement: Place a sample of the uncured rubber compound of a specified weight or volume into the die cavity of the rheometer.

  • Test Execution: Close the press and start the test. The instrument will apply a sinusoidal shear strain to the sample and measure the torque required to do so as a function of time.

  • Data Acquisition: The test continues until the torque reaches a maximum or a plateau, indicating the completion of vulcanization. The rheometer software will generate a cure curve (torque vs. time).

  • Analysis of Results: From the cure curve, determine the following parameters:

    • Minimum Torque (ML): An indication of the viscosity of the unvulcanized compound.

    • Maximum Torque (MH): Related to the shear modulus and crosslink density of the fully vulcanized rubber.

    • Scorch Time (ts2): The time taken for the torque to rise by two units above the minimum torque, indicating the onset of vulcanization.

    • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, representing the optimal vulcanization time.

Preparation of Vulcanized Rubber Sheets

Vulcanized rubber sheets for mechanical testing are prepared by compression molding.

Equipment:

  • Hydraulic press with heated platens

  • Mold of desired dimensions

  • Compounded rubber

  • Mold release agent

Procedure:

  • Mold Preparation: Clean the mold and apply a thin layer of mold release agent.

  • Sample Loading: Place a pre-weighed amount of the compounded rubber into the mold cavity.

  • Compression Molding: Place the mold in the preheated hydraulic press. Apply a low pressure initially to allow the rubber to flow and fill the mold, then increase to a higher pressure.

  • Curing: Cure the rubber at the predetermined temperature (from rheometer data) for the optimum cure time (t90).

  • Demolding and Cooling: After the curing time has elapsed, carefully remove the mold from the press and allow it to cool before demolding the vulcanized rubber sheet.

  • Conditioning: Condition the vulcanized sheets at room temperature for at least 24 hours before mechanical testing.

Mechanical Property Testing

The mechanical properties of the vulcanized rubber are evaluated using standardized test methods.

  • Tensile Strength, Elongation at Break, and Modulus (ASTM D412):

    • Cut dumbbell-shaped test specimens from the vulcanized sheet.

    • Measure the thickness and width of the narrow section of the specimen.

    • Mount the specimen in the grips of a universal testing machine (tensile tester).

    • Stretch the specimen at a constant rate of speed until it breaks.

    • The machine will record the force and elongation. Calculate tensile strength, elongation at break, and modulus at a specific elongation (e.g., 300%).

  • Hardness (ASTM D2240):

    • Use a durometer (Shore A for rubber) to measure the indentation hardness of the vulcanized rubber sheet.

    • Press the durometer foot firmly against the specimen, ensuring it is parallel to the surface.

    • Read the hardness value from the durometer scale.

  • Tear Strength (ASTM D624):

    • Use a specific die to cut a test specimen from the vulcanized sheet.

    • Mount the specimen in a tensile testing machine.

    • Pull the specimen until it tears apart.

    • The force required to tear the specimen is recorded as the tear strength.

  • Compression Set (ASTM D395):

    • This test measures the ability of the rubber to retain its elastic properties after prolonged compressive stress.

    • A cylindrical specimen is compressed to a specified percentage of its original height and held at a specific temperature for a set time.

    • After releasing the compression, the thickness of the specimen is measured, and the compression set is calculated as a percentage of the original deflection.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound derivatives in rubber vulcanization.

Vulcanization_Mechanism cluster_reactants Reactants cluster_process Vulcanization Process cluster_product Product Rubber Rubber Polymer Chains Complex Accelerator-Sulfur Complex Formation Sulfur Sulfur (S8) Sulfur->Complex Accelerator This compound Derivative (Accelerator) Accelerator->Complex Activator Activator (ZnO, Stearic Acid) Activator->Complex Crosslinking Sulfur Cross-linking Complex->Crosslinking VulcanizedRubber Vulcanized Rubber (Cross-linked Network) Crosslinking->VulcanizedRubber

Caption: Simplified mechanism of accelerated sulfur vulcanization.

Experimental_Workflow cluster_testing Mechanical Tests start Start compounding 1. Rubber Compounding (Two-Roll Mill) start->compounding rheometry 2. Rheometry (MDR/ODR) (Determine Cure Characteristics) compounding->rheometry molding 3. Compression Molding (Prepare Vulcanized Sheets) rheometry->molding testing 4. Mechanical Property Testing molding->testing tensile Tensile (ASTM D412) testing->tensile hardness Hardness (ASTM D2240) testing->hardness tear Tear (ASTM D624) testing->tear compression Compression Set (ASTM D395) testing->compression end End

Caption: Experimental workflow for rubber vulcanization and testing.

Accelerator_Effect cluster_input Input Variable cluster_process Vulcanization Process cluster_output Output Properties cluster_cure cluster_properties Accelerator This compound Derivative Accelerator Type (e.g., DPG, CBS, MBT) Cure Cure Characteristics Accelerator->Cure Properties Mechanical Properties Cure->Properties Scorch Scorch Time Cure->Scorch CureTime Cure Time Cure->CureTime Tensile Tensile Strength Properties->Tensile Modulus Modulus Properties->Modulus Hardness Hardness Properties->Hardness

Caption: Relationship between accelerator type and rubber properties.

References

Application Notes and Protocols for Azo Dye Production using Aniline Diazotization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their synthesis is a cornerstone of organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile. This document provides detailed protocols for the synthesis of azo dyes using aniline as the starting primary aromatic amine.

The diazotization reaction, first discovered by Peter Griess in 1858, involves the conversion of a primary aromatic amine, such as this compound, into a diazonium salt.[1] This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[2] The reaction is highly exothermic and requires careful temperature control, usually maintained between 0-5 °C, to prevent the unstable diazonium salt from decomposing.[3]

The resulting diazonium salt is a weak electrophile and readily reacts with an activated aromatic compound, known as the coupling component, to form a stable azo compound.[4] Common coupling agents include phenols and other aromatic amines.[3] The choice of the coupling component determines the color and properties of the final azo dye.[3] For instance, coupling benzenediazonium (B1195382) chloride with this compound produces the yellow dye p-aminoazobenzene, also known as this compound Yellow.[5][6]

While widely used in various industries, the biological significance of azo dyes, particularly for drug development professionals, lies in their metabolism.[7] In the body, enzymes such as azoreductases found in the liver and intestinal microbiota can cleave the azo bond, a process known as reductive cleavage.[3][8] This metabolic breakdown releases the constituent aromatic amines, which can be toxic or carcinogenic.[1][9] Understanding this metabolic pathway is crucial for assessing the toxicological profile of any azo compound intended for biological applications.

Experimental Protocols

Protocol 1: Diazotization of this compound (Preparation of Benzenediazonium Chloride)

This protocol describes the conversion of this compound into its diazonium salt, which is the reactive intermediate for the subsequent coupling reaction.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Beakers (100 mL and 250 mL)

  • Magnetic stirrer and stir bar

  • Thermometer

Procedure:

  • In a 250 mL beaker, combine 4.5 mL of this compound with a mixture of 10 mL of concentrated HCl and 20 mL of distilled water.[4][6][10]

  • Stir the mixture thoroughly until the this compound is completely dissolved, forming a clear solution of this compound hydrochloride.[4][6]

  • Cool the beaker in an ice bath, ensuring the temperature of the solution is maintained between 0-5 °C.[4]

  • In a separate 100 mL beaker, prepare a solution by dissolving 4 g of sodium nitrite in 20 mL of cold distilled water.[4][6]

  • Slowly add the sodium nitrite solution dropwise to the cold this compound hydrochloride solution with constant and vigorous stirring.[3][10]

  • Monitor the temperature closely throughout the addition, ensuring it does not rise above 5 °C.[3] The addition should be slow to control the exothermic reaction.[9]

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization is complete.[9] The resulting solution contains benzenediazonium chloride and is ready for immediate use in the coupling reaction.

Protocol 2: Azo Coupling - Synthesis of this compound Yellow (p-Aminoazobenzene)

This protocol details the coupling of the freshly prepared benzenediazonium chloride with this compound to synthesize this compound Yellow.

Materials:

  • Benzenediazonium chloride solution (from Protocol 1)

  • This compound

  • Hydrochloric Acid (HCl)

  • Beaker (250 mL)

  • Buchner funnel and filter paper

  • Carbon tetrachloride (for recrystallization)

Procedure:

  • In a 250 mL beaker, prepare a solution of 4 mL of this compound in 4 mL of hydrochloric acid.[4][6]

  • Cool this this compound solution in an ice bath to 0-5 °C.

  • Slowly and with constant stirring, add the cold benzenediazonium chloride solution (from Protocol 1) to the cold this compound solution.[10]

  • A yellow precipitate of p-aminoazobenzene (this compound Yellow) will form immediately.[4][6]

  • Continue stirring the reaction mixture in the ice bath for 15-20 minutes to ensure the completion of the coupling reaction and precipitation.[10]

  • Isolate the solid yellow dye by vacuum filtration using a Buchner funnel.[6]

  • Wash the precipitate with cold water to remove any unreacted salts.[3]

  • Dry the crude sample between folds of filter paper.[6]

  • For purification, the crude product can be recrystallized from a suitable solvent like carbon tetrachloride to obtain the pure dye.[4][6]

Data Presentation

The following tables summarize representative quantitative data for this compound Yellow and other azo dyes synthesized from this compound derivatives.

Table 1: Physical and Spectroscopic Properties of this compound Yellow (p-Aminoazobenzene)

PropertyValueReference
Chemical Formula C₁₂H₁₁N₃[11]
Molar Mass 197.24 g/mol [4][11]
Appearance Yellow to orange powder/needles[11][12][13]
Melting Point 123-126 °C[4][13]
Boiling Point > 360 °C[4][13]
UV-Vis Absorbance Peak (λmax) 381 nm[14]
IR Absorption (cm⁻¹) ~3300-3400 (N-H stretching), ~1487-1508 (-N=N- stretching)[15]

Table 2: Representative Yields of Azo Dyes from this compound Derivatives

Diazo Component (this compound Derivative)Coupling ComponentTypical Yield (%)Reference
This compoundThis compound~75-85[16]
p-Nitrothis compoundβ-Naphthol>90[16]
o-Nitrothis compoundβ-Naphthol~80-90[16]
Sulfanilic Acidβ-Naphthol~85-95[16]
2-Chlorothis compoundβ-Naphthol~70-80[16]
Note: Yields are approximate and can vary based on specific reaction conditions.

Visualizations

Experimental Workflow

G cluster_diazotization Protocol 1: Diazotization cluster_coupling Protocol 2: Azo Coupling cluster_purification Purification This compound This compound + HCl + H2O cool1 Cool to 0-5 °C This compound->cool1 diazotization Add NaNO2 dropwise (maintain 0-5 °C) cool1->diazotization na_no2 NaNO2 Solution na_no2->diazotization diazonium_salt Benzenediazonium Chloride Solution diazotization->diazonium_salt coupling Mix Diazonium Salt with Coupling Agent diazonium_salt->coupling coupling_agent This compound + HCl cool2 Cool to 0-5 °C coupling_agent->cool2 cool2->coupling precipitation Stir for 15-20 min coupling->precipitation crude_dye Crude this compound Yellow (Precipitate) precipitation->crude_dye filtration Vacuum Filtration crude_dye->filtration washing Wash with Cold Water filtration->washing drying Drying washing->drying recrystallization Recrystallization (e.g., CCl4) drying->recrystallization pure_dye Pure this compound Yellow recrystallization->pure_dye

Caption: Experimental workflow for the synthesis of this compound Yellow.

Metabolic Pathway and Toxicity

G azo_dye Azo Dye (e.g., this compound Yellow) ingestion Ingestion/ Dermal Contact azo_dye->ingestion metabolism Metabolism in Liver & Intestinal Microbiota ingestion->metabolism reductive_cleavage Reductive Cleavage of Azo Bond (-N=N-) metabolism->reductive_cleavage Azoreductase Enzymes aromatic_amines Aromatic Amines (e.g., this compound) reductive_cleavage->aromatic_amines toxicity Potential Toxicity (Carcinogenicity, Mutagenicity) aromatic_amines->toxicity

Caption: Metabolic activation and toxicity pathway of azo dyes.

References

Application Notes and Protocols for the Diazotization of Aniline in Sandmeyer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the diazotization of aniline and its subsequent conversion into aryl halides and nitriles via the Sandmeyer reaction. This powerful transformation is a cornerstone in synthetic organic chemistry, offering a versatile method for the introduction of various functional groups onto an aromatic ring, which is a common requirement in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Core Concepts and Reaction Pathway

The overall process is a two-step sequence. First, a primary aromatic amine, such as this compound, is converted to a diazonium salt. This is achieved through a reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or hydrobromic acid (HBr).[1][2] This initial step, known as diazotization, is highly exothermic and requires strict temperature control, typically between 0-5°C, to prevent the unstable diazonium salt from decomposing.[3][4]

The resulting aryl diazonium salt is a valuable intermediate due to the excellent leaving group ability of the diazonium moiety (N₂). In the second step, the Sandmeyer reaction, the diazonium salt is treated with a copper(I) salt (CuX, where X = Cl, Br, or CN) which catalyzes the replacement of the diazonium group with the corresponding halide or cyanide.[5][6] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[6]

Below is a diagram illustrating the general chemical pathway from this compound to a substituted benzene (B151609) derivative via the Sandmeyer reaction.

Sandmeyer_Pathway This compound This compound (C₆H₅NH₂) Diazonium Benzenediazonium (B1195382) Salt (C₆H₅N₂⁺X⁻) This compound->Diazonium NaNO₂, HX (0-5°C) Product Aryl Halide/Nitrile (C₆H₅X) Diazonium->Product CuX (Sandmeyer Reaction)

Caption: Chemical pathway of the Sandmeyer reaction.

Quantitative Data Summary

The yield of the Sandmeyer reaction can be influenced by several factors, including temperature control, the purity of reagents, and the specific substrate and copper salt used. Below is a summary of reported yields for the conversion of this compound to various products.

ProductReactantsCatalystReaction ConditionsReported Yield (%)Reference(s)
Chlorobenzene (B131634) This compound, NaNO₂, HClCuClDiazotization at 0-5°C, followed by addition to CuCl solution.~40-50[4][5]
Bromobenzene (B47551) This compound, NaNO₂, HBrCuBrDiazotization at 0-5°C, followed by addition to CuBr solution.~50-65[5][7]
Benzonitrile (B105546) This compound, NaNO₂, HClCuCNDiazotization at 5-10°C, followed by addition to a warm (60-70°C) CuCN solution.~60-70[8]

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the diazotization of this compound and subsequent Sandmeyer reactions.

General Experimental Workflow

The general workflow for a Sandmeyer reaction involves the preparation of the diazonium salt, the preparation of the copper(I) catalyst solution, the reaction between the two, and finally, the workup and purification of the product.

Experimental_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Workup & Purification A Dissolve this compound in Acid B Cool to 0-5°C A->B D Slowly Add NaNO₂ to this compound Solution B->D C Prepare NaNO₂ Solution C->D E Stir and Test for Excess HNO₂ D->E G Add Diazonium Salt Solution to Cu(I) Solution E->G F Prepare Cu(I) Halide/Cyanide Solution F->G H Warm to Complete Reaction I Steam Distillation or Extraction H->I J Wash Organic Layer I->J K Dry and Concentrate J->K L Purify (e.g., Distillation) K->L

Caption: General experimental workflow for the Sandmeyer reaction.

Protocol 1: Synthesis of Chlorobenzene from this compound

Materials:

  • This compound (20 mL, ~0.22 mol)

  • Concentrated Hydrochloric Acid (HCl, 37%, 57 mL)

  • Sodium Nitrite (NaNO₂, 16 g)

  • Copper(I) Chloride (CuCl) - to be prepared or from a commercial source

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

Part A: Diazotization of this compound

  • In a 600 mL beaker, combine 20 mL of this compound with 57 mL of distilled water.

  • Place the beaker on a magnetic stirrer and slowly add 57 mL of concentrated hydrochloric acid in small portions.

  • Cool the resulting this compound hydrochloride solution in a salt-ice bath to 0°C or below. A white precipitate of this compound hydrochloride will form.[4]

  • Prepare a solution of 16 g of sodium nitrite in 33 mL of distilled water and cool it in an ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the this compound hydrochloride suspension while stirring vigorously. Maintain the temperature below 5°C throughout the addition to prevent the decomposition of the diazonium salt.[4]

  • After the addition is complete, stir the mixture for an additional 10-15 minutes.

  • Test for the presence of excess nitrous acid by spotting a drop of the solution onto starch-iodide paper. A blue-black color indicates an excess of nitrous acid and the completion of the diazotization.

Part B: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly and carefully add the cold benzenediazonium chloride solution to the copper(I) chloride solution with stirring.

  • Nitrogen gas will evolve, and an organic layer of chlorobenzene will form.

  • After the addition is complete, gently warm the mixture to ensure the complete decomposition of the diazonium salt.

Part C: Workup and Purification

  • Separate the crude chlorobenzene layer.

  • Wash the organic layer with water, followed by a dilute sodium hydroxide (B78521) solution, and then again with water.

  • Dry the chlorobenzene over anhydrous calcium chloride or magnesium sulfate (B86663).

  • Purify the product by distillation, collecting the fraction boiling at approximately 131-132°C.

Protocol 2: Synthesis of Bromobenzene from this compound

This protocol is similar to the synthesis of chlorobenzene, with the substitution of hydrobromic acid and copper(I) bromide.

Materials:

  • This compound

  • Concentrated Hydrobromic Acid (HBr)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

Part A: Diazotization of this compound

  • Follow the same procedure as for the diazotization of this compound in Protocol 1, but use concentrated hydrobromic acid instead of hydrochloric acid to form this compound hydrobromide.

Part B: Sandmeyer Reaction

  • Prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold benzenediazonium bromide solution to the copper(I) bromide solution with stirring.

  • Allow the reaction to proceed, with the evolution of nitrogen gas, until the formation of the bromobenzene layer is complete. Gentle warming may be required.

Part C: Workup and Purification

  • Follow a similar workup and purification procedure as described for chlorobenzene. The boiling point of bromobenzene is approximately 156°C.

Protocol 3: Synthesis of Benzonitrile from this compound

Materials:

  • This compound (20.5 g, ~0.22 mol)

  • Concentrated Hydrochloric Acid (HCl, 50 mL)

  • Sodium Nitrite (NaNO₂, 17 g)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, 55 g)

  • Potassium Cyanide (KCN, 60 g) - EXTREME CAUTION: HIGHLY TOXIC

  • Distilled Water

  • Ice

Procedure:

Part A: Diazotization of this compound

  • In a suitable flask, dissolve 20.5 g of this compound in a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of water.

  • Cool the solution to 5°C in an ice-water bath.

  • Prepare a solution of 17 g of sodium nitrite in 40 mL of water and cool it.

  • Slowly add the sodium nitrite solution to the this compound hydrochloride solution, maintaining the temperature between 5°C and 10°C.[8]

Part B: Sandmeyer Reaction

  • In a large flask (e.g., 2 L), dissolve 55 g of powdered copper(II) sulfate in 200 mL of water and warm to 60-65°C.

  • Under a fume hood with extreme caution , slowly add a solution of 60 g of potassium cyanide in 100 mL of water to the warm copper sulfate solution. This will form a solution of potassium cuprocyanide.

  • With vigorous stirring, add the cold benzenediazonium chloride solution in small portions to the cuprocyanide solution, maintaining the temperature between 60°C and 70°C.[8]

  • After the addition is complete, heat the mixture under reflux for 15 minutes.

Part C: Workup and Purification

  • Perform steam distillation on the reaction mixture until no more oily benzonitrile is collected.

  • Extract the benzonitrile from the distillate with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic extract with 10% sodium hydroxide solution, then with dilute sulfuric acid, and finally with water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Remove the solvent by evaporation and purify the crude benzonitrile by distillation, collecting the fraction boiling between 187°C and 191°C.[8]

Troubleshooting and Safety Considerations

  • Temperature Control: Maintaining a low temperature (0-5°C) during diazotization is critical.[9] If the temperature rises, the diazonium salt will decompose, leading to the formation of phenol (B47542) as a major byproduct and reducing the yield of the desired product.[4]

  • Excess Nitrous Acid: A slight excess of nitrous acid is necessary to ensure complete diazotization. The presence of excess nitrous acid can be confirmed with starch-iodide paper.

  • Purity of Reagents: The use of pure starting materials is important for obtaining good yields and minimizing side reactions.

  • Safety:

    • Diazonium salts can be explosive when isolated and dry. Therefore, they should always be prepared in solution and used immediately.[1]

    • Nitrous acid and nitrogen oxides are toxic. All procedures should be carried out in a well-ventilated fume hood.

    • Potassium cyanide is extremely toxic. Handle with extreme caution, using appropriate personal protective equipment, and have an appropriate quenching and disposal plan in place.

    • The Sandmeyer reaction itself can be vigorous, with the evolution of nitrogen gas. The reaction should be performed in a flask that is large enough to accommodate any potential foaming or rapid gas evolution.

References

Application Notes and Protocols for Controlled Monobromination of Aniline via Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Direct bromination of aniline is challenging to control due to the high activating and ortho-, para-directing nature of the amino (-NH₂) group. This strong activation leads to polysubstitution, readily forming 2,4,6-tribromothis compound.[1] To achieve selective monobromination, particularly at the para position, the reactivity of the amino group must be attenuated. A common and effective strategy is to protect the amino group by acetylation.[2][3]

This application note provides a detailed protocol for the controlled monobromination of this compound. The process involves two key steps: the acetylation of this compound to form acetanilide (B955), followed by the electrophilic bromination of acetanilide to yield p-bromoacetanilide. The final step is the hydrolysis of the acetamido group to regenerate the amino group, affording the desired p-bromothis compound.[4][5] This method allows for the selective synthesis of the para-isomer due to the steric hindrance of the bulky acetamido group, which disfavors ortho substitution.[6][7]

Overall Reaction Scheme

The overall synthetic route from this compound to p-bromothis compound is a three-step process:

  • Acetylation: this compound is reacted with acetic anhydride (B1165640) to form acetanilide. This step protects the amino group and reduces its activating effect.[8][9]

  • Bromination: Acetanilide is then brominated, typically using bromine in acetic acid, to produce p-bromoacetanilide as the major product.[7][10]

  • Hydrolysis: The p-bromoacetanilide is hydrolyzed, usually under acidic or basic conditions, to remove the acetyl group and yield p-bromothis compound.[6][4]

Data Presentation

A summary of the key physical and chemical properties of the compounds involved in this synthesis is presented in the table below for easy reference and comparison.

CompoundChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceTypical Yield (%)
This compoundC₆H₅NH₂93.13-6Colorless to yellowish liquid-
AcetanilideC₈H₉NO135.17114-116White crystalline solid> 90
p-Bromothis compoundC₆H₆BrN172.0262-64White to light yellow solid> 80 (from acetanilide)

Experimental Protocols

Materials and Reagents
  • This compound (C₆H₅NH₂)

  • Acetic anhydride ((CH₃CO)₂O)

  • Glacial acetic acid (CH₃COOH)

  • Zinc dust (Zn)

  • Bromine (Br₂)

  • Ethanol (B145695) (C₂H₅OH)

  • Potassium hydroxide (B78521) (KOH) or Hydrochloric acid (HCl)

  • Sodium acetate (B1210297) (CH₃COONa)

  • Distilled water

  • Ice

Protocol 1: Acetylation of this compound to Acetanilide

This protocol details the synthesis of acetanilide from this compound.

  • In a 250 mL conical flask, add 5 mL of this compound to 100 mL of water.

  • To this suspension, add 6 mL of concentrated hydrochloric acid. Stir until the this compound dissolves completely.

  • In a separate beaker, dissolve 8g of anhydrous sodium acetate in 30 mL of water.

  • Cool the this compound hydrochloride solution in an ice bath.

  • Slowly add 6 mL of acetic anhydride to the cooled this compound hydrochloride solution with constant stirring.

  • Immediately add the sodium acetate solution to the mixture and stir vigorously.

  • Filter the precipitated acetanilide using a Büchner funnel and wash the crystals with cold water.

  • Recrystallize the crude acetanilide from hot water to obtain pure, white crystals.

  • Dry the crystals and record the yield.

Protocol 2: Bromination of Acetanilide to p-Bromoacetanilide

This protocol describes the monobromination of the synthesized acetanilide.

  • Dissolve 2.7 g of acetanilide in 10 mL of glacial acetic acid in a 100 mL Erlenmeyer flask.

  • In a separate container, carefully prepare a solution of 1 mL of bromine in 5 mL of glacial acetic acid. (Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.)

  • Cool the acetanilide solution in an ice bath.

  • Slowly add the bromine solution dropwise to the acetanilide solution with continuous stirring, while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stand at room temperature for 15 minutes.

  • Pour the reaction mixture into 100 mL of ice-cold water.

  • Filter the precipitated p-bromoacetanilide, wash with cold water, and air dry.

Protocol 3: Hydrolysis of p-Bromoacetanilide to p-Bromothis compound

This protocol outlines the deprotection of the amino group to yield the final product.

  • In a 100 mL round-bottom flask, place the crude p-bromoacetanilide (approximately 3 g).

  • Add 15 mL of 70% ethanol and 5 mL of concentrated hydrochloric acid.

  • Attach a reflux condenser and heat the mixture in a water bath for 30-40 minutes.

  • After reflux, pour the hot solution into a beaker containing 100 mL of cold water.

  • If the product does not precipitate, neutralize the solution with a suitable base (e.g., ammonium (B1175870) hydroxide) until the solution is basic to litmus (B1172312) paper.

  • Cool the mixture in an ice bath to complete the precipitation of p-bromothis compound.

  • Filter the crystals, wash with cold water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol-water mixture) for further purification if necessary.

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformations from this compound to p-bromothis compound.

Reaction_Pathway This compound This compound (C₆H₅NH₂) Acetanilide Acetanilide (C₆H₅NHCOCH₃) This compound->Acetanilide Acetylation ((CH₃CO)₂O) pBromoacetanilide p-Bromoacetanilide (Br-C₆H₄NHCOCH₃) Acetanilide->pBromoacetanilide Bromination (Br₂/CH₃COOH) pBromothis compound p-Bromothis compound (Br-C₆H₄NH₂) pBromoacetanilide->pBromothis compound Hydrolysis (H⁺/H₂O or OH⁻/H₂O)

Caption: Chemical pathway for the synthesis of p-bromothis compound.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure.

Experimental_Workflow cluster_acetylation Step 1: Acetylation cluster_bromination Step 2: Bromination cluster_hydrolysis Step 3: Hydrolysis start_acetylation Dissolve this compound in HCl add_acetic_anhydride Add Acetic Anhydride start_acetylation->add_acetic_anhydride add_naoac Add Sodium Acetate add_acetic_anhydride->add_naoac filter_recrystallize_ace Filter & Recrystallize Acetanilide add_naoac->filter_recrystallize_ace dissolve_acetanilide Dissolve Acetanilide in Acetic Acid filter_recrystallize_ace->dissolve_acetanilide add_bromine Add Bromine Solution dissolve_acetanilide->add_bromine precipitate_bromo Precipitate in Water & Filter add_bromine->precipitate_bromo reflux_bromo Reflux p-Bromoacetanilide with Acid/Base precipitate_bromo->reflux_bromo precipitate_final Precipitate p-Bromothis compound reflux_bromo->precipitate_final filter_recrystallize_final Filter & Recrystallize Final Product precipitate_final->filter_recrystallize_final

Caption: Flowchart of the experimental procedure.

References

Application Notes and Protocols: Oxidative Polymerization of Aniline using Ammonium Persulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyaniline (PANI) is a conductive polymer that has garnered significant interest due to its excellent environmental stability, controllable electrical conductivity, and straightforward synthesis.[1] One of the most common and efficient methods for synthesizing PANI is through the chemical oxidative polymerization of this compound monomers using a strong oxidizing agent, typically ammonium (B1175870) persulfate (APS), in an acidic medium.[2][3] The properties of the resulting polythis compound, including its molecular structure, morphology, yield, and electrical conductivity, are highly dependent on the reaction conditions such as temperature, acidity, and the molar ratio of oxidant to monomer.[1][4][5] These notes provide detailed protocols for the synthesis of polythis compound under various conditions and summarize key data to guide researchers in obtaining PANI with desired characteristics.

General Reaction Mechanism

The oxidative polymerization of this compound is a complex process that proceeds via an exothermic reaction.[6] In an acidic medium, this compound exists as the anilinium cation. The ammonium persulfate (APS) initiates the reaction by oxidizing the this compound monomer to form an this compound radical cation. These radical cations then couple to form dimers, which are further oxidized and grow into oligomers and finally into the polythis compound chain.[7] The process generates sulfuric acid as a by-product, which contributes to the acidity of the reaction medium.[6][8] The resulting polymer is the conductive emeraldine (B8112657) salt form, which can be converted to the non-conductive emeraldine base by deprotonation in an alkaline solution.[6]

This compound This compound Monomer Radical This compound Radical Cation This compound->Radical Oxidation Dimer Dimer / Oligomers Radical->Dimer Coupling Pernigrthis compound Pernigrthis compound (Intermediate) Dimer->Pernigrthis compound Propagation / Oxidation Emeraldine Polythis compound (Emeraldine Salt) Pernigrthis compound->Emeraldine Reduction oxidant_point oxidant_point->Radical APS acid_point acid_point->Dimer APS_label Oxidant APS_label->oxidant_point Acid_label Acidic Medium Acid_label->acid_point

Caption: Proposed pathway for the oxidative polymerization of this compound.

Experimental Protocols & Workflow

The following protocols outline methods to synthesize polythis compound with varying properties. The general workflow involves the preparation of reactant solutions, polymerization, and subsequent purification of the polymer.

prep_this compound 1. Prepare this compound Solution (this compound in HCl) cool 3. Cool Solutions (e.g., to 0-5 °C) prep_this compound->cool prep_aps 2. Prepare Oxidant Solution (APS in HCl) prep_aps->cool mix 4. Mix Solutions (Initiate Polymerization) cool->mix react 5. Allow Reaction to Proceed (Stirring for 2-24h) mix->react filter 6. Filter Product react->filter wash1 7. Wash (e.g., Acetone (B3395972), Water) filter->wash1 dedope 8. De-dope (Optional) (Stir in NH4OH) wash1->dedope wash2 9. Final Wash (e.g., Acetone) dedope->wash2 dry 10. Dry Product (Vacuum Oven, 60 °C) wash2->dry pani Final PANI Product dry->pani

Caption: General experimental workflow for PANI synthesis.

This protocol is a standard method for producing polythis compound emeraldine salt.

  • Materials and Equipment:

    • This compound (distilled before use)

    • Ammonium persulfate (APS)

    • Hydrochloric acid (HCl), 1.0 M

    • Acetone

    • Ammonium hydroxide (B78521) (NH₄OH), 24% solution

    • Beakers, magnetic stirrer, Buchner funnel and flask, filter paper, vacuum oven.

  • Procedure:

    • Dissolve 5.0 g (0.054 mol) of this compound in 75 ml of 1.0 M HCl and maintain the temperature at 25°C.[1]

    • In a separate beaker, dissolve 12.3 g (0.054 mol) of ammonium persulfate in 70 ml of 1.0 M HCl, also kept at 25°C.[1]

    • Quickly mix the two solutions together and allow the reaction to proceed for 30 minutes.[1] The solution will turn dark green, indicating the formation of polythis compound.

    • Filter the resulting precipitate using a Buchner funnel.[1]

    • Wash the filter cake with approximately 800 ml of acetone to remove unreacted monomer and oligomers.[1]

    • (Optional De-doping) To obtain the emeraldine base, stir the filter cake in 100 ml of 24% ammonium hydroxide solution for 1 hour.[1]

    • Re-filter the product and wash it with 1000 ml of acetone.[1]

    • Dry the final product in an oven at 60°C for 48 hours.[1] The expected yield is approximately 48.5%.[1]

Synthesizing PANI at lower temperatures has been shown to improve its electrical conductivity.[1]

  • Materials and Equipment:

    • Same as Protocol A, with the addition of Lithium Chloride (LiCl).

    • Ice bath or cryostat.

  • Procedure:

    • To prepare the acidic medium, dissolve 20.8 g (0.49 mol) of Lithium Chloride in 125 ml of 1.0 M HCl. LiCl is used to prevent the solution from freezing.[1]

    • Dissolve 5.0 g (0.054 mol) of this compound in 75 ml of the HCl/LiCl solution and cool the mixture to -3°C in an ice-salt bath.[1]

    • Dissolve 12.3 g (0.054 mol) of ammonium persulfate in the remaining 50 ml of the HCl/LiCl solution and cool it to -3°C.[1]

    • Add the cold APS solution dropwise to the this compound solution while maintaining the temperature at -3°C and stirring continuously.[1]

    • After the addition is complete, continue stirring for 2 hours to ensure the reaction is complete.[1]

    • Let the mixture stand at -3°C for 36 hours.[1]

    • Filter, wash, and dry the product as described in Protocol A (Steps 4, 5, 7, 8). The expected yield at this temperature is significantly higher, around 87.2%.[1]

Data Presentation & Influence of Key Parameters

The reaction conditions have a profound impact on the final properties of the synthesized polythis compound.

Lowering the reaction temperature generally leads to a higher yield and better electrical conductivity.[1] This is attributed to a more ordered polymer chain formation at slower reaction rates.

Temperature (°C)Yield (%)Notes on Properties
2548.5Lower yield and conductivity compared to low-temp synthesis.[1]
-387.2Higher yield. Produces PANI with the best electrical conductivity.[1]

The molar ratio of APS to this compound is a critical factor influencing the polymer's morphology and conductivity. An optimal concentration is required to maximize conductivity.

[APS] / [this compound] Molar RatioResulting MorphologyElectrical Conductivity
< 0.5Nanofiber (80-110 nm diameter)Increases as APS concentration approaches 0.5 M.[4]
0.5Nanofiber/Granular MixMaximum conductivity of 0.36 S cm⁻¹ reported.[4]
> 0.5Granules (20-70 nm diameter)Formation of non-conducting, fully oxidized phenazine (B1670421) species.[4]

Increasing APS concentration can lead to higher crystallinity, which facilitates ion transport and improves electrochemical performance up to a certain point.[5] However, an excess of the oxidant can cause over-oxidation, leading to the formation of non-conductive pernigrthis compound segments in the polymer chain.[4]

The acidity of the polymerization medium is crucial. The reaction is typically carried out in a strong acidic medium (e.g., 1.0 M HCl) to ensure the protonation of this compound and the resulting polymer, which is necessary for conductivity.[1][2] Studies have shown that acidity is a more critical factor than the oxidant concentration in determining the final molecular structure of the PANI.[5] Polymerization in weakly acidic or neutral conditions results in the formation of non-conducting oligothis compound microspheres instead of the desired conductive polymer.[7]

Characterization

To confirm the successful synthesis and determine the properties of the PANI, several characterization techniques are employed:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic vibrational bands of PANI, confirming the presence of quinoid and benzenoid rings and indicating the emeraldine salt form.[1][4][9]

  • UV-Visible (UV-Vis) Spectroscopy: Helps to analyze the electronic transitions in the polymer, which are related to its oxidation state and doping level.[1][5]

  • Scanning Electron Microscopy (SEM): Used to observe the morphology of the synthesized PANI, revealing structures such as nanofibers, granules, or nanotubes.[4][5]

  • X-ray Diffraction (XRD): Provides information about the crystallinity of the polymer.[10][11]

  • Four-Point Probe Measurement: A standard method to measure the electrical conductivity of the pressed polymer pellets.[12]

References

Application Notes and Protocols for FTIR Spectroscopy in Aniline Functional Group Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and non-destructive analytical technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which provides a unique "molecular fingerprint." This application note provides a detailed protocol for the use of FTIR spectroscopy in the identification and characterization of the aniline functional group, a primary aromatic amine crucial in the synthesis of many pharmaceuticals and other organic compounds.[1][2]

This compound and its derivatives are characterized by the presence of an amino group (-NH₂) attached to a benzene (B151609) ring.[1] The vibrational modes of the N-H, C-N, and aromatic C-H and C=C bonds give rise to characteristic absorption bands in the infrared spectrum, allowing for unambiguous identification.[2][3]

Principle of FTIR Spectroscopy

Infrared radiation causes the bonds within a molecule to vibrate at specific frequencies. These vibrational modes, which include stretching and bending, are quantized. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond, the molecule absorbs the radiation, and the intensity of the transmitted light at that frequency decreases. An FTIR spectrometer measures this absorption and plots it against the wavenumber (cm⁻¹) to produce an infrared spectrum.

The position, intensity, and shape of the absorption bands are characteristic of the functional groups present in the molecule. For this compound, the key vibrational modes that allow for its identification are:

  • N-H Stretching: Primary amines exhibit two distinct bands in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric stretching of the N-H bonds.[1][4][5] These bands are typically sharper and less intense than the broad O-H stretching bands of alcohols.[4][5]

  • N-H Bending: The scissoring vibration of the -NH₂ group results in a characteristic absorption band in the 1650-1580 cm⁻¹ region.[1][6]

  • C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines like this compound gives rise to a strong absorption band in the 1335-1250 cm⁻¹ range.[1][6]

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹.[1]

  • Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring produces characteristic sharp bands of variable intensity around 1600 cm⁻¹ and 1500 cm⁻¹.[1]

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the strong C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹).[1]

Quantitative Data Summary

The following table summarizes the characteristic FTIR absorption bands for the this compound functional group. The exact position of these bands can be influenced by the molecular environment and substitution on the aromatic ring.

Vibrational ModeWavenumber Range (cm⁻¹)IntensityNotes
N-H Asymmetric Stretching3450 - 3400MediumOne of the two characteristic peaks for a primary amine.[3][4]
N-H Symmetric Stretching3380 - 3300MediumThe second of the two characteristic peaks for a primary amine.[3][4]
Aromatic C-H Stretching3100 - 3000MediumSharp peaks characteristic of C-H bonds on a benzene ring.[7]
N-H Bending (Scissoring)1650 - 1580Medium-StrongCan sometimes be obscured by or overlap with the aromatic C=C stretching bands.[6]
Aromatic C=C Ring Stretching1620 - 1580VariableOften appears as a pair of sharp bands.[3]
Aromatic C=C Ring Stretching1520 - 1470VariableThe second of the pair of sharp bands for aromatic ring stretching.[3]
C-N Stretching (Aromatic Amine)1335 - 1250StrongA key indicator for an aromatic amine.[6]
Aromatic C-H Out-of-Plane Bending900 - 675StrongThe pattern of these bands can help determine the substitution pattern on the benzene ring.[1][7]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining a high-quality FTIR spectrum. The choice of method depends on the physical state of the sample.

4.1.1. Solid Samples (KBr Pellet Method) [1][8]

This method is suitable for solid this compound derivatives.

Materials:

  • This compound derivative sample (1-2 mg)

  • Potassium bromide (KBr), spectroscopy grade (100-200 mg)

  • Agate mortar and pestle

  • Pellet press die

  • Hydraulic press

  • Oven and desiccator

Protocol:

  • Drying: Dry the KBr powder in an oven at approximately 110°C for 2-4 hours to remove any adsorbed water. Cool the KBr in a desiccator before use.

  • Grinding: Place 1-2 mg of the solid this compound sample and 100-200 mg of the dried KBr into a clean, dry agate mortar.[1]

  • Mixing: Gently grind the sample and KBr together until a fine, homogeneous powder is obtained.[1]

  • Pellet Pressing: Transfer a portion of the mixture into the pellet die.[1] Assemble the die and place it in a hydraulic press.

  • Evacuation (Optional but Recommended): Connect the die to a vacuum pump for a few minutes to remove trapped air, which can result in an opaque pellet.[1]

  • Pressing: Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Pellet Removal: Carefully release the pressure and disassemble the die to retrieve the KBr pellet. The ideal pellet is clear and free of cracks.

4.1.2. Liquid Samples (Neat Liquid or Solution) [8][9]

This method is suitable for liquid this compound or solutions of this compound derivatives.

Materials:

  • Liquid this compound sample or a concentrated solution

  • Salt plates (e.g., NaCl or KBr)

  • Pipette

  • Suitable solvent (if preparing a solution), ensuring it does not have strong absorptions in the regions of interest.

Protocol:

  • Plate Preparation: Ensure the salt plates are clean and dry. Handle them by the edges to avoid transferring moisture from your fingers.

  • Sample Application: Place a small drop of the neat liquid or concentrated solution onto the center of one salt plate.[9]

  • Assembly: Place the second salt plate on top of the first, and gently rotate the top plate to spread the sample into a thin, uniform film.[9]

  • Mounting: Place the assembled plates into the sample holder of the FTIR spectrometer.

FTIR Data Acquisition

Instrumentation:

  • FTIR Spectrometer

Protocol:

  • Background Spectrum: With the sample holder empty (for KBr pellets) or with clean, empty salt plates (for liquid samples), record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as any signals from the KBr or salt plates.

  • Sample Spectrum: Place the prepared sample (KBr pellet or liquid sample between salt plates) in the sample holder.[1]

  • Data Acquisition: Acquire the sample spectrum using the following typical parameters:

    • Spectral Range: 4000 - 400 cm⁻¹[1][8]

    • Resolution: 4 cm⁻¹[1][8]

    • Number of Scans: 16-32 (signal-to-noise ratio increases with the number of scans)[8]

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Further processing, such as baseline correction, may be necessary.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis Sample Sample Solid Solid Sample->Solid Is it a solid? Liquid Liquid Sample->Liquid Is it a liquid? KBr_Pellet KBr Pellet Preparation Solid->KBr_Pellet Salt_Plates Liquid Film on Salt Plates Liquid->Salt_Plates Prepared_Sample Prepared_Sample KBr_Pellet->Prepared_Sample Salt_Plates->Prepared_Sample FTIR FTIR Spectrometer Prepared_Sample->FTIR Background Acquire Background Spectrum FTIR->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Data_Processing Data Processing (Background Subtraction) Sample_Scan->Data_Processing Spectrum FTIR Spectrum Data_Processing->Spectrum aniline_peaks cluster_NH2 Amino Group Vibrations cluster_Aromatic Aromatic Ring Vibrations Aniline_Molecule This compound Functional Group NH_Stretch N-H Stretching (3500-3300 cm⁻¹) Aniline_Molecule->NH_Stretch NH_Bend N-H Bending (1650-1580 cm⁻¹) Aniline_Molecule->NH_Bend CH_Stretch_Aro Aromatic C-H Stretch (3100-3000 cm⁻¹) Aniline_Molecule->CH_Stretch_Aro CC_Stretch_Aro Aromatic C=C Stretch (1620-1470 cm⁻¹) Aniline_Molecule->CC_Stretch_Aro CH_OOP C-H Out-of-Plane Bend (900-675 cm⁻¹) Aniline_Molecule->CH_OOP CN_Stretch C-N Stretching (1335-1250 cm⁻¹) Aniline_Molecule->CN_Stretch

References

Application Note: Studying Aniline Oxidation Potential Using Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic Voltammetry (CV) is a versatile and powerful electroanalytical technique used to investigate the redox properties of chemical species. It provides valuable information about the thermodynamics and kinetics of electron transfer reactions. One of its significant applications is the study of the oxidation of aniline, a process of great interest due to its role in the electrochemical synthesis of polythis compound (PANI), a widely studied conducting polymer.

The initial oxidation of the this compound monomer is an irreversible process that occurs at a specific positive potential.[1][2] This oxidation potential is a critical parameter, as it marks the onset of electropolymerization. Subsequent reactions involve the coupling of this compound radical cations, leading to the formation of dimers, trimers, and eventually the PANI film on the electrode surface.[2] The formed polymer is electroactive, displaying its own set of redox peaks in the cyclic voltammogram, which correspond to the transitions between its different oxidation states (leucoemeraldine, emeraldine, and pernigrthis compound).[1][3][4]

This application note provides a detailed protocol for using cyclic voltammetry to determine the oxidation potential of this compound and to observe the subsequent electropolymerization process.

Experimental Protocols

This section details the methodology for performing cyclic voltammetry on this compound.

2.1. Materials and Reagents

  • Analyte: this compound (freshly distilled under reduced pressure is recommended)[4]

  • Solvent: High-purity, deionized water

  • Supporting Electrolyte: Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Working Electrode (WE): Platinum (Pt) disc electrode or Glassy Carbon Electrode (GCE)[2][5][6]

  • Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)[2][6]

  • Counter Electrode (CE): Platinum wire or graphite (B72142) rod[5][6]

  • Polishing Material: Alumina powder (Al₂O₃, e.g., 0.05 µm) on a polishing pad[5][7]

  • Inert Gas: High-purity Nitrogen (N₂) or Argon (Ar) for deoxygenation

  • Equipment: Potentiostat/Galvanostat with corresponding software[5][6]

2.2. Detailed Experimental Workflow

The following diagram illustrates the complete workflow for the experiment.

G cluster_prep Preparation cluster_setup Setup & Execution cluster_analysis Analysis A Prepare 0.1 M this compound in 1.0 M H₂SO₄ Solution B Polish Working Electrode with Alumina Slurry C Rinse Electrodes with Deionized Water D Assemble Three-Electrode Cell (WE, RE, CE) C->D E Deoxygenate Solution (Purge with N₂ for 15 min) D->E F Set CV Parameters (Potential Window, Scan Rate) E->F G Run Cyclic Voltammetry for 15-20 Cycles F->G H Record & Save Data (Current vs. Potential) G->H I Identify this compound Monomer Oxidation Peak (Epa) H->I J Analyze Polymer Redox Peaks and Film Growth I->J G cluster_initiation Initiation cluster_propagation Propagation cluster_redox Polymer Redox States A This compound Monomer B This compound Radical Cation A->B -e⁻ (Oxidation at Epa) C Dimerization (Head-to-Tail Coupling) B->C D Further Oxidation & Coupling C->D E Polythis compound Chain (Emeraldine Salt) D->E F Leucoemeraldine (Reduced) E->F Can be reduced to G Emeraldine (Semi-Oxidized) F->G -2e⁻, -2H⁺ H Pernigrthis compound (Oxidized) G->H -2e⁻, -2H⁺

References

Application Notes and Protocols for the Mechanochemical Synthesis of Polyaniline (PANI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyaniline (PANI) is a conductive polymer with a wide array of applications in fields such as electronics, sensors, and biomedicine due to its unique electrical properties, environmental stability, and ease of synthesis.[1][2][3] Traditional solution-based synthesis methods for PANI often require large volumes of solvents, leading to environmental concerns and the generation of hazardous waste.[2][4] Mechanochemical synthesis offers a green, solvent-free, or low-solvent alternative that utilizes mechanical energy, such as grinding or milling, to initiate the polymerization of this compound.[2][5][6] This method is not only more environmentally friendly but can also lead to the formation of PANI with distinct morphologies and properties.[2]

These application notes provide detailed protocols and compiled data for the mechanochemical synthesis of polythis compound, intended to guide researchers in establishing and optimizing this synthesis method in their laboratories.

Core Principles of Mechanochemical PANI Synthesis

The mechanochemical synthesis of PANI is typically achieved through the solid-state oxidative polymerization of an this compound salt.[5][6] The process involves the intimate mixing and grinding of a solid this compound salt (e.g., this compound sulfate (B86663) or this compound hydrochloride) with a solid oxidizing agent, most commonly ammonium (B1175870) persulfate (APS).[2][5][6] The mechanical force applied during grinding or ball milling provides the energy required to initiate the exothermic polymerization reaction.[2] The reaction can be performed neat (solvent-free) or with the addition of small amounts of liquid (Liquid-Assisted Grinding or LAG), which can influence the reaction rate and the properties of the resulting polymer.[2]

Experimental Protocols

Protocol 1: Solvent-Free Mechanochemical Synthesis of Polythis compound using a Ball Mill

This protocol is based on the foundational work in the solvent-free synthesis of PANI.[2][5][6]

Materials:

  • Anilinium salt (e.g., this compound sulfate, (C₆H₅NH₃)₂SO₄)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Methanol (B129727)

  • Deionized water

  • Ammonia (B1221849) solution (e.g., 1 M)

Equipment:

  • High-energy ball mill with stainless steel jars and balls

  • Mortar and pestle (optional, for initial mixing)

  • Filter funnel and filter paper

  • Vacuum oven

  • Beakers and other standard laboratory glassware

Procedure:

  • Reactant Preparation: Weigh the desired amounts of the anilinium salt and ammonium persulfate. The molar ratio of this compound to oxidant is a critical parameter affecting the yield and properties of the PANI.[5][7] A common starting point is a 1:1 or 2:1 molar ratio of this compound to APS.[5][7]

  • Milling: Place the reactants into the stainless steel milling jar along with the milling balls. Seal the jar.

  • Initiation of Polymerization: Mill the mixture at ambient temperature. The white mixture of starting materials will turn green, indicating the formation of polythis compound in its doped emeraldine (B8112657) salt form.[6] A milling time of 1 to 3 hours is typically sufficient for the reaction to reach completion.[2][6]

  • Purification:

    • After milling, transfer the green powder to a beaker.

    • Wash the product with deionized water to remove unreacted oxidant and byproducts such as ammonium sulfate.[6]

    • Subsequently, wash with methanol to remove any unreacted monomer and oligomers.[6][8]

    • Filter the mixture after each washing step.

  • Drying: Dry the purified PANI powder in a vacuum oven at room temperature for at least 24 hours to obtain the final product.[6]

  • (Optional) Dedoping: To obtain the emeraldine base form, the doped PANI can be treated with an ammonia solution. This will result in a color change from green to blue/purple. The resulting emeraldine base should then be washed with deionized water until the filtrate is neutral and dried as described above.

Protocol 2: Mechanochemical Synthesis of Polythis compound using a Mortar and Pestle

For smaller scale synthesis or when a ball mill is not available, a mortar and pestle can be utilized.

Materials and Equipment:

  • Same as Protocol 1, with the substitution of a ball mill for an agate or ceramic mortar and pestle.

Procedure:

  • Mixing: Place the pre-weighed anilinium salt and ammonium persulfate into the mortar.

  • Grinding: Grind the mixture vigorously. The reaction is exothermic, and a temperature increase may be observed.[2][9] Continue grinding until the color of the mixture changes to a uniform dark green. This process can take from a few minutes to over an hour depending on the scale and grinding efficiency.

  • Purification and Drying: Follow the same purification and drying steps as outlined in Protocol 1.

Data Presentation

The properties of mechanochemically synthesized PANI are highly dependent on the reaction conditions. The following tables summarize quantitative data from various studies.

This compound SaltOxidantThis compound:Oxidant Molar RatioMilling Time (h)Yield (%)Conductivity (S/cm)Reference
This compound SulfateAPS0.5:13~65Not Reported[5][7]
This compound SulfateAPS1:13~42Not Reported[7]
This compound SulfateAPS2:1Not ReportedNot ReportedNot Reported[5]
This compound SulfateAPS3:1Not ReportedNot ReportedNot Reported[7]
This compound HydrochlorideAPSNot SpecifiedNot SpecifiedNot ReportedNot Reported[2]
This compound with Silicotungstic AcidAPSVariedGrinding in mortarNot Reported~0.3[2]

Table 1: Summary of Reaction Conditions and Properties of Mechanochemically Synthesized PANI.

This compound:APS Molar RatioMolecular Weight ( g/mol )
1:111,220
2:118,200
3:145,700

Table 2: Effect of this compound to APS Ratio on the Molecular Weight of PANI. Data recalculated from a study by Kaner and coworkers.[7]

Visualizations

Mechanochemical_PANI_Synthesis_Workflow Reactants Anilinium Salt + Ammonium Persulfate Milling Ball Milling / Mortar Grinding Reactants->Milling Polymerization Solid-State Polymerization Milling->Polymerization Purification Washing with Water & Methanol Polymerization->Purification Drying Vacuum Drying Purification->Drying PANI Polythis compound (Emeraldine Salt) Drying->PANI

Caption: Experimental workflow for the mechanochemical synthesis of polythis compound.

Parameter_Influence_on_PANI_Properties Ratio This compound/Oxidant Ratio Yield Yield Ratio->Yield MolWeight Molecular Weight Ratio->MolWeight MillingTime Milling Time MillingTime->Yield Water Water Content (LAG) Conductivity Conductivity Water->Conductivity Morphology Morphology Water->Morphology

Caption: Key synthesis parameters influencing the properties of mechanochemically synthesized PANI.

Characterization of Mechanochemically Synthesized PANI

To confirm the successful synthesis and to characterize the properties of the PANI, the following techniques are recommended:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of PANI, confirming the formation of the polymer backbone and its oxidation state.

  • UV-Vis Spectroscopy: To determine the electronic transitions characteristic of the different oxidation states of polythis compound.

  • X-Ray Diffraction (XRD): To assess the crystallinity of the synthesized PANI.

  • Scanning Electron Microscopy (SEM): To visualize the morphology of the PANI particles. Mechanochemically synthesized PANI often exhibits a nanoparticle or granular morphology.[2]

  • Four-Point Probe Measurement: To determine the electrical conductivity of the pressed PANI pellets.

Concluding Remarks

The mechanochemical synthesis of polythis compound presents a scalable, environmentally friendly, and efficient method for producing this important conducting polymer. The protocols and data provided herein serve as a comprehensive guide for researchers to explore this synthesis route. By carefully controlling the reaction parameters, particularly the monomer-to-oxidant ratio, the properties of the resulting PANI can be tailored to suit a variety of applications, including those in the biomedical and pharmaceutical fields.

References

Application Notes and Protocols: Aniline as a Starting Material for Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline, a fundamental aromatic amine, serves as a versatile and economically significant starting material in the synthesis of a diverse range of herbicides. Its reactive amino group and aromatic ring allow for a variety of chemical modifications, leading to the production of several major classes of herbicides, including phenylureas, acetanilides, and dinitroanilines. These compounds are crucial in modern agriculture for controlling unwanted vegetation and ensuring crop yields.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of key herbicides from these classes, intended for use by researchers and professionals in the field of agrochemical development.

Phenylurea Herbicides

Phenylurea herbicides are widely used for their effectiveness in controlling broadleaf and grassy weeds. Their primary mechanism of action involves the inhibition of photosynthesis at Photosystem II (PSII).[1][3][4] They act by binding to the D1 protein of the PSII complex, which blocks the electron transport chain and leads to the production of reactive oxygen species, ultimately causing cell death and plant demise.[3]

Synthesis of Diuron (B1670789)

Diuron is a broad-spectrum phenylurea herbicide used for pre-emergent and early post-emergent weed control.

Reaction Scheme:

3,4-Dichlorothis compound (B118046) + Phosgene (or Triphosgene) → 3,4-Dichlorophenyl isocyanate

3,4-Dichlorophenyl isocyanate + Dimethylamine (B145610) → Diuron

Experimental Protocol:

  • Step 1: Synthesis of 3,4-Dichlorophenyl isocyanate. In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 1 mole of triphosgene (B27547) in toluene (B28343). Separately, prepare a solution of 1 mole of 3,4-dichlorothis compound and 1 mole of triethylamine (B128534) in toluene. Slowly add the this compound solution to the triphosgene solution while stirring. Control the reaction temperature as specified in the detailed procedure.[5]

  • Step 2: Synthesis of Diuron. Dissolve the resulting 3,4-dichlorophenyl isocyanate in toluene and heat the solution to 45-70°C. Bubble dry dimethylamine gas through the solution until the pH of the system reaches 8-9. Maintain the temperature at 65°C and stir for 2 hours. The Diuron product will precipitate.[5][6]

  • Purification: The crude Diuron can be purified by filtration and drying.[5]

Quantitative Data for Phenylurea Herbicides:

HerbicideStarting MaterialKey ReagentsYield (%)Purity (%)Acute Oral LD50 (Rat, mg/kg)
Diuron3,4-Dichlorothis compoundTriphosgene, Dimethylamine>95>983400[3]
Linuron3,5-Dichlorophenyl isocyanateN,O-Dimethylhydroxylamine--1500

Note: Yields and purity can vary based on specific reaction conditions and purification methods.

Mechanism of Action: Phenylurea Herbicides

Phenylurea_MoA cluster_PSII Photosystem II (PSII) Complex QA QA (Primary Quinone Acceptor) D1_Protein D1 Protein QA->D1_Protein transfers e- to QB QB (Secondary Quinone Acceptor) D1_Protein->QB facilitates e- transfer to ROS Reactive Oxygen Species (ROS) D1_Protein->ROS Blocked e- flow leads to Sunlight Sunlight Sunlight->QA excites e- Electron_Flow Electron Flow Phenylurea Phenylurea Herbicide Phenylurea->D1_Protein binds to & blocks Cell_Damage Cell Damage & Plant Death ROS->Cell_Damage

Caption: Inhibition of Photosystem II by Phenylurea Herbicides.

Acetanilide (B955) Herbicides

Acetanilide herbicides are primarily used for pre-emergence control of annual grasses and some broadleaf weeds.[7] Their mode of action is complex and not fully elucidated, but they are known to inhibit several key plant processes, including protein, lipid, and terpenoid synthesis, as well as affecting photosynthesis and respiration.[8]

Synthesis of Propanil (B472794)

Propanil is a post-emergence acetanilide herbicide widely used in rice and wheat cultivation.[2]

Reaction Scheme:

3,4-Dichlorothis compound + Propionyl chloride → Propanil

Experimental Protocol:

  • Step 1: Reaction Setup. In a suitable reaction vessel, dissolve 3,4-dichlorothis compound in an organic solvent such as toluene or dichloromethane.[9]

  • Step 2: Acylation. Add propionyl chloride to the solution. An acid scavenger like pyridine (B92270) or a base such as triethylamine is used to neutralize the HCl byproduct. The reaction is typically carried out under controlled temperature conditions to ensure a high yield.[9]

  • Step 3: Purification. After the reaction is complete, the crude propanil is purified. This can be achieved through crystallization or solvent extraction to obtain a white or brown crystalline solid.[9][10]

Quantitative Data for Acetanilide Herbicides:

HerbicideStarting MaterialKey ReagentsYield (%)Purity (%)Herbicidal Activity
Propanil3,4-Dichlorothis compoundPropionyl chlorideHigh-Effective against numerous grasses and broad-leaved weeds in rice, potatoes, and wheat.[2]
Alachlor2,6-Diethylthis compoundChloroacetyl chloride, Methoxymethanol--Controls annual grasses and broadleaf weeds in corn, soybeans, and peanuts.[11]

Note: Specific yield and purity data can be highly dependent on the experimental setup.

Logical Workflow for Acetanilide Herbicide Synthesis

Acetanilide_Synthesis_Workflow Start Start Dissolve_this compound Dissolve Substituted this compound in Organic Solvent Start->Dissolve_this compound Add_Acylating_Agent Add Acylating Agent (e.g., Propionyl Chloride) Dissolve_this compound->Add_Acylating_Agent Add_Base Add Acid Scavenger/Base (e.g., Pyridine) Add_Acylating_Agent->Add_Base Control_Temp Control Reaction Temperature Add_Base->Control_Temp Reaction_Completion Monitor for Reaction Completion Control_Temp->Reaction_Completion Purification Purify Crude Product (Crystallization/Extraction) Reaction_Completion->Purification Final_Product Obtain Pure Acetanilide Herbicide Purification->Final_Product

Caption: General workflow for the synthesis of acetanilide herbicides.

Dinitrothis compound Herbicides

Dinitrothis compound herbicides are soil-applied, pre-emergence herbicides that are effective against annual grasses and many broad-leaved weeds.[12] Their mechanism of action involves the inhibition of microtubule formation, which disrupts cell division (mitosis) in the root tips of susceptible plants.[12][13]

Synthesis of Pendimethalin

Pendimethalin is a selective dinitrothis compound herbicide used in a variety of crops.

Reaction Scheme (Multi-step):

3,4-Xylidine + Diethyl ketone → Intermediate Schiff base

Intermediate Schiff base + H₂/Catalyst → N-(1-Ethylpropyl)-3,4-dimethylthis compound

N-(1-Ethylpropyl)-3,4-dimethylthis compound + HNO₃/H₂SO₄ → Pendimethalin

Experimental Protocol:

  • Step 1: Condensation. Condense 3,4-xylidine with diethyl ketone in the presence of a solvent like toluene and a phase transfer catalyst such as p-toluenesulfonic acid. The reaction is typically carried out at reflux with azeotropic removal of water.[14]

  • Step 2: Reduction. The resulting intermediate is reduced. This can be achieved through catalytic hydrogenation.[14]

  • Step 3: Nitration. The N-alkylated this compound derivative is then nitrated using a mixture of nitric acid and sulfuric acid to yield pendimethalin. The reaction conditions, including temperature and acid concentration, must be carefully controlled.[14][15] A two-step nitration process often yields better results.[16]

  • Purification: The final product is purified to remove isomers and other impurities.

Synthesis of Trifluralin (B1683247)

Trifluralin is another widely used dinitrothis compound herbicide. Its synthesis typically starts from a substituted chlorobenzene (B131634) rather than directly from this compound.

Reaction Scheme:

4-Chloro-3,5-dinitrobenzotrifluoride (B147460) + Dipropylamine → Trifluralin

Experimental Protocol:

  • Step 1: Amination. The commercial synthesis of trifluralin involves the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with dipropylamine.[17] This is a nucleophilic aromatic substitution reaction.

  • Purification: The crude product is then purified to obtain the final trifluralin herbicide.

Quantitative Data for Dinitrothis compound Herbicides:

HerbicideStarting MaterialKey ReagentsYield (%)Purity (%)Herbicidal Activity (Application Rate)
Pendimethalin3,4-XylidineDiethyl ketone, HNO₃/H₂SO₄~88>961.7 to 3.4 kg ai/ha[18]
Trifluralin4-ChlorobenzotrifluorideHNO₃/H₂SO₄, Dipropylamine--Varies by crop and weed species
Benefin----2.2 to 3.4 kg ai/ha[18]
Prodiamine----0.6 to 1.7 kg ai/ha[18]

Note: Yields are highly dependent on the specific synthetic route and optimization of reaction conditions.

Mechanism of Action: Dinitrothis compound Herbicides

Dinitroaniline_MoA Dinitrothis compound Dinitrothis compound Herbicide Tubulin Tubulin Dimers Dinitrothis compound->Tubulin binds to Microtubule_Assembly Microtubule Assembly Dinitrothis compound->Microtubule_Assembly inhibits Tubulin->Microtubule_Assembly polymerize to form Mitosis Mitosis (Cell Division) Microtubule_Assembly->Mitosis is essential for Microtubule_Assembly->Mitosis disruption leads to failed Root_Growth Root Growth & Development Mitosis->Root_Growth enables Mitosis->Root_Growth failure inhibits Plant_Death Plant Death Root_Growth->Plant_Death inhibition leads to

Caption: Inhibition of microtubule formation by dinitrothis compound herbicides.

Safety Considerations

This compound and its derivatives, as well as many of the reagents used in these syntheses (e.g., phosgene, strong acids), are toxic and require careful handling.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound remains a cornerstone in the synthesis of a wide array of herbicides that are vital for global agriculture. The protocols and data presented here provide a foundation for the laboratory-scale synthesis and further investigation of these important agrochemicals. Understanding the synthetic pathways and mechanisms of action is crucial for the development of new, more effective, and environmentally benign herbicides.

References

Application Notes and Protocols for the Synthesis of N-Substituted Anilines from Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-substituted anilines from arylboronic acids, a critical transformation in medicinal chemistry and materials science. The methodologies discussed herein focus on widely adopted, robust, and versatile catalytic systems, including the Chan-Lam coupling and Buchwald-Hartwig amination, as well as emerging transition-metal-free alternatives.

Introduction

The formation of the C-N bond to generate N-substituted anilines is a cornerstone of modern organic synthesis, owing to the prevalence of this moiety in pharmaceuticals, agrochemicals, and functional materials. Traditional methods for aniline synthesis often require harsh reaction conditions and exhibit limited functional group tolerance. In contrast, cross-coupling reactions utilizing arylboronic acids have emerged as powerful and milder alternatives, offering broad substrate scope and high efficiency.

This document outlines key synthetic strategies, provides detailed experimental protocols for their implementation, and presents quantitative data to facilitate method selection and optimization.

Key Synthetic Strategies

The synthesis of N-substituted anilines from arylboronic acids is predominantly achieved through two major catalytic pathways: the copper-catalyzed Chan-Lam coupling and the palladium-catalyzed Buchwald-Hartwig amination. Additionally, transition-metal-free methods are gaining traction as environmentally benign alternatives.

  • Chan-Lam Coupling: This copper-mediated cross-coupling reaction between an arylboronic acid and an amine is known for its operational simplicity, often proceeding at room temperature and open to the air.[1][2] It represents a cost-effective and practical approach for C-N bond formation. The reaction is tolerant of a wide range of nucleophiles, including anilines, amides, and carbamates.[3]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination is a highly versatile and widely used method for constructing C-N bonds.[4][5] It is renowned for its broad substrate scope, accommodating a vast array of aryl halides and pseudohalides with primary and secondary amines.[4][5] While traditionally employing aryl halides, adaptations for the use of arylboronic acids exist, often indirectly or in specialized contexts. For the direct coupling of anilines and arylboronic acids, Chan-Lam is more direct. However, the principles of Buchwald-Hartwig are central to C-N bond formation and relevant to the broader context of this compound synthesis.

  • Transition-Metal-Free Synthesis: In an effort to develop more sustainable synthetic routes, transition-metal-free methods for the synthesis of anilines from arylboronic acids have been developed.[6][7] These methods often utilize a common and inexpensive source of electrophilic nitrogen under basic aqueous conditions.[6][7] They are particularly effective for electron-rich substrates and offer an attractive alternative to metal-catalyzed transformations.[6][7]

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation of Anilines with Arylboronic Acids (Chan-Lam Coupling)

This protocol describes a general procedure for the Chan-Lam coupling of anilines with arylboronic acids.

Materials:

  • This compound derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Copper(II) acetate (B1210297) (Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Pyridine (B92270) (2.0 mmol, 2.0 equiv)

  • Dichloromethane (B109758) (DCM), 5 mL

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a reaction vessel, add the this compound derivative (1.0 mmol), arylboronic acid (1.2 mmol), and copper(II) acetate (0.1 mmol).

  • Add dichloromethane (5 mL) to the vessel, followed by pyridine (2.0 mmol).

  • Stir the reaction mixture at room temperature and open to the air for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted this compound.

Protocol 2: Transition-Metal-Free Synthesis of Primary Anilines from Arylboronic Acids

This protocol outlines a transition-metal-free method for the synthesis of primary anilines from arylboronic acids using hydroxylamine-O-sulfonic acid (HSA).[7]

Materials:

  • Arylboronic acid (1.0 mmol, 1.0 equiv)

  • Hydroxylamine-O-sulfonic acid (HSA) (1.5 mmol, 1.5 equiv)

  • Sodium hydroxide (B78521) (NaOH), 2.0 M aqueous solution

  • Dichloromethane (DCM) or Diethyl ether (Et₂O) for extraction

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • In a reaction vessel, dissolve the arylboronic acid (1.0 mmol) in a 2.0 M aqueous solution of sodium hydroxide (2 mL).

  • To this solution, add hydroxylamine-O-sulfonic acid (1.5 mmol) in one portion.

  • Stir the reaction mixture vigorously at room temperature for 1-4 hours. For highly electron-deficient substrates, refluxing conditions may be required for moderate to good yields.[6][8]

  • Monitor the reaction by TLC. Upon completion, extract the aqueous mixture with dichloromethane or diethyl ether (3 x 10 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the primary this compound.

Data Presentation

The following tables summarize typical yields for the synthesis of N-substituted anilines using the Chan-Lam coupling, demonstrating the influence of electronic and steric effects of the substituents on the arylboronic acid.

Table 1: Chan-Lam Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidN-Phenylthis compound85-95
24-Methoxyphenylboronic acid4-Methoxy-N-phenylthis compound90-98
34-Chlorophenylboronic acid4-Chloro-N-phenylthis compound75-85
44-Nitrophenylboronic acid4-Nitro-N-phenylthis compound60-70
52-Methylphenylboronic acid2-Methyl-N-phenylthis compound70-80

Yields are representative and can vary based on specific reaction conditions and the purity of reagents.

Table 2: Transition-Metal-Free Amination of Various Arylboronic Acids [6][7]

EntryArylboronic AcidProductTemperatureYield (%)
14-Methoxyphenylboronic acid4-Methoxythis compoundRoom Temp95
2Phenylboronic acidThis compoundRoom Temp88
34-Chlorophenylboronic acid4-Chlorothis compoundRoom Temp75
44-(Trifluoromethyl)phenylboronic acid4-(Trifluoromethyl)this compoundReflux65
52-Methylphenylboronic acid2-Methylthis compoundRoom Temp92

This data is compiled from literature reports and illustrates the general trends of the reaction.[6][7]

Visualizations

Reaction Schemes and Workflows

The following diagrams illustrate the general reaction pathways and a typical experimental workflow.

chan_lam_coupling arylboronic_acid Ar-B(OH)₂ catalyst Cu(II) Catalyst arylboronic_acid->catalyst This compound R-NH₂ This compound->catalyst product Ar-NH-R catalyst->product C-N bond formation base Base base->catalyst oxidant Oxidant (Air) oxidant->catalyst experimental_workflow A 1. Mix Reactants (Arylboronic Acid, this compound, Catalyst, Base) B 2. Reaction (Stir at specified temperature) A->B C 3. Workup (Extraction and Washing) B->C D 4. Drying and Concentration C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

References

Troubleshooting & Optimization

How to prevent over-reaction in aniline electrophilic substitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with aniline electrophilic substitution. The primary focus is on preventing the common issue of over-reaction and achieving controlled, selective substitution.

Troubleshooting Guides

Issue 1: Over-reaction (Polysubstitution) and Oxidation During Nitration or Bromination
  • Symptom: Formation of di- or tri-substituted products (e.g., 2,4,6-tribromothis compound) and/or a dark, tarry reaction mixture with low yield of the desired monosubstituted product.

Issue 2: Low Yield of Acetanilide (B955) During the Protection Step
  • Symptom: A lower than expected yield of acetanilide after reacting this compound with acetic anhydride (B1165640).

  • Cause 1: Incomplete reaction. The reaction may not have gone to completion due to insufficient reaction time or temperature.

  • Solution 1: Ensure the reaction mixture is stirred adequately and for the recommended duration. Gentle warming can sometimes facilitate the reaction, but careful monitoring is needed to prevent side reactions.[6]

  • Cause 2: Loss of product during workup. Acetanilide has some solubility in water, so excessive washing with cold water can lead to product loss.

  • Solution 2: Use ice-cold water for washing the crude product to minimize solubility losses. Ensure complete precipitation by cooling the reaction mixture in an ice bath before filtration.[7]

  • Cause 3: Purity of this compound. This compound is prone to oxidation and can darken upon storage. Impurities can interfere with the acetylation reaction.

  • Solution 3: It is advisable to use freshly distilled this compound for the best results.[8]

Issue 3: Formation of Meta-substituted Product During Nitration
  • Symptom: A significant amount of the meta-nitrothis compound is formed alongside the ortho and para isomers during direct nitration of this compound.

  • Solution: As with preventing over-reaction, the protection of the amino group via acetylation is the solution. The acetamido group is not basic enough to be significantly protonated under the reaction conditions, thus preserving its ortho, para-directing influence.

Issue 4: Difficulty in Separating Ortho and Para Isomers
  • Symptom: The final product is a mixture of ortho and para isomers that is difficult to purify.

  • Cause: While acetylation favors the para product, some ortho isomer is still formed.

  • Solution: The separation of p-nitroacetanilide from the o-nitroacetanilide byproduct is typically achieved by recrystallization from ethanol (B145695). p-Nitroacetanilide is significantly less soluble in ethanol than the ortho isomer, allowing it to crystallize out upon cooling, while the ortho isomer remains in the filtrate.[11][12]

Frequently Asked Questions (FAQs)

Q1: Why does this compound over-react during electrophilic substitution?

Q2: What is the purpose of acetylating this compound before substitution?

A2: Acetylation of this compound converts the amino group (-NH₂) to an acetamido group (-NHCOCH₃). This has two primary benefits:

  • Enhances Selectivity: The acetamido group is still an ortho, para-director, but its steric bulk hinders the approach of the electrophile to the ortho positions. This results in the preferential formation of the para-substituted product.[5]

Q3: Can I perform Friedel-Crafts reactions on this compound?

Q4: How do I remove the acetyl protecting group after the substitution reaction?

A4: The acetyl group can be removed by acid- or base-catalyzed hydrolysis to regenerate the amino group. For example, after nitrating acetanilide to form p-nitroacetanilide, the acetyl group can be removed by heating with aqueous acid (e.g., sulfuric acid) to yield p-nitrothis compound.[11][13]

Quantitative Data Summary

The following table summarizes the typical product distribution for the bromination and nitration of this compound versus acetanilide, demonstrating the effectiveness of the acetylation protection strategy.

ReactionSubstrateConditionMajor Product(s)Minor Product(s)Reference(s)
Bromination This compoundBromine water at room temperature2,4,6-Tribromothis compound (polysubstitution)-[2][3]
AcetanilideBromine in acetic acidp-Bromoacetanilide (monosubstitution)o-Bromoacetanilide[1][14]
Nitration This compoundConc. HNO₃ / Conc. H₂SO₄Tar-like oxidation products, mixture of o-, m-, p-nitrothis compound-[3]
AcetanilideConc. HNO₃ / Conc. H₂SO₄, low temperaturep-Nitroacetanilideo-Nitroacetanilide[5][11]

Experimental Protocols

Protocol 1: Acetylation of this compound to Acetanilide
  • In a flask, dissolve this compound in a mixture of water and concentrated hydrochloric acid.[15]

  • Prepare a separate solution of sodium acetate (B1210297) in water.[15]

  • Add acetic anhydride to the this compound hydrochloride solution, swirl to mix, and immediately add the sodium acetate solution.[7][15]

  • Acetanilide will precipitate as a white solid.[15]

  • Cool the mixture in an ice bath to maximize precipitation.[7]

  • Collect the crude acetanilide by vacuum filtration and wash with a small amount of ice-cold water.[7]

  • The crude product can be purified by recrystallization from hot water or ethanol.[7][15]

Protocol 2: Nitration of Acetanilide to p-Nitroacetanilide
  • Dissolve acetanilide in glacial acetic acid or concentrated sulfuric acid, with gentle warming if necessary.[11][16]

  • Cool the solution in an ice bath to approximately 0-5°C.[11]

  • Slowly add a chilled nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise with constant stirring, ensuring the temperature does not rise above 10-20°C.[5][11][17]

  • After the addition is complete, allow the reaction mixture to stand at room temperature for a short period.[11]

  • Pour the reaction mixture over crushed ice to precipitate the crude p-nitroacetanilide.[11][16]

  • Collect the product by vacuum filtration and wash thoroughly with cold water to remove residual acid.[11]

  • Purify the product by recrystallization from ethanol to separate the para isomer from the more soluble ortho isomer.[11]

Protocol 3: Hydrolysis of p-Nitroacetanilide to p-Nitrothis compound
  • In a round-bottomed flask, add p-nitroacetanilide to a solution of aqueous sulfuric acid (e.g., 30%).[13]

  • Heat the mixture under reflux until the solution becomes clear.[13]

  • Pour the hot mixture into cold water or onto crushed ice.[11][13]

  • Neutralize the solution with a base (e.g., 10% NaOH solution) until a yellow precipitate of p-nitrothis compound forms.[11][13]

  • Cool the mixture in an ice bath to complete the precipitation.[11]

  • Collect the purified p-nitrothis compound by vacuum filtration, wash with cold water, and dry.[11][13]

Visualizations

Aniline_Acetylation_Workflow cluster_acetylation Step 1: Acetylation (Protection) cluster_substitution Step 2: Electrophilic Substitution cluster_hydrolysis Step 3: Hydrolysis (Deprotection) This compound This compound acetanilide Acetanilide This compound->acetanilide Acetylation reagents1 Acetic Anhydride, Sodium Acetate reagents1->acetanilide substituted_acetanilide p-Substituted Acetanilide acetanilide->substituted_acetanilide Substitution reagents2 Electrophile (e.g., Br₂, HNO₃/H₂SO₄) reagents2->substituted_acetanilide final_product p-Substituted This compound substituted_acetanilide->final_product Hydrolysis reagents3 H₃O⁺ / Heat reagents3->final_product

Caption: Workflow for controlled electrophilic substitution of this compound.

Reaction_Pathways cluster_direct Direct Substitution (Problematic) cluster_protected Protected Substitution (Controlled) This compound This compound over_reaction Over-reaction & Oxidation Products This compound->over_reaction Leads to acetylation Acetylation This compound->acetylation direct_reagents Electrophile (e.g., Br₂, HNO₃) direct_reagents->over_reaction acetanilide Acetanilide acetylation->acetanilide mono_substituted Mono-substituted (para-isomer) acetanilide->mono_substituted protected_reagents Electrophile (e.g., Br₂, HNO₃) protected_reagents->mono_substituted

Caption: Comparison of direct vs. protected substitution pathways.

References

Technical Support Center: Friedel-Crafts Reactions Involving Aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses common issues and questions regarding the use of aniline in Friedel-Crafts reactions, particularly with aluminum chloride (AlCl₃) as a catalyst.

Frequently Asked Questions (FAQs)

Q1: Why does my Friedel-Crafts alkylation or acylation reaction with this compound fail?

This compound does not undergo Friedel-Crafts reactions under standard conditions due to a fundamental incompatibility with the Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3] The primary issue is a chemical reaction between the this compound and the catalyst itself.

  • Lewis Acid-Base Reaction: this compound's amino group (-NH₂) has a lone pair of electrons, making it a Lewis base.[4] Aluminum chloride is a strong Lewis acid. When mixed, they readily undergo an acid-base reaction.[2][4]

  • Formation of a Deactivated Complex: This reaction forms a stable salt complex between the this compound and AlCl₃.[5][6] In this complex, the nitrogen atom acquires a positive charge.

  • Ring Deactivation: The positively charged nitrogen atom becomes a powerful electron-withdrawing group.[3][5] This effect strongly deactivates the benzene (B151609) ring, making it electron-deficient and thus unreactive toward the electrophilic attack required for a Friedel-Crafts reaction to proceed.[6][7]

Q2: What is the specific interaction between this compound and AlCl₃ that prevents the reaction?

The lone pair of electrons on the nitrogen atom of this compound's amino group is donated to the electron-deficient aluminum atom in AlCl₃.[5] This forms a coordinate covalent bond, resulting in the formation of an anilinium-AlCl₃ salt complex.[2][5] This complex formation is the primary reason for the reaction's failure.

Q3: Can I use other common Lewis acids like FeCl₃ or BF₃ for Friedel-Crafts reactions with this compound?

No, for the same fundamental reason. Other strong Lewis acids commonly used as catalysts in Friedel-Crafts reactions will also react with the basic amino group of this compound to form a deactivated salt complex, thereby inhibiting the desired alkylation or acylation of the aromatic ring.[6]

Q4: Are there any workarounds to successfully perform a Friedel-Crafts reaction on an this compound ring?

Yes. The most effective and widely used strategy is to temporarily protect the amino group before carrying out the Friedel-Crafts reaction.[6][8]

  • Protection: The -NH₂ group is converted into a less basic functional group, typically an amide, through acetylation. This is commonly done by reacting this compound with acetic anhydride (B1165640) to form acetanilide (B955).[5][6] The resulting amide group is still an ortho-, para-director but does not form a deactivating complex with AlCl₃.[9]

  • Friedel-Crafts Reaction: The Friedel-Crafts alkylation or acylation is then performed on the protected acetanilide.

  • Deprotection: After the desired group has been added to the ring, the protecting acetyl group is removed by hydrolysis (using an acid or base) to regenerate the amino group, yielding the substituted this compound.[5][9]

Troubleshooting Guide

Issue Observed Possible Cause Recommended Solution
No reaction observed when attempting direct Friedel-Crafts alkylation/acylation of this compound. A precipitate may form.The amino group of this compound has reacted with the AlCl₃ catalyst to form a deactivated salt.[5]Protect the amino group by converting it to an amide (acetanilide) before the Friedel-Crafts step. Subsequently, deprotect the amide to obtain the desired product.[5][6]
Low yield of the desired substituted this compound after the protection-reaction-deprotection sequence.Incomplete protection of the amino group, incomplete Friedel-Crafts reaction, or incomplete deprotection.Ensure each step goes to completion by monitoring with techniques like Thin Layer Chromatography (TLC). Optimize reaction conditions (time, temperature, stoichiometry) for each of the three steps.
Formation of multiple products (isomers).The protecting amide group (-NHCOCH₃) is an ortho-, para-director. A mixture of ortho and para substituted products is expected.Separation and purification of the desired isomer will be necessary, typically using column chromatography or recrystallization.

Quantitative Data: Basicity of Amines

The high basicity of the amino group is central to the failure of the Friedel-Crafts reaction. The basicity of an amine can be quantified by the pKₐ of its conjugate acid (ammonium ion). A higher pKₐ value for the conjugate acid corresponds to a stronger base. This compound is significantly less basic than aliphatic amines like methylamine (B109427) because the lone pair on the nitrogen is delocalized into the aromatic ring.[10][11] However, it is still basic enough to react with strong Lewis acids.

Amine Conjugate Acid pKₐ of Conjugate Acid Relative Basicity
MethylamineCH₃NH₃⁺10.6Stronger Base
This compoundC₆H₅NH₃⁺4.6Weaker Base[12]
p-Nitrothis compoundO₂NC₆H₄NH₃⁺1.0Very Weak Base
AcetanilideC₆H₅NH₂COCH₃⁺~ -1Extremely Weak Base (Protonation on Oxygen)

Data compiled from multiple sources.[10][11][12] As shown, converting this compound to acetanilide drastically reduces the basicity of the nitrogen, preventing the reaction with AlCl₃.

Key Experimental Protocols

Protocol 1: Protection of this compound (Synthesis of Acetanilide)

This protocol outlines the acetylation of this compound to form acetanilide, thereby protecting the amino group.

  • Reactants: this compound, Acetic Anhydride, Hydrochloric Acid, Sodium Acetate (B1210297).

  • Procedure:

    • Dissolve this compound in a mixture of water and concentrated hydrochloric acid.

    • Add acetic anhydride to the solution.

    • Separately, prepare a solution of sodium acetate in water.

    • Add the sodium acetate solution to the this compound mixture and stir.

    • Cool the reaction mixture in an ice bath to precipitate the crude acetanilide.[13]

    • Collect the solid product by vacuum filtration and wash with cold water.[5]

    • The crude acetanilide can be purified by recrystallization from hot water.[14]

Protocol 2: Friedel-Crafts Acylation of Acetanilide

This protocol describes the acylation of the protected this compound.

  • Reactants: Acetanilide, Acyl Halide (e.g., Acetyl Chloride), Aluminum Chloride (AlCl₃).

  • Solvent: A suitable inert solvent such as carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂).[5][15]

  • Procedure:

    • Suspend acetanilide in the chosen solvent in a flask equipped with a reflux condenser and an addition funnel.

    • Cool the mixture in an ice bath.

    • Slowly and carefully add anhydrous AlCl₃ to the suspension while stirring.[5]

    • Add the acyl halide dropwise from the addition funnel, maintaining a low temperature.[15]

    • After the addition is complete, allow the reaction to warm to room temperature and proceed for a specified time, monitoring by TLC.

    • Quench the reaction by carefully and slowly pouring the mixture onto a mixture of ice and concentrated HCl.[15]

    • Separate the organic layer, extract the aqueous layer with an organic solvent, and combine the organic fractions.

    • Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to obtain the crude acylated acetanilide.

Protocol 3: Deprotection of Acylated Acetanilide

This protocol regenerates the amino group to yield the final substituted this compound product.

  • Reactants: Acylated Acetanilide, Acid (e.g., HCl) or Base (e.g., NaOH).

  • Procedure:

    • Reflux the acylated acetanilide with an aqueous solution of a strong acid or base.[5]

    • Monitor the hydrolysis of the amide by TLC.

    • After the reaction is complete, cool the mixture.

    • Carefully neutralize the reaction mixture.

    • Extract the substituted this compound product with a suitable organic solvent.

    • Dry the organic extract and remove the solvent to yield the final product.

Visualizations

LewisAcidBaseReaction cluster_reactants Reactants cluster_product Product cluster_outcome Result This compound This compound (Lewis Base) C₆H₅NH₂ Complex Deactivated Salt Complex [C₆H₅NH₂⁺-AlCl₃⁻] This compound->Complex Lewis Acid-Base Reaction AlCl3 Aluminum Chloride (Lewis Acid) AlCl₃ AlCl3->Complex NoReaction No Friedel-Crafts Reaction (Ring is Deactivated) Complex->NoReaction

Caption: this compound-AlCl₃ Lewis Acid-Base Reaction.

Aniline_FC_Workflow Start This compound Step1 Step 1: Protection (Acetylation with Acetic Anhydride) Start->Step1 Protected Acetanilide Step1->Protected Step2 Step 2: Friedel-Crafts Alkylation or Acylation (R-X or RCO-X, AlCl₃) Protected->Step2 Alkylated Substituted Acetanilide Step2->Alkylated Step3 Step 3: Deprotection (Acid or Base Hydrolysis) Alkylated->Step3 End Substituted this compound (Final Product) Step3->End

Caption: Workflow for Friedel-Crafts Reaction on this compound.

References

Technical Support Center: Selective Nitration of Aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective nitration of aniline. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on protecting the amino group of this compound during nitration. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful synthesis of your target nitrothis compound isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amino group of this compound before nitration?

Direct nitration of this compound is highly problematic for two main reasons:

  • Oxidation: Nitric acid is a strong oxidizing agent that can oxidize the highly activated this compound ring, leading to the formation of tarry, polymeric materials and a significant loss of the desired product.[1][2]

  • Formation of Meta Isomer: In the strongly acidic nitrating mixture, the basic amino group (-NH₂) is protonated to form the anilinium ion (-NH₃⁺).[3][4][5] This ion is strongly deactivating and a meta-director, leading to a substantial yield of the undesired m-nitrothis compound.[1][3][6] Direct nitration of this compound can yield as much as 47% m-nitrothis compound, alongside 51% p-nitrothis compound and only 2% o-nitrothis compound.[1][7]

Q2: What is the most common protecting group for this reaction and why?

The most common and effective protecting group for the amino group of this compound during nitration is the acetyl group (-COCH₃).[2][3] this compound is acetylated to form acetanilide (B955).[3] The acetamido group (-NHCOCH₃) offers several advantages:

  • Moderates Reactivity: It is still an ortho-, para-directing group but is less activating than the amino group, which helps to prevent oxidation and polysubstitution.[1]

  • Prevents Protonation: The amide nitrogen is significantly less basic than the amino nitrogen, preventing protonation in the acidic nitrating medium. This ensures that the directing effect remains ortho, para.[1]

  • Facilitates para-Substitution: The bulkiness of the acetamido group sterically hinders the ortho positions, favoring the formation of the p-nitroacetanilide as the major product.[7]

  • Ease of Removal: The acetyl group can be readily removed by acid or base hydrolysis to yield the desired nitrothis compound.[1]

Q3: How can I minimize the formation of the o-nitrothis compound isomer?

The formation of the o-nitrothis compound isomer is minimized by the steric hindrance provided by the acetyl protecting group. The bulky acetamido group makes it difficult for the incoming electrophile (NO₂⁺) to attack the adjacent ortho positions, thereby favoring substitution at the less hindered para position.[7] Recrystallization of the p-nitroacetanilide from ethanol (B145695) is also an effective purification method as the o-isomer is more soluble and will remain in the mother liquor.[8]

Q4: My nitration reaction mixture turned dark brown/black. What went wrong?

A dark brown or black reaction mixture is a strong indication of oxidation of the this compound or acetanilide.[1][8] This is often caused by excessive temperatures during the addition of the nitrating mixture. To prevent this, it is crucial to maintain a low temperature, typically between 0-10°C, throughout the addition of the nitric and sulfuric acid mixture.[1][8] Slow, dropwise addition with vigorous stirring is also essential.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the protection, nitration, and deprotection steps.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of acetanilide during the protection step. Incomplete reaction. Hydrolysis of acetic anhydride (B1165640).Ensure the this compound is fully dissolved before adding acetic anhydride. Use fresh acetic anhydride. Gently warm the reaction mixture if necessary to ensure the reaction goes to completion.[8]
Nitration reaction mixture turns dark, and a tarry substance forms. Oxidation of the aromatic ring by nitric acid. Reaction temperature is too high.Maintain a low temperature (0-10°C) during the addition of the nitrating mixture.[1] Add the nitrating mixture slowly with efficient stirring.[8] Ensure the amino group is fully protected before proceeding with nitration.
Significant amount of m-nitrothis compound is formed. Incomplete protection of the amino group, leading to the formation of the anilinium ion.Ensure the acetylation reaction has gone to completion. Purify the acetanilide before nitration.
The product does not precipitate when the reaction mixture is poured onto ice. The product may be too soluble in the aqueous acidic solution. Insufficient product formation.Try adding seed crystals to induce crystallization. Scratch the inside of the beaker with a glass rod.[8] If the product is oily, extraction with a suitable organic solvent like ethyl acetate (B1210297) may be necessary.[8]
Low yield of p-nitrothis compound after the hydrolysis (deprotection) step. Incomplete hydrolysis of p-nitroacetanilide. Decomposition of the product due to prolonged heating or high temperatures.Ensure the p-nitroacetanilide is completely dissolved in the acidic solution. Monitor the reaction progress using Thin Layer Chromatography (TLC). Avoid excessive heating and prolonged reaction times during hydrolysis.[8]

Quantitative Data Summary

The following table summarizes the typical product distribution in the direct nitration of this compound versus the protection-based strategy.

Nitration Method o-Nitrothis compound Yield (%) m-Nitrothis compound Yield (%) p-Nitrothis compound Yield (%) Other Products
Direct Nitration of this compound[1][7]~2~47~51Tarry oxidation products
Protection as Acetanilide followed by Nitration and HydrolysisMinor productNegligibleMajor product-

Experimental Protocols

Protocol 1: Protection of the Amino Group (Acetylation of this compound)

This procedure outlines the synthesis of acetanilide from this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid

  • Ice-cold water

Procedure:

  • In a flask, dissolve this compound in glacial acetic acid.[1]

  • Slowly add acetic anhydride to the solution while stirring.[1]

  • Gently warm the mixture for a short period (e.g., 15-30 minutes) to ensure the reaction goes to completion.[1]

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.[1][9]

  • Collect the crude acetanilide by vacuum filtration and wash it with cold water.[9]

  • The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.[8]

Protocol 2: Nitration of Acetanilide

This protocol describes the nitration of the protected this compound.

Materials:

  • Acetanilide

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Crushed ice

Procedure:

  • Dissolve the dried acetanilide in glacial acetic acid or concentrated sulfuric acid in a flask.[10]

  • Cool the mixture in an ice-salt bath to 0-5°C.[11]

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.[11]

  • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10°C.[8][10]

  • After the addition is complete, allow the mixture to stir at room temperature for a short period (e.g., 20-30 minutes).[10]

  • Carefully pour the reaction mixture over crushed ice to precipitate the p-nitroacetanilide as a yellow solid.[1][10]

  • Collect the product by vacuum filtration and wash thoroughly with cold water to remove residual acid.[1]

  • The crude p-nitroacetanilide can be purified by recrystallization from ethanol.[8]

Protocol 3: Deprotection of p-Nitroacetanilide (Hydrolysis)

This final step removes the acetyl group to yield p-nitrothis compound.

Materials:

  • p-Nitroacetanilide

  • Aqueous sulfuric acid (e.g., 70%) or concentrated hydrochloric acid[1][12]

  • Sodium hydroxide (B78521) solution

  • Cold water

Procedure:

  • Suspend the p-nitroacetanilide in an aqueous solution of sulfuric acid (e.g., 70%).[1]

  • Heat the mixture under reflux for 20-30 minutes, or until the solid has completely dissolved.[8][13]

  • Cool the solution and then pour it into a beaker of cold water.[1][13]

  • Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the p-nitrothis compound as a yellow solid.[1][8]

  • Collect the solid by vacuum filtration, wash with cold water, and dry.[12]

  • The p-nitrothis compound can be further purified by recrystallization from hot water or an ethanol/water mixture.[1]

Visualized Workflows and Pathways

The following diagrams illustrate the key processes in the selective nitration of this compound.

Reaction_Pathway Reaction Pathway for Selective para-Nitration of this compound This compound This compound (-NH2) Acetanilide Acetanilide (-NHCOCH3) This compound->Acetanilide Acetylation (Acetic Anhydride) pNitroacetanilide p-Nitroacetanilide Acetanilide->pNitroacetanilide Nitration (HNO3, H2SO4, 0-10°C) pNitrothis compound p-Nitrothis compound (Major Product) pNitroacetanilide->pNitrothis compound Hydrolysis (Acid/Base) Troubleshooting_Workflow Troubleshooting Workflow for this compound Nitration Start Start Nitration CheckProtection Is Amino Group Protected (e.g., as Acetanilide)? Start->CheckProtection ProtectAmine Protect Amino Group (Acetylation) CheckProtection->ProtectAmine No ProceedNitration Proceed with Nitration CheckProtection->ProceedNitration Yes ProtectAmine->ProceedNitration ObserveReaction Observe Reaction Mixture ProceedNitration->ObserveReaction DarkMixture Dark/Tarry Mixture? ObserveReaction->DarkMixture CheckTemp Control Temperature (0-10°C) & Slow Addition DarkMixture->CheckTemp Yes AnalyzeProduct Analyze Product Mixture DarkMixture->AnalyzeProduct No CheckTemp->ObserveReaction MetaProduct Significant Meta-Product? AnalyzeProduct->MetaProduct ReviewProtection Review Protection Step (Ensure Completion) MetaProduct->ReviewProtection Yes SuccessfulProduct Successful para-Nitration MetaProduct->SuccessfulProduct No ReviewProtection->Start

References

Formation of meta-products in direct aniline nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions concerning the formation of meta-products during the direct nitration of aniline. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why do I get a significant amount of m-nitrothis compound during the direct nitration of this compound?

The formation of a substantial amount of the meta-isomer is a known outcome of direct this compound nitration.[1][2] This occurs because the nitrating mixture (concentrated nitric and sulfuric acids) is strongly acidic.[1][3][4] this compound, being basic, gets protonated in this acidic medium to form the anilinium ion (C₆H₅NH₃⁺).[1][4][5][6][7] The anilinium ion is a meta-directing group due to its strong electron-withdrawing inductive effect (-I effect), which deactivates the ortho and para positions towards electrophilic attack.[1][4][5][8]

Q2: What is the typical product distribution in direct this compound nitration?

In the direct nitration of this compound, a typical product distribution is approximately 51% p-nitrothis compound, 47% m-nitrothis compound, and only 2% o-nitrothis compound.[1][3][4] The significant yield of the meta product is a direct result of the formation of the meta-directing anilinium ion.[1]

Q3: How can I avoid the formation of the meta-isomer?

To prevent the formation of the meta-isomer, the amino group of this compound should be protected before nitration.[1][9] This is commonly achieved by acetylating the this compound with acetic anhydride (B1165640) to form acetanilide (B955).[1] The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating and, crucially, not basic enough to be protonated by the nitrating mixture.[1] This ensures that the reaction proceeds without the formation of the meta-directing anilinium ion.[1] After nitration, the acetyl group can be removed by hydrolysis to yield the desired ortho and para-nitroanilines.[1]

Q4: Why is the yield of o-nitrothis compound so low in direct nitration?

The yield of the ortho-isomer is typically very low (around 2%) for two main reasons.[1][2][3] Firstly, the positively charged anilinium ion strongly deactivates the adjacent ortho positions through its inductive effect.[8] Secondly, steric hindrance between the bulky incoming nitro group and the -NH₃⁺ group disfavors attack at the ortho position.[2][10]

Troubleshooting Guide

Problem Primary Cause Recommended Solutions
High yield of m-nitrothis compound The amino group of this compound is being protonated by the strong acid medium (HNO₃/H₂SO₄), forming the meta-directing anilinium ion.[1]Protect the amino group: Acetylate the this compound to form acetanilide before nitration. The acetamido group is an ortho, para-director and is not basic enough to be protonated.[1]
Reaction mixture turns dark brown/black with low yield of desired product Oxidation of the this compound ring by the strong oxidizing agent, nitric acid. The amino group makes the ring highly susceptible to oxidation, leading to the formation of tarry byproducts.[1][3]Protect the amino group: The acetamido group in acetanilide is less activating than the amino group, which reduces the susceptibility of the ring to oxidation.[1] Maintain low temperature: Keep the reaction temperature low (0-10°C) during the addition of the nitrating mixture to minimize oxidation.[9]
Formation of a complex mixture of products that is difficult to separate A combination of ortho, para, and meta-isomers, along with oxidation byproducts, are formed during direct nitration.[3]Employ the protection strategy: Nitration of acetanilide gives a much cleaner product mixture, with the para-isomer being the major product and easily separable from the minor ortho-isomer by recrystallization.[9][11]

Quantitative Data Summary

The following table summarizes the typical isomer distribution for the direct nitration of this compound versus the controlled nitration via an acetanilide intermediate.

Nitration Method Ortho Isomer Yield Meta Isomer Yield Para Isomer Yield Notes
Direct Nitration of this compound ~2%[1][3]~47%[1][3]~51%[1][3]Significant oxidation and tar formation are common.[1][3]
Controlled Nitration (via Acetanilide) ~10%Negligible~90%Yields represent the distribution before purification. Recrystallization can easily separate the isomers.[11]

Experimental Protocols

Protocol 1: Direct Nitration of this compound

  • Safety Precautions: This reaction is highly exothermic and involves corrosive and oxidizing acids. It must be performed in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Preparation: In a flask, cool concentrated sulfuric acid in an ice bath.

  • Addition of this compound: Slowly add this compound to the cold sulfuric acid with constant stirring.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the this compound-sulfuric acid solution, ensuring the temperature is maintained below 10°C.

  • Reaction Quenching: After the addition is complete, allow the mixture to stir for a short period before pouring it carefully onto crushed ice.

  • Work-up: Neutralize the solution with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the nitrothis compound isomers.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water. The resulting mixture of isomers will require separation, typically by column chromatography.

Protocol 2: Controlled Nitration of this compound via Acetanilide Protection

This is a three-step process:

  • Step 1: Protection of the Amino Group (Acetylation)

    • Dissolve this compound in glacial acetic acid.[1]

    • Slowly add acetic anhydride to the solution while stirring.[1]

    • Gently warm the mixture for approximately 15-30 minutes.[1]

    • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.[1]

    • Collect the solid by vacuum filtration, wash with cold water, and dry.[1]

  • Step 2: Nitration of Acetanilide

    • Add the dried acetanilide to concentrated sulfuric acid and cool the mixture in an ice bath to 0-5°C.[1]

    • Separately, prepare a cold mixture of concentrated nitric acid and concentrated sulfuric acid.[1]

    • Add the nitrating mixture dropwise to the stirred acetanilide solution, maintaining the temperature below 10°C.[1]

    • After the addition, pour the reaction mixture over crushed ice to precipitate the p-nitroacetanilide.[1]

    • Collect the product by vacuum filtration and wash thoroughly with cold water.[1]

  • Step 3: Deprotection (Hydrolysis of p-Nitroacetanilide)

    • Suspend the p-nitroacetanilide in an aqueous solution of sulfuric acid (e.g., 70%).[1]

    • Heat the mixture under reflux for 20-30 minutes until the solid dissolves.[1]

    • Cool the solution and pour it into cold water.[1]

    • Neutralize the solution with a base to precipitate the p-nitrothis compound.[1]

    • Collect the pure p-nitrothis compound by vacuum filtration, wash with cold water, and dry.

Visualizations

G cluster_direct Direct Nitration cluster_controlled Controlled Nitration This compound This compound (-NH₂) Ortho, Para-Director Anilinium Anilinium Ion (-NH₃⁺) Meta-Director This compound->Anilinium H⁺ (from HNO₃/H₂SO₄) op_Nitrothis compound o,p-Nitrothis compound (~53%) This compound->op_Nitrothis compound Nitration m_Nitrothis compound m-Nitrothis compound (~47%) Anilinium->m_Nitrothis compound Nitration Aniline2 This compound Acetanilide Acetanilide (-NHCOCH₃) Ortho, Para-Director Aniline2->Acetanilide Acetylation p_Nitroacetanilide p-Nitroacetanilide (Major Product) Acetanilide->p_Nitroacetanilide Nitration p_Nitrothis compound p-Nitrothis compound p_Nitroacetanilide->p_Nitrothis compound Hydrolysis

Caption: Reaction pathways in direct vs. controlled this compound nitration.

G Start High meta-isomer yield in this compound nitration detected Check_Acid Are you using a strong acid medium (e.g., HNO₃/H₂SO₄)? Start->Check_Acid Protonation This compound is protonated to form the meta-directing anilinium ion. Check_Acid->Protonation Yes Solution Solution: Protect the amino group before nitration. Protonation->Solution Acetylation Acetylate this compound with acetic anhydride to form acetanilide. Solution->Acetylation Nitrate_Acetanilide Nitrate the resulting acetanilide. Acetylation->Nitrate_Acetanilide Hydrolysis Hydrolyze the acetyl group to obtain the desired p-nitrothis compound. Nitrate_Acetanilide->Hydrolysis

References

Technical Support Center: Purification of Aniline-Containing Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and frequently asked questions (FAQs) for the effective removal of unreacted aniline from reaction mixtures.

Frequently Asked questions (FAQs)

Q1: What are the most common methods for removing unreacted this compound from a reaction mixture?

A1: The most common methods for removing unreacted this compound leverage its basicity and volatility. These include:

  • Acidic Liquid-Liquid Extraction: This is often the first method of choice. This compound, being basic, reacts with an aqueous acid (typically hydrochloric acid) to form a water-soluble anilinium salt, which is then extracted from the organic phase.[1]

  • Distillation: This method is effective for removing larger quantities of this compound or when the desired product is not volatile. The types of distillation commonly used are:

    • Simple or Fractional Distillation: Suitable if there is a significant difference in boiling points between this compound and the product.

    • Vacuum Distillation: This is used to reduce the boiling point of this compound, which is particularly useful for separating it from high-boiling point products or to prevent thermal degradation of the desired compound.[2][3]

    • Steam Distillation: this compound is volatile with steam, allowing for its separation from non-volatile products or impurities at a lower temperature.[4][5]

  • Scavenger Resins: These are solid-supported reagents that covalently bind to this compound, allowing for its removal by simple filtration. Isocyanate-functionalized resins are particularly effective for scavenging primary amines like this compound.[6][7][8]

  • Chromatography: Techniques like flash column chromatography can be used, especially when other methods fail or when simultaneous purification from other byproducts is required. However, the similar polarity of this compound to many reaction products can make this challenging.[9]

Q2: How do I choose the best method for my specific reaction?

A2: The choice of method depends on several factors:

  • Properties of your product:

    • Acid/Base Stability: If your product is acid-sensitive, acidic extraction should be avoided.[1] If your product is also basic, it may co-extract with this compound into the aqueous layer, leading to yield loss.[1]

    • Volatility and Thermal Stability: If your product is volatile, distillation may not be suitable. If it is thermally sensitive, vacuum or steam distillation is preferred over simple distillation.

    • Solubility: The solubility of your product in different solvents will dictate the choice of solvent for liquid-liquid extraction and chromatography.

  • Scale of the reaction: For large-scale reactions, distillation is often more practical than chromatography or scavenger resins.

  • Required purity of the final product: For very high purity requirements, a combination of methods (e.g., extraction followed by chromatography or distillation) may be necessary.

  • Rf value difference on TLC: If the Rf values of this compound and your product are very close, chromatographic separation will be difficult.[1]

Q3: Can I use other acids besides HCl for extraction?

A3: Yes, other acids can be used, but hydrochloric acid is the most common due to the high water solubility of anilinium chloride.[6][10][11] The choice of acid may depend on the specific requirements of your synthesis, such as the need to avoid certain ions.

Troubleshooting Guides

Issue 1: An emulsion forms during acidic extraction.
  • Cause: Emulsions are often caused by the presence of surfactant-like molecules or fine solid particles at the interface between the organic and aqueous layers. Shaking the separatory funnel too vigorously can also contribute to emulsion formation.[12][13]

  • Solutions:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.[12]

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[12]

    • Filtration: Pass the mixture through a pad of celite or glass wool to help break up the emulsion.[14]

    • Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture can force the layers to separate.[15]

    • Change the Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and may help to break the emulsion.[12]

Issue 2: My product is also basic and is lost during the acidic wash.
  • Cause: If your product has a basic functional group, it will also be protonated by the acid and extracted into the aqueous layer along with the this compound.[1]

  • Solutions:

    • Use a Scavenger Resin: This is often the best alternative. A scavenger resin with isocyanate functionality will react specifically with the primary amine (this compound) and can be removed by filtration, leaving your basic product in the organic phase.[7][8]

    • Careful pH control: If the pKa values of your product and this compound are significantly different, you may be able to perform the extraction at a pH that selectively protonates the this compound. This requires careful selection of the acid and monitoring of the pH.

    • Alternative Purification: Consider other non-acidic purification methods like distillation, crystallization, or chromatography.

Issue 3: After the acidic wash and basification of the aqueous layer to recover my product, the yield is low.
  • Cause: Your product, now as a free base, may have some solubility in the aqueous layer.

  • Solutions:

    • Multiple Extractions: Extract the basified aqueous layer multiple times with an organic solvent (e.g., 3 x 50 mL of dichloromethane (B109758) or ethyl acetate) to ensure complete recovery of your product.

    • Salting Out: Add sodium chloride to the aqueous layer to decrease the solubility of your organic product before extraction.

Issue 4: My purified product is colored (yellow/brown).
  • Cause: this compound is prone to air oxidation, which forms colored impurities. These impurities can sometimes persist through the purification process.

  • Solutions:

    • Use Freshly Distilled this compound: To prevent the formation of colored impurities from the start, it is best to use freshly distilled, colorless this compound for your reaction.

    • Charcoal Treatment: Dissolve your crude product in a suitable solvent and add a small amount of activated charcoal. Stir for a short period, then filter the charcoal. The charcoal can adsorb colored impurities.

    • Recrystallization: If your product is a solid, recrystallization is an excellent method for removing colored impurities.

    • Distillation: If your product is a liquid, distillation (simple, vacuum, or steam) can effectively separate it from colored, non-volatile impurities.[2]

Data Presentation

The following table summarizes the typical efficiencies and conditions for various this compound removal methods.

MethodReagent/ApparatusTypical ConditionsEfficiency/PurityAdvantagesDisadvantages
Acidic Extraction 1-2 M HCl (aq)1-3 washes with equal volume of aqueous acid>95% removal (qualitative)Simple, fast, and inexpensive for acid-stable products.Product must be acid-stable and not basic; risk of emulsion formation.
Steam Distillation Steam generator, distillation apparatusDistillation of the this compound-water azeotropePurity of recovered this compound can be >99%Good for non-volatile or thermally sensitive products.Can be slow and may not be suitable for large-scale industrial production.
Vacuum Distillation Vacuum pump, distillation apparatusPressure: ~20 mmHg; Temperature: ~72°CCan yield a colorless, pure product.Lower boiling point prevents thermal degradation of product and this compound.Requires specialized equipment; bumping can be an issue.[3]
Scavenger Resin (Isocyanate) Isocyanate-functionalized polystyrene resin3 equivalents of resin, room temp, 16 h~100% this compound removal[16]High selectivity for primary amines; simple filtration workup.Resins can be expensive; may require longer reaction times.
Scavenger Resin (Macroporous Isocyanate) Macroporous isocyanate resin3 equivalents of resin, 60°C, 1 h~100% this compound removal[7][8]Faster than non-macroporous resins.More expensive than standard resins.

Experimental Protocols

Protocol 1: Removal of this compound by Acidic Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M aqueous HCl.

  • Mixing: Stopper the funnel and shake gently for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The anilinium chloride will be in the aqueous (bottom) layer. Drain the aqueous layer.

  • Repeat: Repeat the extraction with fresh 1 M HCl two more times to ensure complete removal of this compound.

  • Wash: Wash the organic layer with brine to remove any residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Removal of this compound using a Scavenger Resin
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane, THF).

  • Resin Addition: Add the isocyanate scavenger resin (typically 2-3 equivalents relative to the excess this compound).

  • Reaction: Stir the mixture at room temperature or gentle heat (as recommended for the specific resin) for 1-16 hours.[16] Monitor the disappearance of this compound by TLC or HPLC.

  • Filtration: Filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.

Protocol 3: Purification by Steam Distillation
  • Apparatus Setup: Set up a steam distillation apparatus. The crude reaction mixture is placed in the distilling flask.

  • Steam Introduction: Pass steam into the distilling flask. The steam will co-distill with the this compound.

  • Collection: Collect the distillate, which will be a mixture of water and this compound.

  • Separation: The this compound can be separated from the aqueous distillate by extraction with an organic solvent.

  • Drying and Concentration: Dry the organic extract and remove the solvent to obtain purified this compound (if this compound is the desired product) or the purified non-volatile product will remain in the distillation flask.

Mandatory Visualization

experimental_workflow cluster_start Start: Crude Reaction Mixture cluster_decision Method Selection cluster_extraction Acidic Extraction cluster_alternatives Alternative Methods cluster_end End: Purified Product crude_mixture Crude Reaction Mixture (Product + Unreacted this compound) decision Is the product acid-stable and not basic? crude_mixture->decision acid_wash 1. Dissolve in organic solvent 2. Wash with 1M HCl (aq) decision->acid_wash Yes scavenger Scavenger Resin (e.g., Isocyanate) decision->scavenger No distillation Distillation (Steam or Vacuum) decision->distillation No chromatography Column Chromatography decision->chromatography No separation Separate Layers acid_wash->separation organic_layer Organic Layer (Product) separation->organic_layer aqueous_layer Aqueous Layer (Anilinium Chloride) separation->aqueous_layer workup Dry and Concentrate organic_layer->workup purified_product Purified Product workup->purified_product filtration Filtration scavenger->filtration distillate Collect Product distillation->distillate elution Elute Product chromatography->elution concentration Concentration filtration->concentration concentration->purified_product distillate->purified_product elution->purified_product

Caption: Workflow for selecting a method to remove unreacted this compound.

References

Technical Support Center: Purification of Air-Oxidized Aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of aniline that has undergone discoloration due to air oxidation.

Frequently Asked Questions (FAQs)

Q1: Why has my this compound sample turned yellow, red, or dark brown?

A1: Freshly purified this compound is a nearly colorless oil, but it is highly susceptible to aerial oxidation when exposed to air and light.[1] This process leads to the formation of strongly colored impurities and polymeric by-products, causing the sample to gradually darken over time.[1][2] The rate of discoloration can be accelerated by the presence of trace metal impurities.[2]

Q2: What are the primary impurities in discolored this compound?

A2: The main impurities are process-related and degradation-related. Degradation impurities are primarily the oxidation products that cause the discoloration.[1][2] Other common impurities can include unreacted starting materials from synthesis, sulfur-containing compounds, nitro compounds, and water, as this compound is hygroscopic.[3][4][5]

Q3: What is the most effective general method to purify discolored liquid this compound?

A3: For liquid this compound, distillation is the most common and effective purification method.[2] Vacuum distillation is highly recommended as it lowers the boiling point, preventing the decomposition that can occur at its atmospheric boiling point of 184°C.[3][4][6] Adding a small amount of zinc dust before distillation can help prevent oxidation during the heating process.[2][5]

Q4: Can I use activated carbon to decolorize my this compound?

A4: Yes, activated carbon (activated charcoal) is effective for removing colored impurities.[2] While it can be used to treat a solution of this compound, it is most commonly added during the recrystallization of solid this compound derivatives to adsorb colored by-products.[2][7]

Q5: My this compound derivative is a solid and discolored. How should I purify it?

A5: For solid this compound derivatives, recrystallization is the preferred method of purification.[2][8] The success of this technique depends on selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[7] If the hot solution is still colored, a small amount of activated charcoal can be added to adsorb the colored impurities before hot filtration.[7]

Q6: How should I store my purified this compound to prevent it from discoloring again?

A6: To minimize re-oxidation, purified this compound should be stored in a cool, dark place.[2] It is best stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed, opaque container to protect it from air and light.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Purified this compound is still colored. 1. Incomplete removal of oxidation products. 2. Oxidation occurred during the purification process itself.1. For liquids: Re-distill the this compound, ensuring it is under vacuum. Consider adding a small amount of zinc dust to the distillation flask to inhibit oxidation.[2] 2. For solids: Repeat the recrystallization. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtering.[7]
Low yield after purification. 1. Distillation: Product loss due to decomposition at high temperatures or leaks in the vacuum system. 2. Recrystallization: Using too much solvent, causing the product to remain in the mother liquor, or premature crystallization during hot filtration.[7]1. Distillation: Use vacuum distillation to lower the boiling point.[3][4] Check all joints for a proper seal. 2. Recrystallization: Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the filtration apparatus is pre-heated to prevent premature crystal formation.[7]
Product discolors rapidly after purification. Improper storage conditions leading to rapid re-oxidation.Store the purified this compound under an inert atmosphere (N₂ or Ar), in an amber or foil-wrapped bottle, and in a cool, dark location.[2]
"Oiling out" during recrystallization. The solute has come out of the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound.Try scratching the inside of the flask with a glass rod to induce crystallization. If available, add a seed crystal of the pure compound. Alternatively, re-heat the solution, add slightly more solvent, and allow it to cool more slowly.[7]

Data Presentation

Table 1: Physical and Thermodynamic Properties of this compound

PropertyValue
Chemical Formula C₆H₅NH₂
Molar Mass 93.13 g/mol
Appearance Colorless to brown oily liquid[1]
Density 1.022 g/mL at 20°C[3]
Melting Point -6.0 °C[3]
Boiling Point (760 mmHg) 184.4 °C[3]
Boiling Point (10 mmHg) 68.3 °C[3]
pKaH (Anilinium ion) 4.6[1]

Table 2: Comparison of Common this compound Purification Methods

MethodPrimary UseEffectiveness for Color RemovalKey AdvantagesKey Disadvantages
Vacuum Distillation Purification of liquid this compound.HighLowers boiling point, prevents thermal decomposition.Requires specialized vacuum equipment.
Steam Distillation Purification of liquid this compound from high-boiling impurities.Moderate to HighGentle process; avoids high temperatures.[9]Can be a slow process; product is collected wet.[9]
Recrystallization Purification of solid this compound derivatives.High (especially with charcoal)Highly effective for achieving high purity.[8]Potential for low recovery if not optimized.[7]
Acid-Base Extraction Removal of non-basic impurities.ModerateGood for removing neutral or acidic contaminants before distillation.Involves multiple steps and solvent use.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound with Zinc Dust

This protocol describes the standard method for purifying discolored liquid this compound.

  • Preparation: Place the discolored this compound (e.g., 100 mL) into a round-bottom flask, no more than two-thirds full. Add a few boiling chips and a small amount of zinc dust (approx. 1-2% by weight) to prevent oxidation.[2]

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a vacuum.

  • Distillation: Begin heating the flask gently using a heating mantle. Apply vacuum and slowly reduce the pressure to the desired level (e.g., 10 mmHg).

  • Collection: Collect the this compound fraction that distills at the expected temperature for the given pressure (e.g., ~68°C at 10 mmHg).[3] The freshly distilled this compound should be colorless.

  • Storage: Immediately transfer the purified this compound to a clean, dry, amber glass bottle and store it under an inert atmosphere.[2]

Safety Precaution: this compound is toxic and readily absorbed through the skin.[3][5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 2: Decolorization using Activated Carbon during Recrystallization

This protocol is for purifying a discolored solid this compound derivative.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude, discolored solid in the minimum amount of a suitable hot solvent.[7]

  • Decolorization: Remove the flask from the heat source and allow the solution to cool slightly. Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the solution. Note: Never add activated carbon to a boiling solution, as it can cause violent bumping.

  • Reheating: Gently reheat the mixture to boiling for a few minutes to allow the carbon to adsorb the colored impurities.[7]

  • Hot Filtration: Pre-heat a funnel and a receiving flask. Perform a hot gravity filtration to remove the activated carbon. The resulting filtrate should be colorless or significantly lighter in color.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration and wash them with a small amount of ice-cold solvent. Dry the crystals thoroughly.[7]

Visualized Workflows and Relationships

purification_workflow start Discolored this compound Sample is_liquid Is the sample a liquid? start->is_liquid is_solid Is it a solid derivative? is_liquid->is_solid No distill Vacuum Distillation is_liquid->distill Yes recrystallize Recrystallization is_solid->recrystallize Yes add_zinc Consider adding Zinc dust to prevent oxidation distill->add_zinc pure_product Pure, Colorless Product distill->pure_product is_colored Is hot solution colored? recrystallize->is_colored add_charcoal Add Activated Carbon, then hot filter is_colored->add_charcoal Yes cool_crystallize Cool to Crystallize & Isolate Product is_colored->cool_crystallize No add_charcoal->cool_crystallize cool_crystallize->pure_product storage Store under inert gas, away from light pure_product->storage discoloration_process cluster_problem Discoloration Process cluster_solution Purification Solution This compound Pure this compound (Colorless) exposure Exposure to: - Air (Oxygen) - Light - Heat This compound->exposure oxidation Oxidation of Amino Group exposure->oxidation impurities Formation of Colored Polymeric By-products oxidation->impurities discolored Discolored this compound (Yellow/Brown/Red) impurities->discolored purification Purification (e.g., Distillation) discolored->purification removal Removal of Impurities purification->removal pure_again Pure this compound (Colorless) removal->pure_again

References

Suppressing p-benzoquinone byproduct in aniline oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxidation of aniline. The focus is on understanding and suppressing the formation of the common byproduct, p-benzoquinone, during the synthesis of polythis compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of p-benzoquinone formation during this compound oxidation?

A1: p-Benzoquinone is primarily formed through the hydrolysis of an oxidized this compound dimer, specifically N-phenyl-1,4-benzoquinonediimine.[1] This side reaction is a known alternative pathway to the main polymerization of this compound, particularly under strongly acidic and oxidizing conditions.[1][2]

Q2: How does reaction pH influence the formation of p-benzoquinone?

A2: While strongly acidic conditions (pH < 2.5) are necessary to produce the conductive form of polythis compound, these conditions can also promote the formation of p-benzoquinone.[2][3] The highly acidic medium facilitates the hydrolysis of intermediate species that lead to p-benzoquinone. Conversely, at neutral or alkaline pH, the polymerization of this compound is slow and typically results in non-conductive oligomers rather than high molecular weight polythis compound.[4]

Q3: Does p-benzoquinone terminate the polythis compound chain growth?

A3: Studies have shown that p-benzoquinone does not act as a terminating agent in the oxidative polymerization of this compound.[1][3] Instead, it can react with this compound to form 2,5-dianilino-p-benzoquinone, which may then be incorporated into the polythis compound structure as a defect.[1][3]

Q4: What is the visual indication of significant p-benzoquinone formation?

A4: The desired product, polythis compound (in its emeraldine (B8112657) salt form), is typically a dark green precipitate. p-Benzoquinone is a yellow crystalline solid. A yellowish or brownish tint to the reaction mixture or the final product can indicate the presence of p-benzoquinone and its derivatives.

Q5: Can the choice of oxidant affect the yield of p-benzoquinone?

A5: Yes, the type and concentration of the oxidant play a crucial role. Strong oxidants like potassium dichromate (K₂Cr₂O₇) can lead to a high yield of p-benzoquinone, especially when the reaction is optimized for its production.[5][6] Ammonium (B1175870) persulfate (APS) is a common oxidant for polythis compound synthesis, but its use in highly acidic media can also lead to p-benzoquinone formation.[1][3] Weaker oxidants may lead to the formation of oligomers instead of high-molecular-weight polythis compound.[1]

Troubleshooting Guide: Suppressing p-Benzoquinone Formation

Issue Potential Cause Recommended Solution
High yield of yellowish/brownish byproduct Reaction temperature is too high, accelerating side reactions.Maintain a low reaction temperature, ideally between 0-5°C, using an ice bath.[5] This slows down the hydrolysis reaction that forms p-benzoquinone.
High concentration of strong oxidant.Use the optimal oxidant-to-monomer molar ratio. For ammonium persulfate (APS), a ratio of 1.25 is commonly used for polythis compound synthesis.[1] Avoid excessively strong oxidants like potassium dichromate if the goal is to minimize p-benzoquinone.[5]
Reaction pH is too low or uncontrolled.While a low pH is necessary, ensure it does not drop excessively. Start with a moderately acidic environment (e.g., 0.2 M HCl) and monitor the pH, as the reaction itself produces acid.[1][7]
Poor conductivity of the resulting polythis compound Incorporation of p-benzoquinone-derived defects in the polymer chain.Optimize reaction conditions (low temperature, controlled oxidant addition) to minimize the in-situ formation of p-benzoquinone. The presence of these defects can disrupt the conjugation along the polymer backbone.[1][3]
Incomplete polymerization or formation of oligomers.Ensure the reaction goes to completion (typically several hours).[1] Confirm the presence of high-molecular-weight polythis compound using techniques like Size Exclusion Chromatography (SEC).
Inconsistent results between batches Variations in the rate of oxidant addition.Add the oxidant solution dropwise or at a slow, controlled rate to the this compound solution. This helps to manage the exothermic nature of the reaction and maintain a more uniform reaction environment.
Exposure to air for extended periods.While not the primary control method, minimizing prolonged exposure to air can help reduce oxidative side reactions. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can provide greater control.

Quantitative Data on Byproduct Formation

The following tables summarize quantitative data from studies on this compound oxidation.

Table 1: Effect of Added p-Benzoquinone on Final Product Yield

This data illustrates how the presence of p-benzoquinone in the initial reaction mixture affects the total yield of the solid product, which includes both polythis compound and 2,5-dianilino-p-benzoquinone.

Reaction Conditions: 0.2 M this compound Hydrochloride, 0.25 M Ammonium Persulfate (APS), 24h at room temperature.

Concentration of added p-Benzoquinone (M)Yield of product per 1g of this compound HCl (g)
00.81
0.0010.81
0.0050.82
0.010.83
0.020.85
0.050.94
0.10.94
0.20.94
(Data sourced from Stejskal, J., et al. (2019). Role of p-Benzoquinone in the Synthesis of a Conducting Polymer, Polythis compound. ACS Omega.)[1][3][8]

Table 2: Conditions Favoring High p-Benzoquinone Yield

This data is from experiments designed to maximize the production of p-benzoquinone from this compound, highlighting conditions to avoid when synthesizing polythis compound.

OxidantReaction Temperature (°C)This compound:Water:H₂SO₄ Ratio (v/v/v)Oxidant:this compound Ratio (w/w)Yield of p-Benzoquinone (%)
K₂Cr₂O₇0-54.4 mL : 100 mL : 20 mL16.15 g : 4.4 mL70
K₂Cr₂O₇0-24.4 mL : 100 mL : 400 mL16.0 g : 4.4 mL79
(Data sourced from Turhan, K., & Uslu, S. (2008). Oxidation of this compound using Different Reaction Pathways. Asian Journal of Chemistry.)[5][6]

Experimental Protocols

Protocol 1: Standard Synthesis of Polythis compound with Ammonium Persulfate

This protocol is a standard method for the chemical oxidative polymerization of this compound to produce polythis compound emeraldine salt.

  • Preparation of this compound Solution:

    • Dissolve a specific amount of this compound hydrochloride in 0.2 M hydrochloric acid (HCl) to achieve a final concentration of 0.2 M. For example, dissolve 2.59 g of this compound hydrochloride in 100 mL of 0.2 M HCl.

  • Preparation of Oxidant Solution:

    • Dissolve ammonium persulfate (APS) in 0.2 M HCl to achieve a final concentration of 0.25 M. For example, dissolve 5.71 g of APS in 100 mL of 0.2 M HCl.

  • Reaction Initiation:

    • Cool both solutions in an ice bath to 0-5°C.

    • Slowly add the APS solution to the this compound hydrochloride solution dropwise while stirring continuously.

  • Polymerization:

    • Allow the reaction to proceed for 24 hours at room temperature, during which a dark green precipitate of polythis compound will form.

  • Product Isolation and Purification:

    • Collect the precipitate by filtration.

    • Wash the precipitate with 0.2 M HCl to remove any unreacted monomer and oligomers.

    • Wash the precipitate with acetone (B3395972) to remove any remaining impurities.

    • Dry the final product in a vacuum oven or over silica (B1680970) gel.[1]

Protocol 2: Synthesis of p-Benzoquinone from this compound (for comparative purposes)

This protocol outlines a method where the primary product is p-benzoquinone, demonstrating conditions that favor its formation.

  • Preparation of this compound Mixture:

    • In a flask equipped with a stirrer and a dropping funnel, mix 4.4 mL of this compound with 100 mL of water and 20 mL of concentrated sulfuric acid.

    • Cool the mixture to 0-5°C in an ice-salt bath.

  • Preparation of Oxidant Solution:

    • Dissolve 16.15 g of potassium dichromate in 230 mL of water.

  • Reaction:

    • Over a period of about 1 hour, add the potassium dichromate solution in small portions to the this compound mixture, ensuring the temperature does not exceed 5°C.

    • After the addition is complete, allow the mixture to stand in a cool place overnight.

  • Product Isolation:

    • The dark-colored solution is then subjected to steam distillation to isolate the p-benzoquinone, which appears as golden-yellow needle-like crystals.[5][6]

Visualizations

Aniline_Oxidation_Pathway This compound This compound Aniline_Cation_Radical This compound Cation Radical This compound->Aniline_Cation_Radical Oxidation (e.g., APS) Dimer Dimer (Head-to-Tail) Aniline_Cation_Radical->Dimer Coupling Oxidized_Dimer Oxidized Dimer (N-phenyl-1,4-benzoquinonediimine) Dimer->Oxidized_Dimer Oxidation Polythis compound Polythis compound (Emeraldine Salt) Oxidized_Dimer->Polythis compound Polymerization (Main Pathway) p_Benzoquinone p-Benzoquinone Oxidized_Dimer->p_Benzoquinone Hydrolysis (Byproduct Pathway) Dianilino_Benzoquinone 2,5-dianilino-p-benzoquinone p_Benzoquinone->Dianilino_Benzoquinone + this compound Defective_PANI Defective Polythis compound Dianilino_Benzoquinone->Defective_PANI Incorporation

Caption: Chemical pathways in this compound oxidation.

Experimental_Workflow cluster_preparation 1. Reagent Preparation cluster_reaction 2. Reaction cluster_isolation 3. Product Isolation Aniline_Sol This compound Solution (this compound HCl in 0.2M HCl) Cooling Cool to 0-5°C Aniline_Sol->Cooling Oxidant_Sol Oxidant Solution (APS in 0.2M HCl) Oxidant_Sol->Cooling Mixing Slowly add Oxidant to this compound with Stirring Cooling->Mixing Polymerization Polymerize for 24h at Room Temperature Mixing->Polymerization Filtration Filter Precipitate Polymerization->Filtration Wash_HCl Wash with 0.2M HCl Filtration->Wash_HCl Wash_Acetone Wash with Acetone Wash_HCl->Wash_Acetone Drying Dry Product Wash_Acetone->Drying

Caption: Workflow for polythis compound synthesis.

References

Technical Support Center: Managing Exothermic Reactions in Aniline Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in managing the exothermic nature of aniline acetylation. The information is presented in a question-and-answer format to directly address specific issues encountered during this common synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the acetylation of this compound an exothermic reaction?

A1: The acetylation of this compound is a nucleophilic acyl substitution reaction. The reaction involves the formation of new, more stable chemical bonds, which releases energy in the form of heat.[1][2] Specifically, the formation of the amide bond in acetanilide (B955) and the C-O and O-H bonds in the acetic acid by-product is energetically favorable, leading to a net release of energy.

Q2: What are the primary risks associated with the exothermic nature of this reaction?

A2: The primary risk is a "runaway reaction," where the heat generated by the reaction increases the reaction rate, which in turn generates more heat. This positive feedback loop can lead to a rapid and uncontrolled increase in temperature and pressure, potentially causing the boiling of solvents, splashing of corrosive reagents, and in severe cases, vessel rupture. Elevated temperatures can also lead to the formation of undesirable byproducts, reducing the purity and yield of the desired acetanilide.[3]

Q3: What are the main byproducts formed at elevated temperatures?

A3: At higher temperatures, the primary byproduct of concern is the diacetylated this compound (N,N-diacetyl this compound). This occurs when the initially formed acetanilide undergoes a second acetylation. Prolonged heating can favor the formation of this diacetyl product.[4] Other potential side reactions at elevated temperatures include oxidation of this compound, which can lead to colored impurities.

Q4: How can I visually identify if the reaction is becoming too exothermic?

A4: Visual cues of an uncontrolled exothermic reaction can include a rapid increase in the temperature reading on an external thermometer, sudden and vigorous boiling of the reaction mixture (even without external heating), a noticeable increase in vapor or fumes emanating from the reaction vessel, and a change in the color of the reaction mixture to a darker shade, indicating decomposition or side reactions.

Troubleshooting Guide

Issue 1: Rapid and Uncontrolled Temperature Increase

  • Question: My reaction temperature is rising very quickly after adding the acetic anhydride. What should I do?

  • Answer:

    • Immediate Action: Immediately cease the addition of acetic anhydride.

    • Enhance Cooling: If not already in place, immerse the reaction vessel in an ice-water bath to rapidly cool the mixture. Ensure the cooling bath has sufficient ice and water to effectively absorb the heat. For very rapid temperature spikes, a salt-ice bath can provide lower temperatures.

    • Increase Agitation: Ensure the reaction mixture is being stirred efficiently to promote heat transfer to the walls of the vessel and into the cooling bath.

    • Dilution: If the situation is critical and cooling is insufficient, consider adding a pre-chilled, inert solvent to dilute the reactants and absorb some of the heat.

Issue 2: Low Yield of Acetanilide

  • Question: My final yield of acetanilide is lower than expected. Could the exothermic reaction be the cause?

  • Answer: Yes, poor temperature control can lead to low yields. If the temperature was too high, side reactions such as the formation of diacetylated this compound or oxidation of the starting material may have occurred, consuming your reactants and reducing the yield of the desired product. Conversely, if the temperature was kept too low, the reaction rate may have been too slow to go to completion within the allotted time.

Issue 3: Product is Discolored (Yellow or Brown)

  • Question: My isolated acetanilide is not a pure white crystalline solid. Why is it colored?

  • Answer: Discoloration often indicates the presence of impurities, which can be a result of oxidation of the this compound starting material, especially at elevated temperatures. This compound itself is prone to air oxidation and can darken over time; this color can be carried through the reaction if the starting material is not pure.[5] Inadequate temperature control can exacerbate this issue.

Data Presentation

Table 1: General Temperature Control Parameters for this compound Acetylation

ParameterRecommended ConditionRationale
Initial Temperature of this compound Solution 10-25°C (Room Temperature)Starting at a lower temperature provides a larger buffer before reaching temperatures that could lead to a runaway reaction.
Addition of Acetic Anhydride Slow, dropwise addition with efficient stirringAllows for the dissipation of heat as it is generated, preventing accumulation and a rapid temperature rise.
Reaction Temperature Maintenance Maintain below 40-50°CKeeping the temperature in this range is generally sufficient to ensure a reasonable reaction rate while minimizing side reactions. Some protocols recommend warming to 50°C to ensure the reaction goes to completion after the initial exotherm has subsided.[1][6]
Cooling Method Ice-water bath on standby or in use during additionProvides an immediate and effective means to control any temperature spikes.

Table 2: Impact of Reagent Concentration on Exotherm Management

Reagent ConcentrationExotherm RiskManagement Strategy
High Increased risk of rapid heat generation per unit volume.Use a more efficient cooling system, a slower addition rate of the limiting reagent, and consider using a larger volume of solvent to act as a heat sink.
Low Lower risk of a rapid, uncontrollable exotherm.Standard cooling procedures (ice bath on standby) are typically sufficient. The reaction may proceed more slowly.

Experimental Protocols

Protocol 1: Controlled Acetylation of this compound

This protocol is designed to manage the exothermic nature of the reaction through controlled addition and cooling.

Materials:

  • This compound (2.0 mL)

  • Concentrated Hydrochloric Acid (2.0 mL)

  • Water (60 mL)

  • Acetic Anhydride (3.0 mL)

  • Sodium Acetate (B1210297) (3 g)

  • Ice

Procedure:

  • In a 100 mL Erlenmeyer flask, add 2 mL of concentrated hydrochloric acid to 60 mL of water and mix.

  • In a fume hood, add 2 mL of this compound to the acid solution and swirl.[1]

  • Prepare a solution of 3 g of sodium acetate in 10 mL of water in a separate container.

  • Gently warm the this compound hydrochloride solution to approximately 50°C on a water bath.[1]

  • Remove the flask from the heat and, with continuous swirling, slowly add 3 mL of acetic anhydride.

  • Immediately after the addition of acetic anhydride, add the sodium acetate solution all at once and swirl vigorously.[1]

  • Place the reaction flask in an ice-water bath for 20 minutes to control the exotherm and promote crystallization of the product.[1]

  • Collect the acetanilide crystals by vacuum filtration and wash with a small amount of ice-cold water.

  • Dry the crystals and determine the yield and melting point.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Aniline_Acetylation_Mechanism This compound This compound (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate This compound->TetrahedralIntermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride (Electrophile) AceticAnhydride->TetrahedralIntermediate Acetanilide Acetanilide (Product) TetrahedralIntermediate->Acetanilide Collapse of Intermediate AceticAcid Acetic Acid (Byproduct) TetrahedralIntermediate->AceticAcid Elimination

Caption: Reaction mechanism of this compound acetylation.

Troubleshooting_Workflow Start This compound Acetylation Reaction MonitorTemp Monitor Temperature Start->MonitorTemp TempStable Temperature Stable? MonitorTemp->TempStable ContinueReaction Continue Reaction Proceed with Protocol TempStable->ContinueReaction Yes RapidIncrease Rapid Temperature Increase? TempStable->RapidIncrease No RapidIncrease->ContinueReaction No StopAddition Stop Reagent Addition RapidIncrease->StopAddition Yes EnhanceCooling Enhance Cooling (Ice Bath) StopAddition->EnhanceCooling CheckStirring Check/Increase Stirring EnhanceCooling->CheckStirring TempControlled Temperature Controlled? CheckStirring->TempControlled ResumeAddition Slowly Resume Addition TempControlled->ResumeAddition Yes Runaway Runaway Condition (Execute Emergency Protocol) TempControlled->Runaway No ResumeAddition->MonitorTemp Experimental_Workflow Preparethis compound 1. Prepare this compound Solution ControlledAddition 3. Controlled Addition of Acetic Anhydride Preparethis compound->ControlledAddition PrepareReagents 2. Prepare Acetic Anhydride & Sodium Acetate PrepareReagents->ControlledAddition Cooling 4. Cooling in Ice Bath ControlledAddition->Cooling Crystallization 5. Product Crystallization Cooling->Crystallization Isolation 6. Isolate Product (Filtration) Crystallization->Isolation

References

How to break emulsions during acidic workup of aniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting aniline reaction workups. This resource is designed for researchers, scientists, and drug development professionals to effectively address common challenges encountered during the acidic workup of this compound reactions, with a specific focus on breaking emulsions.

Frequently Asked Questions (FAQs)

Q1: Why do emulsions form during the acidic workup of this compound reactions?

A1: Emulsions are stable mixtures of two immiscible liquids, such as an organic solvent and an aqueous solution.[1] During the acidic workup of this compound reactions, several factors can contribute to their formation:

  • Formation of Anilinium Salts: this compound, being basic, reacts with the acid in the workup to form anilinium salts. These salts can act as surfactants, reducing the interfacial tension between the aqueous and organic layers and promoting the formation of a stable emulsion.

  • Presence of Fine Solids: Insoluble byproducts or unreacted starting materials can act as stabilizing agents for emulsions.[2]

  • High Shear Mixing: Vigorous shaking or stirring of the separatory funnel can disperse one liquid into the other in the form of fine droplets, leading to an emulsion.

  • Similar Densities: If the densities of the organic and aqueous phases are very similar, separation can be slow and emulsions are more likely to form.

Q2: What is "salting out" and how does it help break emulsions?

A2: "Salting out" is the process of adding a salt, typically a saturated aqueous solution of sodium chloride (brine), to an emulsion.[3] The dissolved salt increases the ionic strength of the aqueous layer. This has two main effects:

  • Increased Polarity of the Aqueous Phase: The increased ionic strength makes the aqueous layer more polar, which decreases the solubility of organic compounds in it. This forces the organic droplets to coalesce.

  • Increased Density of the Aqueous Phase: The addition of salt increases the density of the aqueous layer, which can enhance the separation of the two phases.[4]

Q3: Can changing the pH of the aqueous layer help break an emulsion?

A3: Yes, adjusting the pH can be an effective method. Since the anilinium salt is acidic, carefully adding a base (e.g., dilute NaOH) can neutralize it back to this compound. This compound is less soluble in water and more soluble in organic solvents, which can help to break the emulsion.[1] However, this should be done cautiously, as making the aqueous layer too basic can cause other complications, and the desired product might be sensitive to pH changes.

Q4: When should I consider using centrifugation?

A4: Centrifugation is a powerful mechanical method for breaking emulsions and is often considered when other methods have failed.[5] It is particularly effective for very stable emulsions or when a quick separation is required. The centrifugal force accelerates the separation of the two phases based on their density differences.[6]

Troubleshooting Guides

Issue: A persistent emulsion has formed in the separatory funnel during acidic workup.

This guide provides a step-by-step approach to breaking the emulsion, starting with the simplest and most common techniques.

Troubleshooting_Emulsion start Persistent Emulsion Formed gentle_swirl Allow to Stand & Gentle Swirling start->gentle_swirl salting_out Add Saturated Brine (Salting Out) gentle_swirl->salting_out Emulsion Persists separation_successful Phase Separation Successful gentle_swirl->separation_successful Emulsion Breaks filtration Filter through Celite or Glass Wool salting_out->filtration Emulsion Persists salting_out->separation_successful Emulsion Breaks centrifugation Centrifugation filtration->centrifugation Emulsion Persists filtration->separation_successful Emulsion Breaks centrifugation->separation_successful Emulsion Breaks reassess Re-evaluate Workup Procedure centrifugation->reassess Emulsion Still Persists

Caption: Troubleshooting workflow for breaking emulsions.

Experimental Protocols

Protocol 1: Breaking Emulsions with Saturated Brine
  • Prepare Saturated Brine: Add sodium chloride (NaCl) to deionized water with stirring until no more salt dissolves and a small amount of solid remains at the bottom.

  • Addition: Carefully open the separatory funnel and add the saturated brine solution in small portions (e.g., 10-20 mL for a 250 mL funnel).

  • Mixing: Stopper the funnel and gently swirl it. Do not shake vigorously , as this can worsen the emulsion.

  • Observation: Allow the funnel to stand and observe if the layers begin to separate. This may take several minutes.

  • Repeat if Necessary: If the emulsion persists, add another portion of brine and repeat the swirling and standing process.

Protocol 2: Filtration through Celite

This method is particularly useful when fine solid particles are suspected to be stabilizing the emulsion.[2]

  • Prepare a Celite Plug: Place a piece of filter paper in a Büchner or Hirsch funnel. Wet the paper with the organic solvent being used in the extraction. Prepare a slurry of Celite in the same organic solvent and pour it onto the filter paper to create a pad of about 1-2 cm thick.[7] Gently apply vacuum to settle the pad.

  • Filtration: Pour the entire emulsified mixture onto the Celite pad under gentle vacuum.

  • Collection: The filtrate should collect as two distinct layers in the filter flask.

  • Washing: Wash the Celite pad with a small amount of fresh organic solvent to recover any adsorbed product.[8]

Protocol 3: Centrifugation
  • Transfer to Centrifuge Tubes: Carefully transfer the emulsified mixture into centrifuge tubes. Ensure that the tubes are balanced by filling them to the same level. If you only have one sample, use a counterbalance tube filled with a liquid of similar density.

  • Centrifugation: Place the balanced tubes in the centrifuge. A common starting point is to centrifuge at a moderate speed (e.g., 3000-5000 rpm) for 5-10 minutes. The optimal speed and time may need to be determined empirically.[9][10]

  • Separation: After centrifugation, carefully remove the tubes. The layers should be clearly separated. Decant or pipette the top layer and then transfer the bottom layer to a separate container.

Data Presentation

Table 1: Comparison of Emulsion Breaking Techniques
TechniquePrincipleAdvantagesDisadvantages
Salting Out (Brine) Increases ionic strength and density of the aqueous phase.Simple, inexpensive, and often effective.May not work for highly stable emulsions.
Filtration (Celite) Physically removes solid particles that stabilize the emulsion.[2]Effective for emulsions stabilized by solids.Can be slow; potential for product loss on the filter aid.[8]
Centrifugation Accelerates phase separation by applying centrifugal force.Highly effective for most emulsions; relatively fast.[6]Requires specialized equipment; may not be suitable for very large volumes.
pH Adjustment Changes the solubility of components by protonation/deprotonation.Can be very effective if the emulsion is caused by pH-sensitive compounds.Risk of product degradation if it is not stable to pH changes.
Adding a Different Solvent Alters the polarity and density of one of the phases.Can be effective in some cases.Complicates solvent removal later in the process.
Table 2: Solubility of this compound and Anilinium Chloride
CompoundSolventSolubility ( g/100 mL)Reference
This compoundWater3.6 (at 25 °C)[11]
This compoundEthanolMiscible[12]
This compoundDiethyl EtherMiscible[12]
This compoundChloroformMiscible[13]
Anilinium ChlorideWater107 (at 20 °C)[14][15]
Anilinium ChlorideEthanol (95%)~1[14]
Anilinium ChlorideDiethyl EtherInsoluble[14]
Anilinium ChlorideChloroformInsoluble[14]
Table 3: Densities of Common Solvents
SolventDensity (g/mL at 20°C)Reference
Diethyl Ether0.713[16]
Hexane0.659[17]
Ethyl Acetate0.902[16]
Toluene0.867[17]
Dichloromethane1.326[17]
Chloroform1.489[17]
Water1.000[4]
Saturated NaCl (Brine)~1.2[4]

Visualization of Key Concepts

This compound-Anilinium Equilibrium

The following diagram illustrates the pH-dependent equilibrium between this compound and its protonated form, anilinium chloride. This equilibrium is fundamental to understanding the acidic workup process.

Aniline_Equilibrium cluster_organic Organic Phase cluster_aqueous Aqueous Phase This compound This compound (Soluble in Organic Solvents) anilinium Anilinium Chloride (Soluble in Aqueous Acid) This compound->anilinium + HCl (Acidic Workup) anilinium->this compound + NaOH (Basification)

References

Minimizing tar formation during aniline oxidation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aniline oxidation reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize the formation of tar and other undesirable byproducts during the oxidation of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is "tar" in the context of this compound oxidation?

A1: In this compound oxidation, "tar" refers to a complex mixture of undesirable, high-molecular-weight, and often insoluble byproducts. These are typically dark-colored (brown to black) polymeric or resinous materials.[1] Tar formation indicates non-selective oxidation or side reactions, such as polymerization, leading to a lower yield of the desired product and complicating purification.

Q2: What are the primary indicators of tar formation in my reaction?

A2: The most common sign is a noticeable change in the color of your reaction mixture. While freshly purified this compound is a colorless or pale yellow oil, the formation of oxidized impurities and polymeric "tar" will cause the solution to turn yellow, brown, dark green, or even black.[2][3] The formation of a precipitate or a sticky, resinous mass is also a strong indicator.[1]

Q3: What are the main factors that promote tar formation?

A3: Tar formation is influenced by several factors:

  • Over-oxidation: Using an excessively strong oxidant or a high oxidant-to-aniline ratio can lead to uncontrolled reactions and polymerization.[4][5]

  • Reaction Temperature: Higher temperatures often accelerate side reactions that lead to tar. Many selective oxidation procedures are performed at controlled, sometimes low, temperatures.[6]

  • pH (Acidity/Basicity): The pH of the reaction medium is critical. For instance, strongly acidic conditions are used for polythis compound synthesis, which is itself a form of controlled polymerization, but improper pH can lead to uncontrolled side reactions.[5][7]

  • Exposure to Oxygen and Light: this compound is susceptible to air oxidation, a process that can be accelerated by light, leading to colored impurities.[1][3][8]

  • Choice of Solvent: The solvent can influence the reaction pathway and selectivity.[9]

Q4: How can I prevent tar formation?

A4: Several strategies can be employed:

  • Control of Reaction Conditions: Carefully control the temperature, oxidant concentration, and reaction time.

  • pH Regulation: Use appropriate acids, bases, or buffer systems to maintain the optimal pH for your desired transformation. For example, using a mild base like NaF can selectively yield azoxybenzene (B3421426), while a strong base may favor other products.[10][11][12][13]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.[2]

  • Use of Protecting Groups: Temporarily protecting the amine group, for example, by converting it to an acetanilide (B955), can prevent its oxidation and reduce tar formation. The protecting group can be removed after the reaction.[2][14][15]

  • Selective Catalysts: Employing selective catalysts can direct the reaction towards the desired product and away from pathways that lead to tar.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Troubleshooting Step
My reaction solution turns dark brown or black immediately after adding the oxidant. 1. Over-oxidation: The oxidant concentration is too high, or the oxidant is too strong for the substrate under the current conditions.• Reduce the molar ratio of the oxidant to this compound. • Add the oxidant solution dropwise and slowly to the reaction mixture to maintain better control. • Consider using a milder oxidant (e.g., H₂O₂ instead of ammonium (B1175870) peroxydisulfate (B1198043) for certain applications).[5]
2. Reaction Temperature is Too High: The reaction is too exothermic, leading to uncontrolled side reactions.• Cool the reaction mixture in an ice bath before and during the addition of the oxidant. • Maintain a lower reaction temperature throughout the experiment.[6]
3. Incorrect pH: The pH of the medium is promoting polymerization or other side reactions.• Adjust the pH of the reaction mixture before adding the oxidant. The optimal pH is highly dependent on the desired product.[7]
I am getting a mixture of products with a significant amount of insoluble, tar-like material. 1. High Reactivity of this compound: The unprotected amino group is too reactive under the reaction conditions.• Use a protecting group strategy. Acetylating the this compound to form an acetanilide is a common and effective method to reduce the reactivity of the amino group and prevent unwanted side reactions.[2][14]
2. Air Oxidation: The this compound starting material or reaction intermediates are being oxidized by atmospheric oxygen.• Perform the reaction under an inert atmosphere (Nitrogen or Argon). • Ensure all solvents are thoroughly deoxygenated before use by purging with an inert gas.
My final product is discolored, even after initial purification. 1. Residual Impurities: Trace amounts of highly colored byproducts are co-eluting or co-precipitating with your product.• Re-purify the product using an alternative method (e.g., recrystallization from a different solvent system, or column chromatography with a different eluent).[1]
2. Product Instability: The purified product itself may be unstable and degrading upon exposure to air and light.• Store the purified product under an inert atmosphere, protected from light, and at a low temperature.[1]

Data Presentation

Table 1: Effect of Base on the Selective Oxidation of this compound to Azoxybenzene

Reaction Conditions: this compound (2.00 mmol), 30% aq. H₂O₂ (10 equiv), Base (2 equiv), MeCN (4 mL), 80 °C, 1 h.

EntryBaseConversion (%)Yield of Azoxybenzene (%)[13]Yield of Nitrobenzene (%)[13]
1NaOAc>997821
2Na₂CO₃>997524
3KF>998712
4NaF>9999<1

Table 2: Effect of Temperature on Polythis compound Synthesis

Reaction Conditions: this compound (0.054 mol), Ammonium Persulfate (0.054 mol), 1 M HCl. LiCl added for reactions below 0°C.

Temperature (°C)Yield (%)[6]
-387.2
085.4
683.6
25Not specified, but yield is noted to decrease with increasing temperature.

Experimental Protocols

Protocol 1: Selective Oxidation of this compound to Azoxybenzene [10][13]

This protocol describes the selective synthesis of azoxybenzene using hydrogen peroxide as a green oxidant and sodium fluoride (B91410) as a mild base, which minimizes the formation of polymeric byproducts.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.00 mmol), acetonitrile (B52724) (4 mL), and sodium fluoride (NaF, 4.00 mmol).

  • Reagent Addition: To the stirred mixture, add 30% aqueous hydrogen peroxide (H₂O₂, 20.0 mmol) dropwise.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 1-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate (B1210297) (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.

Protocol 2: Protection of this compound via Acetylation [2][14]

This protocol details the protection of the this compound amino group as an acetanilide to prevent its oxidation during subsequent reactions.

  • Dissolve this compound: In a round-bottom flask, dissolve this compound (500 mg) in 14 mL of water. Add 0.45 mL of concentrated hydrochloric acid. The this compound will dissolve to form this compound hydrochloride.

  • Prepare Reagents: In a separate beaker, prepare a solution of sodium acetate (530 mg) in 3 mL of water. Measure out acetic anhydride (B1165640) (0.6 mL).

  • Reaction: Add the acetic anhydride to the stirred this compound hydrochloride solution. Immediately add the sodium acetate solution. A white precipitate of acetanilide will form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected crystals with cold distilled water. The crude acetanilide can be recrystallized from a mixture of ethanol (B145695) and water to obtain the pure product.

Protocol 3: Gravimetric Quantification of Tar (Insoluble Byproducts)

This protocol provides a method to quantify the amount of insoluble tar formed in an this compound oxidation reaction. It is adapted from general gravimetric analysis principles.[16][17]

  • Sample Collection: Upon completion of the reaction, cool the reaction mixture to room temperature.

  • Isolation of Insoluble Tar:

    • Pre-weigh a piece of filter paper of a suitable pore size.

    • Filter the entire reaction mixture through the weighed filter paper using vacuum filtration.

    • Wash the collected solid on the filter paper thoroughly with the solvent used for the reaction to remove any soluble components.

  • Drying:

    • Carefully remove the filter paper containing the insoluble tar.

    • Dry the filter paper and the collected solid in a vacuum oven at a suitable temperature (e.g., 60 °C) until a constant weight is achieved. This ensures all residual solvent is removed.

  • Calculation:

    • Weigh the dried filter paper with the tar.

    • Subtract the initial weight of the filter paper to obtain the mass of the tar.

    • The percentage of tar can be calculated relative to the initial mass of the this compound starting material.

Visualizations

TarFormationPathways cluster_desired Selective Oxidation Pathways cluster_undesired Undesired Side Reactions This compound This compound Azoxybenzene Azoxybenzene This compound->Azoxybenzene H₂O₂ / NaF 80°C Nitrosobenzene Nitrosobenzene This compound->Nitrosobenzene Pt/TiO₂ / O₂ hv, Low Temp. PANI Polythis compound (Emeraldine Salt) This compound->PANI (NH₄)₂S₂O₈ Strong Acid Tar Tar (Polymeric Byproducts, Quinones, etc.) This compound->Tar Over-oxidation High Temp. Air Exposure

Pathways in this compound Oxidation.

TroubleshootingWorkflow Start This compound Oxidation Reaction Problem Observe Dark Color / Precipitate (Tar Formation Suspected) Start->Problem Cause1 Check Temperature Problem->Cause1 High Temp? Cause2 Check Oxidant Ratio Problem->Cause2 Excess Oxidant? Cause3 Check Atmosphere Problem->Cause3 Air Exposure? Cause4 Check Reactivity Problem->Cause4 High Reactivity? Sol1 Lower Temperature / Use Ice Bath Cause1->Sol1 Sol2 Reduce Oxidant Ratio / Add Dropwise Cause2->Sol2 Sol3 Use Inert Gas (N₂ or Ar) Cause3->Sol3 Sol4 Protect Amine Group (e.g., Acetylation) Cause4->Sol4 End Minimized Tar Formation Sol1->End Sol2->End Sol3->End Sol4->End

Troubleshooting Workflow for Tar Formation.

References

Validation & Comparative

A Comparative Guide to the Basicity of Electronically Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The basicity of the amino group in aniline is a critical parameter in medicinal chemistry and materials science, profoundly influencing a molecule's pharmacokinetic properties, reactivity, and potential as a synthetic building block. The electronic nature of substituents on the aromatic ring can dramatically alter this basicity through a combination of inductive and resonance effects. This guide provides a comparative analysis of the basicity of various electronically substituted anilines, supported by experimental data and a detailed experimental protocol for pKa determination.

The Influence of Electronic Effects on this compound Basicity

This compound is a significantly weaker base than aliphatic amines.[1][2] This reduced basicity is attributed to the delocalization of the nitrogen atom's lone pair of electrons into the aromatic π-system, making them less available for protonation.[1][2] The introduction of substituents to the benzene (B151609) ring can either enhance or diminish this effect, thereby modulating the basicity.

Electron-Donating Groups (EDGs) , such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃), increase the electron density on the nitrogen atom.[2][3][4] This is achieved through a positive inductive effect (+I) and, in the case of groups with lone pairs like methoxy, a positive resonance effect (+R). The increased electron density on the nitrogen makes the lone pair more available for protonation, thus increasing the basicity of the this compound derivative compared to unsubstituted this compound.[3][4]

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br), decrease the electron density on the nitrogen atom.[2][4][5] These groups exert a negative inductive effect (-I) and, for groups like nitro and cyano, a negative resonance effect (-R), which further delocalizes the nitrogen's lone pair into the ring and the substituent itself.[6] This reduction in electron density at the amino group makes the lone pair less available for protonation, resulting in a decrease in basicity.[2][6]

The position of the substituent (ortho, meta, or para) also plays a crucial role. Resonance effects are most pronounced when the substituent is in the ortho or para position, allowing for direct delocalization of the nitrogen's lone pair. Inductive effects, being distance-dependent, are strongest at the ortho position and diminish with distance.

Comparative Basicity Data

The basicity of substituted anilines is quantitatively expressed by the pKa of their conjugate acids (anilinium ions) or their pKb values. A higher pKa of the conjugate acid or a lower pKb of the this compound indicates a stronger base. The following table summarizes the experimental pKa and pKb values for a range of electronically substituted anilines.

SubstituentPositionpKa of Conjugate AcidpKb of this compound
-H-4.58[7]9.4[1]
-CH₃ (Methyl)para5.12[7]8.9[1]
meta4.69[7]9.3[1]
ortho4.39[7]9.6[1]
-OCH₃ (Methoxy)para5.348.7[1]
meta4.239.8[1]
ortho4.499.5[1]
-Cl (Chloro)para3.98[7]10.0[1]
meta3.34[7]10.5[1]
ortho2.64[7]11.4[1]
-NO₂ (Nitro)para1.02[7]13.0[1]
meta2.50[7]11.5[1]
ortho-0.29[7]14.3[1]
-CN (Cyano)para1.7412.3[1]
meta2.7511.2[1]
ortho0.9513.0[1]

Visualization of Electronic Effects

The following diagram illustrates the influence of electron-donating and electron-withdrawing groups on the availability of the nitrogen lone pair in this compound, which in turn affects its basicity.

G cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -OCH₃, -CH₃ Aniline_EDG This compound Ring (Increased e⁻ density) EDG->Aniline_EDG +I, +R effects N_EDG Nitrogen Lone Pair (More Available) Aniline_EDG->N_EDG Basicity_High Increased Basicity (Higher pKa, Lower pKb) N_EDG->Basicity_High EWG e.g., -NO₂, -CN Aniline_EWG This compound Ring (Decreased e⁻ density) EWG->Aniline_EWG -I, -R effects N_EWG Nitrogen Lone Pair (Less Available) Aniline_EWG->N_EWG Basicity_Low Decreased Basicity (Lower pKa, Higher pKb) N_EWG->Basicity_Low

Caption: Influence of substituents on this compound basicity.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly precise and commonly used method for determining the pKa values of weak bases like substituted anilines.[6][8][9]

Objective: To determine the pKa of a substituted this compound by monitoring the pH change during titration with a strong acid.

Materials and Reagents:

  • Calibrated pH meter with a combination pH electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beakers (150 mL)

  • Volumetric flasks and pipettes

  • Substituted this compound sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • Potassium chloride (KCl) solution (e.g., 0.15 M) to maintain constant ionic strength[3][8]

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a known amount of the substituted this compound and dissolve it in a specific volume of deionized water in a beaker to prepare a solution of known concentration (e.g., 0.01 M). Add a magnetic stir bar.

  • Instrument Setup: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[3] Place the beaker with the this compound solution on the magnetic stirrer and immerse the pH electrode in the solution, ensuring the bulb is fully covered but does not interfere with the stir bar.

  • Initial pH Measurement: Begin stirring the solution gently and record the initial pH.

  • Titration: Fill the burette with the standardized HCl solution. Add the titrant in small, precise increments (e.g., 0.5-1.0 mL).

  • Data Collection: After each addition of the titrant, allow the pH reading to stabilize and record both the volume of HCl added and the corresponding pH. As the pH begins to change more rapidly, reduce the volume of the increments (e.g., to 0.1-0.2 mL) to obtain more data points around the equivalence point.

  • Endpoint Determination: Continue the titration until the pH change after each addition becomes small again, indicating you have passed the equivalence point. The equivalence point is the point of steepest slope on the titration curve.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the volume of HCl required to reach the equivalence point. This can be identified as the inflection point of the curve. A plot of the first derivative (ΔpH/ΔV) against the volume of titrant can help in accurately locating the equivalence point, which corresponds to the peak of the derivative curve.

    • The half-equivalence point occurs at exactly half the volume of the titrant required to reach the equivalence point.

    • At the half-equivalence point, the concentrations of the protonated this compound (conjugate acid) and the unprotonated this compound (base) are equal. According to the Henderson-Hasselbalch equation, at this point, the pH is equal to the pKa of the conjugate acid.[4][10]

    • Determine the pH from the titration curve at the half-equivalence volume. This pH value is the pKa of the anilinium ion.

  • pKb Calculation: The pKb of the this compound can be calculated from the experimentally determined pKa using the ion product of water (pKw ≈ 14 at 25°C): pKb = pKw - pKa.

This guide provides a foundational understanding of the factors governing the basicity of substituted anilines and a practical method for their quantitative assessment. For drug development professionals and researchers, a thorough understanding of these principles is essential for the rational design of molecules with desired physicochemical properties.

References

Aniline vs. Phenol: A Comparative Guide to Reactivity in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the functionalization of aromatic rings, aniline and phenol (B47542) stand out as two of the most reactive substrates for electrophilic aromatic substitution (EAS) reactions. Their high reactivity stems from the powerful electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups, respectively. This guide provides an objective comparison of their performance in EAS reactions, supported by experimental data, detailed methodologies, and visual aids to elucidate the underlying principles governing their reactivity.

Theoretical Underpinnings of Reactivity

The enhanced reactivity of both this compound and phenol compared to benzene (B151609) is attributed to the ability of the heteroatom (nitrogen in this compound, oxygen in phenol) to donate its lone pair of electrons to the aromatic ring through resonance. This increases the electron density of the ring, making it more nucleophilic and thus more susceptible to attack by electrophiles.

This compound is generally more reactive than phenol in electrophilic substitution reactions.[1] This is due to the amino group (-NH2) being a stronger activating group than the hydroxyl group (-OH).[1] The amino group donates electron density to the aromatic ring more effectively through resonance, which increases the electron density and makes the ring more prone to electrophilic attack.[1] In contrast, the hydroxyl group in phenol also activates the ring, but to a lesser extent.[1]

However, the high basicity of the amino group in this compound presents a significant challenge. In strongly acidic conditions, such as those often employed in nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺). This positively charged group is strongly deactivating and a meta-director, drastically reducing the reactivity of the ring and altering the regioselectivity of the substitution.[2] Consequently, direct nitration of this compound is often impractical, leading to oxidation and the formation of a mixture of products. To overcome this, the amino group is typically protected, for example, by acetylation to form acetanilide. The acetamido group (-NHCOCH₃) is still an activating, ortho,para-directing group, but its activating effect is attenuated, allowing for more controlled reactions.

Quantitative Comparison of Reactivity

The following tables summarize the available quantitative and qualitative data comparing the reactivity of this compound (often as its protected form, acetanilide) and phenol in various EAS reactions.

Table 1: Relative Rates of Bromination
SubstrateReaction Time (Decolorization of Bromine)Relative Reactivity
PhenolInstantVery High
Acetanilide169 secondsModerate

Data sourced from a qualitative experiment observing the time required for the decolorization of a bromine solution at room temperature.[3][4] This clearly demonstrates the significantly higher reactivity of phenol compared to the protected form of this compound.

Table 2: Comparison of Reaction Conditions for Nitration
FeatureThis compound (via Acetanilide)Phenol
Reagents 1. Acetic anhydride2. Conc. HNO₃, Conc. H₂SO₄3. Acid/Base (hydrolysis)Dilute HNO₃ or Conc. HNO₃, Conc. H₂SO₄
Temperature 0-10 °C for nitrationRoom temperature (dilute HNO₃) or controlled low temperature (conc. HNO₃)
Control Good control, predictable productsProne to over-nitration and oxidation, especially with concentrated acids
Major Products p-nitrothis compoundo-nitrophenol and p-nitrophenol
Table 3: Comparison of Other EAS Reactions
ReactionThis compoundPhenol
Halogenation Extremely rapid, often leads to tri-substituted products (e.g., 2,4,6-tribromothis compound) even without a catalyst. Controlled monohalogenation requires protection of the amino group.[5]Very rapid, readily forms tri-substituted products with bromine water. Monohalogenation can be achieved in non-polar solvents.
Sulfonation Reacts readily. The initial product is anilinium hydrogensulfate, which upon heating rearranges to sulfanilic acid.Readily sulfonated. The reaction is temperature-dependent: at room temperature, the ortho-isomer predominates, while at 100°C, the para-isomer is the major product.
Friedel-Crafts Acylation Generally does not undergo Friedel-Crafts reactions. The basic amino group complexes with the Lewis acid catalyst, deactivating the ring.Also generally does not undergo Friedel-Crafts acylation on the ring. The lone pair on the oxygen atom coordinates with the Lewis acid catalyst, deactivating the ring. O-acylation occurs to form an ester.
Friedel-Crafts Alkylation Does not undergo Friedel-Crafts alkylation due to the same reasons as acylation (complexation with the catalyst).Similar to acylation, ring alkylation is not typically successful due to catalyst complexation.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

EAS_Mechanism cluster_step1 Step 1: Electrophilic Attack cluster_step2 Step 2: Deprotonation A Aromatic Ring (Nucleophile) Intermediate Arenium Ion Intermediate (Sigma Complex) A->Intermediate + E+ E E+ (Electrophile) Product Substituted Aromatic Ring Intermediate->Product - H+ H H+ Nitration_Workflow cluster_this compound Nitration of this compound (Controlled) cluster_phenol Nitration of Phenol (Direct) A1 This compound A2 Acetylation (Acetic Anhydride) A1->A2 A3 Acetanilide A2->A3 A4 Nitration (Conc. HNO3, Conc. H2SO4, 0-10°C) A3->A4 A5 p-Nitroacetanilide A4->A5 A6 Hydrolysis (Acid or Base) A5->A6 A7 p-Nitrothis compound A6->A7 P1 Phenol P2 Nitration (Dilute HNO3, Room Temp.) P1->P2 P3 Mixture of o- and p-Nitrophenol P2->P3 P4 Separation (e.g., Steam Distillation) P3->P4 P5 Isolated o- and p-Nitrophenol P4->P5

References

A Comparative Analysis of Electrochemical and Chemical Aniline Oxidation for Polyaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and scientists on the strategic selection between electrochemical and chemical methods for aniline oxidation. This report details the fundamental mechanisms, experimental procedures, and performance metrics of each approach, providing a comprehensive framework for methodology selection in the synthesis of polythis compound (PANI), a versatile conductive polymer.

The oxidation of this compound is a foundational process for the synthesis of polythis compound, a polymer with significant applications in electronics, anti-corrosion coatings, and sensors due to its unique electrical conductivity and environmental stability.[1][2] The two primary routes to achieve this oxidation are direct chemical oxidation and electrochemical polymerization. The choice between these methods is critical as it dictates the properties, structure, and purity of the resulting polymer. Chemical oxidation is often favored for its scalability and simplicity, making it suitable for producing large quantities of PANI.[1][3] In contrast, electrochemical synthesis offers superior control over the polymerization process, allowing for the direct deposition of uniform thin films with tailored properties.[4][5][6]

This guide provides a comparative overview of both methods, presenting their underlying reaction mechanisms, detailed experimental protocols, and a summary of key performance indicators to aid researchers in making an informed decision based on their specific application and desired material characteristics.

Reaction Mechanisms: A Tale of Two Pathways

The polymerization of this compound, whether by chemical or electrochemical means, proceeds through a multi-step radical mechanism involving initiation, propagation, and termination.[7][8][9]

Chemical Oxidation: In this process, a chemical oxidizing agent, such as ammonium (B1175870) persulfate (APS), is introduced to an acidic solution of this compound.[4] The reaction begins with the oxidation of this compound monomers to form this compound cation radicals. These radicals then couple to form dimers and subsequently longer oligomeric chains. The polymer chain grows through the repeated oxidation of the terminal amine group and coupling with another this compound cation radical.[8]

Electrochemical Oxidation: This method replaces the chemical oxidant with an applied anodic potential. The process occurs at the surface of a working electrode immersed in an electrolyte solution containing the this compound monomer.[3] The first step is the direct oxidation of this compound at the electrode surface to generate the this compound cation radical.[5] Subsequent coupling and propagation steps are similar to the chemical method, but the reaction is confined to the electrode-solution interface, allowing for the direct growth of a polymer film onto the electrode.[1][10]

Chemical_Aniline_Oxidation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination This compound This compound Monomer Aniline_Radical This compound Cation Radical This compound->Aniline_Radical Oxidation Oxidant Oxidant (e.g., APS) Oxidant->Aniline_Radical Dimer Dimer Aniline_Radical->Dimer Coupling & Proton Loss Aniline_Radical->Dimer Oligomer Oligomer Dimer->Oligomer + this compound Radical Dimer->Oligomer Pernigrthis compound Pernigrthis compound Chain (Fully Oxidized) Oligomer->Pernigrthis compound Chain Growth Oligomer->Pernigrthis compound Emeraldine (B8112657) Emeraldine Salt (Conducting Form) Pernigrthis compound->Emeraldine Reduction Pernigrthis compound->Emeraldine Final_PANI Polythis compound Pernigrthis compound->Final_PANI Oxidant Consumed Emeraldine->Final_PANI

Caption: Generalized mechanism for the chemical oxidation of this compound.

Electrochemical_Aniline_Oxidation cluster_initiation Initiation at Anode cluster_propagation Propagation on Electrode cluster_doping Doping/Dedoping This compound This compound Monomer (in electrolyte) Aniline_Radical This compound Cation Radical (at surface) This compound->Aniline_Radical Anodic Oxidation (-e) Anode Anode Surface (+V) Anode->Aniline_Radical Dimer Dimer Aniline_Radical->Dimer Coupling Aniline_Radical->Dimer Oligomer Oligomer Dimer->Oligomer + this compound Radical Dimer->Oligomer PANI_Film PANI Film Growth Oligomer->PANI_Film Polymerization Oligomer->PANI_Film Doped_PANI Conducting PANI Film (Doped State) PANI_Film->Doped_PANI Anion Insertion (from electrolyte) Undoped_PANI Insulating PANI Film (Undoped State) Doped_PANI->Undoped_PANI Potential Change

Caption: Mechanism for the electrochemical polymerization of this compound.

Comparative Performance Data

The selection of an oxidation method has a significant impact on the final properties of the synthesized polythis compound. Chemical synthesis is known for high yields in bulk powder form, whereas electrochemical methods excel in creating high-quality, uniform films with controllable thickness and conductivity.

ParameterChemical OxidationElectrochemical OxidationReference
Typical Yield High (can approach >95%)Lower (film deposition)[11]
Product Form Powder/PrecipitateThin Film on Electrode[4][6]
Conductivity Variable, typically 1-10 S/cmControllable, up to 30 S/cm or higher[2][11]
Process Control Limited (depends on mixing, temp.)High (potential, current, scan rate)[4][5]
Purity Contains residual oxidant/byproductsHigh purity film[6]
Scalability Easily scalable for large quantitiesLimited to electrode surface area[3]
Reaction Time Typically several hoursMinutes to hours, depending on desired thickness[2][12]

Experimental Protocols

The following sections provide standardized protocols for both chemical and electrochemical this compound oxidation, based on common laboratory practices.

Protocol 1: Chemical Oxidative Polymerization

This protocol describes the synthesis of polythis compound emeraldine salt using ammonium persulfate (APS) as the oxidant in an acidic medium.

Materials:

  • This compound (distilled before use)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric acid (HCl, 1 M)

  • Methanol

  • Acetone (B3395972)

  • Deionized water

Procedure:

  • Monomer Solution: In a beaker, dissolve a specific molar amount of this compound in 1 M HCl. The solution should be pre-cooled to 0-5 °C in an ice bath and stirred continuously.[6]

  • Oxidant Solution: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl. This solution should also be pre-cooled to 0-5 °C.

  • Polymerization: Add the oxidant solution dropwise to the stirring this compound solution over a period of 30-60 minutes. The reaction mixture will gradually turn dark green, indicating the formation of polythis compound.[1]

  • Reaction Completion: Continue stirring the mixture in the ice bath for 2-4 hours to ensure the polymerization is complete.

  • Isolation and Washing: Collect the dark green precipitate by vacuum filtration. Wash the precipitate sequentially with 1 M HCl, methanol, and acetone to remove unreacted monomer, oligomers, and residual oxidant.[11]

  • Drying: Dry the resulting polythis compound powder in a vacuum oven at 60 °C for 12-24 hours.[11]

Protocol 2: Electrochemical Polymerization

This protocol details the synthesis of a polythis compound film on a working electrode using cyclic voltammetry.

Materials:

  • This compound (distilled before use)

  • Sulfuric acid (H₂SO₄, 1 M) or other suitable acid

  • Supporting electrolyte (e.g., 0.1 M Sodium Sulfate)[13]

  • Working Electrode (e.g., Platinum, Gold, or Indium Tin Oxide coated glass)

  • Counter Electrode (e.g., Platinum wire)

  • Reference Electrode (e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Preparation: Prepare an aqueous solution containing 0.1 M to 0.5 M this compound and 1 M H₂SO₄. De-aerate the solution by bubbling with inert gas (e.g., nitrogen or argon) for 15-20 minutes.[13]

  • Electrochemical Cell Setup: Assemble a three-electrode cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

  • Polymerization: Perform cyclic voltammetry by scanning the potential of the working electrode, typically between -0.2 V and +1.0 V (vs. Ag/AgCl), at a scan rate of 50-100 mV/s.[14] A green film of polythis compound will be observed growing on the working electrode surface over successive cycles.

  • Film Growth: Continue cycling the potential for a set number of cycles or until the desired film thickness is achieved. The current peaks in the voltammogram will increase as the conductive polymer film grows.

  • Washing: After polymerization, carefully remove the working electrode from the cell and rinse it with deionized water to remove any residual monomer and acid.

  • Drying: The PANI-coated electrode can be dried under a gentle stream of nitrogen or in a desiccator.

Experimental Workflow Diagrams

The following diagrams illustrate the sequential steps involved in each oxidation method.

Chemical_Workflow cluster_prep Preparation (0-5 °C) cluster_reaction Reaction cluster_workup Product Isolation cluster_final Final Product A1 Prepare this compound in 1M HCl B1 Dropwise Addition of APS to this compound A1->B1 A2 Prepare APS in 1M HCl A2->B1 B2 Stir for 2-4 hours B1->B2 C1 Vacuum Filtration B2->C1 C2 Wash with HCl, Methanol, Acetone C1->C2 D1 Dry PANI Powder (60 °C, Vacuum) C2->D1

Caption: Experimental workflow for chemical oxidation of this compound.

Electrochemical_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Product Isolation cluster_final Final Product A1 Prepare this compound + Acid Electrolyte A2 De-aerate with N2/Ar A1->A2 B1 Assemble 3-Electrode Cell A2->B1 B2 Apply Potential Cycling (e.g., Cyclic Voltammetry) B1->B2 C1 Remove Electrode from Cell B2->C1 C2 Rinse with Deionized Water C1->C2 D1 Dried PANI-Coated Electrode C2->D1

References

Aniline Polymerization: A Comparative Guide to Platinum vs. Carbon Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of electrode material is a critical parameter in the electrochemical synthesis of polyaniline (PANI). This guide provides an objective comparison of the electropolymerization of this compound on two commonly used electrode materials: platinum (Pt) and carbon (C), supported by experimental data and detailed protocols.

The electrochemical polymerization of this compound is a widely studied process due to the versatile properties of the resulting polythis compound, including its tunable conductivity, environmental stability, and biocompatibility. The nature of the electrode surface plays a pivotal role in the nucleation, growth, and ultimate properties of the polymer film. This guide delves into the distinct characteristics of this compound polymerization on platinum and various forms of carbon electrodes, such as glassy carbon (GC) and pyrolytic carbon (PC).

Comparative Performance Data

The following table summarizes key quantitative data from studies comparing the electropolymerization of this compound on platinum and carbon electrodes.

ParameterElectrode MaterialReported Value(s)Key Observations
Polymerization Onset Potential Platinum (Pt)~0.8 - 0.9 V vs. SCE/Ag/AgClThis compound oxidation and subsequent polymerization initiate at a distinct positive potential.[1][2]
Carbon (Glassy Carbon, GC)Similar to Pt, but can vary with surface conditionThe onset potential is not significantly different, but the current response can be lower initially.[3]
Polymer Film Thickness/Growth Rate Platinum (Pt)Generally forms thicker layers under similar conditions.[3]Platinum's catalytic nature can facilitate a more rapid and extensive polymer growth.
Carbon (GC, PC, Sp. C)Thinner films compared to Pt in early cycles, but can build up with more cycles.[3]The growth rate on carbon electrodes can be slower, with a more pronounced nucleation phase.
Redox Behavior Platinum (Pt)Well-defined redox peaks corresponding to the different oxidation states of polythis compound.[1]The redox processes can sometimes show a degree of irreversibility in the initial cycles.[3]
Carbon (GC)Well-defined redox peaks, with the degree of reversibility improving with cycling.[3]Carbon electrodes often show good electrochemical reversibility for the deposited PANI film.
Surface Coverage (Γ) Platinum (Pt)2.30 x 10⁻⁸ mol cm⁻² (1st cycle), 2.70 x 10⁻⁸ mol cm⁻² (3rd cycle)Shows a relatively high initial surface coverage that increases moderately with cycling.[3]
Carbon (GC)2.12 x 10⁻¹⁰ mol cm⁻² (1st cycle), 3.90 x 10⁻⁹ mol cm⁻² (7th cycle)Exhibits a significantly lower initial surface coverage, but a much larger relative increase with cycling, indicating a different nucleation and growth mechanism.[3]
Carbon (Pyrolytic Carbon, PC)1.10 x 10⁻⁹ mol cm⁻² (1st cycle), 2.775 x 10⁻⁹ mol cm⁻² (5th cycle)Intermediate behavior between Pt and GC in terms of surface coverage.[3]
Carbon (Spectral Carbon, Sp. C)7.59 x 10⁻¹⁰ mol cm⁻² (1st cycle), 5.175 x 10⁻⁹ mol cm⁻² (8th cycle)Similar to GC, showing low initial coverage and significant growth over multiple cycles.[3]

Mechanism and Kinetic Differences

The electropolymerization of this compound is understood to proceed via the oxidation of this compound monomers to form radical cations, which then couple and grow into polymer chains.[4][5] However, the electrode material influences this process significantly.

On Platinum Electrodes: Platinum is known for its catalytic activity in many electrochemical reactions. In this compound polymerization, the Pt surface can facilitate the initial oxidation of this compound monomers, leading to a more rapid formation of the polymer film.[3] The cyclic voltammograms on Pt often show a distinct oxidation peak for the monomer in the first scan, followed by the appearance and growth of redox peaks corresponding to the polythis compound film in subsequent scans.[1][2] The higher initial surface coverage observed on Pt suggests that nucleation of the polymer is more facile on this surface.[3]

On Carbon Electrodes: Carbon electrodes, such as glassy carbon, are generally more inert than platinum.[6] The initial stages of this compound polymerization on carbon surfaces can be slower, often characterized by a nucleation loop in the cyclic voltammogram. This indicates an initial energy barrier to the deposition of the polymer on the foreign substrate. However, once a layer of polythis compound is formed, subsequent polymerization occurs on the PANI-coated surface, leading to an auto-catalytic growth process.[7] The significantly lower initial surface coverage and the substantial increase with cycling on carbon electrodes support this model of slower initial nucleation followed by accelerated growth.[3] The nature of the carbon material itself (e.g., glassy carbon vs. pyrolytic carbon) also influences the polymerization, likely due to differences in surface energy, microstructure, and the presence of surface functional groups.[3]

Experimental Protocols

The following are generalized experimental protocols for the electropolymerization of this compound, based on common practices reported in the literature. Specific parameters may need to be optimized for particular applications.

Electrode Preparation
  • Platinum Electrode:

    • Mechanically polish the Pt electrode with alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing cloth.

    • Sonnicate the electrode in distilled or deionized water to remove polishing residues.

    • Electrochemically clean the electrode by cycling the potential in an appropriate electrolyte solution (e.g., 0.5 M H₂SO₄) until a stable and characteristic voltammogram for clean Pt is obtained.

  • Carbon Electrode (e.g., Glassy Carbon):

    • Follow a similar mechanical polishing procedure as for the platinum electrode.

    • Sonnicate in distilled or deionized water.

    • Electrochemical pre-treatment is often not as extensive as for Pt, but a few potential cycles in the supporting electrolyte can help to ensure a clean and reproducible surface.

Electropolymerization of this compound
  • Electrochemical Cell: A standard three-electrode cell is used, with the prepared Pt or C as the working electrode, a platinum wire or mesh as the counter electrode, and a reference electrode such as a Saturated Calomel Electrode (SCE) or Ag/AgCl.[8][9]

  • Polymerization Solution: A typical solution consists of 0.1 M to 0.5 M this compound in an acidic aqueous electrolyte, commonly 0.5 M to 1.0 M H₂SO₄ or HCl.[1][8] The solution should be freshly prepared and deoxygenated by purging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes prior to the experiment.

  • Cyclic Voltammetry (CV) Method:

    • Immerse the electrodes in the polymerization solution.

    • Cycle the potential between a suitable range, for example, -0.2 V to +1.2 V vs. Ag/AgCl.[8] The exact potential window may vary depending on the reference electrode and the desired properties of the polymer.

    • A scan rate of 50 mV/s to 100 mV/s is commonly employed.[1][2]

    • The number of cycles will determine the thickness of the polythis compound film.

Characterization of the Polythis compound Film
  • After polymerization, the electrode is removed from the this compound solution and rinsed thoroughly with the supporting electrolyte to remove any unreacted monomer.

  • The electrochemical properties of the PANI film are then characterized by cyclic voltammetry in a monomer-free electrolyte solution.

  • Other techniques such as Scanning Electron Microscopy (SEM) for morphology, Fourier-Transform Infrared (FTIR) spectroscopy for chemical structure, and four-point probe measurements for conductivity can be used for further characterization.[8]

Visualizing the Process

To better understand the experimental workflow and the comparative aspects of this compound polymerization on Pt and C electrodes, the following diagrams are provided.

G cluster_prep Electrode Preparation cluster_poly Electropolymerization cluster_char Characterization Mechanical Polishing Mechanical Polishing Ultrasonic Cleaning Ultrasonic Cleaning Mechanical Polishing->Ultrasonic Cleaning Electrochemical Cleaning Electrochemical Cleaning Ultrasonic Cleaning->Electrochemical Cleaning Prepare Solution\n(this compound + Acid) Prepare Solution (this compound + Acid) Electrochemical Cleaning->Prepare Solution\n(this compound + Acid) Setup 3-Electrode Cell Setup 3-Electrode Cell Prepare Solution\n(this compound + Acid)->Setup 3-Electrode Cell Cyclic Voltammetry Cyclic Voltammetry Setup 3-Electrode Cell->Cyclic Voltammetry PANI Film Deposition PANI Film Deposition Cyclic Voltammetry->PANI Film Deposition Rinse Electrode Rinse Electrode PANI Film Deposition->Rinse Electrode Electrochemical Analysis (CV) Electrochemical Analysis (CV) Rinse Electrode->Electrochemical Analysis (CV) Spectroscopic Analysis (FTIR) Spectroscopic Analysis (FTIR) Electrochemical Analysis (CV)->Spectroscopic Analysis (FTIR) Microscopic Analysis (SEM) Microscopic Analysis (SEM) Spectroscopic Analysis (FTIR)->Microscopic Analysis (SEM)

Caption: Experimental workflow for this compound electropolymerization.

G cluster_pt Platinum (Pt) Electrode cluster_c Carbon (C) Electrode Pt_Catalytic Catalytic Surface Pt_Nucleation Facile Nucleation Pt_Catalytic->Pt_Nucleation Pt_Growth Rapid Film Growth Pt_Nucleation->Pt_Growth Pt_Coverage High Initial Surface Coverage Pt_Growth->Pt_Coverage C_Inert More Inert Surface C_Nucleation Slower Initial Nucleation C_Inert->C_Nucleation C_Growth Auto-catalytic Growth C_Nucleation->C_Growth C_Coverage Low Initial Surface Coverage C_Growth->C_Coverage This compound\nPolymerization This compound Polymerization This compound\nPolymerization->Pt_Catalytic This compound\nPolymerization->C_Inert

Caption: Comparison of PANI growth on Pt vs. C electrodes.

References

Aniline vs. N-Alkyl Anilines: A Comparative Guide to Their Role as Carbon Nucleophiles in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the স্ত্রীল (aryl) amine scaffold is a cornerstone for the construction of a vast array of functional molecules, from pharmaceuticals to advanced materials. Both aniline and its N-alkylated derivatives serve as versatile building blocks. While their role as nitrogen nucleophiles is well-established, their application as carbon nucleophiles in C-C bond-forming reactions presents a more nuanced landscape of reactivity. This guide provides an objective comparison of this compound and N-alkyl anilines as carbon nucleophiles, supported by experimental data, to inform synthetic strategy and reaction design.

Executive Summary

The nucleophilic character of the aromatic ring in anilines is significantly influenced by the nature of the amino substituent. The lone pair of electrons on the nitrogen atom enhances the electron density of the benzene (B151609) ring through resonance, activating it towards electrophilic attack, particularly at the ortho and para positions. However, the reactivity of the nitrogen atom itself can lead to competing reactions and, in some cases, complete inhibition of the desired C-C bond formation.

N-alkylation of this compound introduces both electronic and steric effects that modulate its reactivity as a carbon nucleophile. Generally, N-alkyl groups, being electron-donating, further enhance the electron density of the aromatic ring, thereby increasing its nucleophilicity. This often translates to higher reaction yields and faster reaction rates in electrophilic aromatic substitution reactions where the ring acts as the nucleophile.

This guide focuses on the Vilsmeier-Haack reaction as a case study to provide a quantitative comparison of the performance of this compound versus an N-alkyl this compound (N,N-dimethylthis compound) as a carbon nucleophile.

Comparative Data: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the aromatic ring. This reaction serves as an excellent platform to compare the efficacy of this compound and N,N-dimethylthis compound as carbon nucleophiles.

SubstrateProductReagentsReaction ConditionsYield (%)Reference
This compound p-AminobenzaldehydeDMF, POCl₃Standard Vilsmeier-Haack0
N,N-Dimethylthis compound p-(Dimethylamino)benzaldehydeDMF, POCl₃0-5 °C (reagent formation), then heat on a steam bath for 2 hours80-84[1][2]

The data unequivocally demonstrates that while N,N-dimethylthis compound is an excellent substrate for the Vilsmeier-Haack reaction, affording high yields of the corresponding aldehyde, this compound fails to undergo the desired carbon formylation under the same conditions.[1][2]

Mechanistic Insights and a Tale of Two Reactivities

The stark difference in reactivity can be attributed to the presence of the N-H protons in this compound. The Vilsmeier reagent, a chloroiminium ion, is a potent electrophile. In the case of N,N-dimethylthis compound, the electron-rich aromatic ring readily attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a sigma complex, which then rearomatizes to form an iminium salt. Subsequent hydrolysis yields the desired p-(dimethylamino)benzaldehyde.[1][3]

Aniline_Reactivity This compound This compound Amidinium_Salt Amidinium Salt (Deactivated Ring) This compound->Amidinium_Salt + Vilsmeier Reagent Vilsmeier_Reagent Vilsmeier Reagent No_Reaction No C-C Bond Formation Amidinium_Salt->No_Reaction

References

A Spectroscopic Comparison of Aniline and the Anilinium Ion: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 20, 2025

This guide provides an objective spectroscopic comparison between neutral aniline and its protonated form, the anilinium ion. The protonation of the amino group leads to significant alterations in the molecule's electronic structure, which are readily observable through various spectroscopic techniques.[1] Understanding these differences is crucial for researchers in drug development and related scientific fields for the characterization and analysis of this compound-containing compounds. This document presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Protonation of this compound

This compound (C₆H₅NH₂), a weak base, reversibly reacts with an acid to form the anilinium ion (C₆H₅NH₃⁺).[1] This fundamental acid-base equilibrium is the basis for the observed spectroscopic differences between the two species.

G cluster_0 This compound (C₆H₅NH₂) cluster_1 Anilinium Ion (C₆H₅NH₃⁺) This compound equilibrium This compound->equilibrium anilinium proton + H⁺ proton->equilibrium equilibrium->anilinium

Caption: Protonation of this compound to form the anilinium ion.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic differences between this compound and the anilinium ion.

UV-Vis Spectroscopy

The UV-Vis spectra of this compound and the anilinium ion show significant differences due to the influence of the amino group on the benzene (B151609) ring's π-system.[1] In this compound, the lone pair of electrons on the nitrogen atom is in conjugation with the aromatic ring. Upon protonation to form the anilinium ion, this conjugation is removed, leading to a spectrum that closely resembles that of benzene.[1] This results in a notable hypsochromic (blue) shift of the primary absorption bands.[1]

Speciesλmax (nm)Molar Absorptivity (ε)Solvent/Conditions
This compound~230~8600Ethanol (B145695)
~280~1430Ethanol
Anilinium Ion~203~7500Dilute Aqueous Acid
~254~160Dilute Aqueous Acid
Data sourced from BenchChem[1]
Infrared (IR) Spectroscopy

IR spectroscopy highlights the changes in the vibrational modes of the N-H bonds. This compound, a primary amine, displays two characteristic N-H stretching bands.[1][2] When protonated, these are replaced by a broad N⁺-H stretching absorption at a lower wavenumber.[1] Additionally, new bending modes associated with the -NH₃⁺ group appear.[1]

SpeciesVibrational ModeWavenumber (cm⁻¹)
This compoundN-H stretch (asymmetric)~3442
N-H stretch (symmetric)~3360
N-H bend~1619
C-N stretch (aromatic)~1281
Anilinium IonN⁺-H stretch (broad)2800 - 3200
N⁺-H bend~1600 - 1500
Data compiled from multiple sources.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy show distinct changes in the chemical environments of the nuclei upon protonation.

¹H NMR Spectroscopy

The protonation of the amino group causes a significant downfield shift for all protons due to the increased electron-withdrawing nature of the -NH₃⁺ group.[1] The aromatic protons of the anilinium ion typically appear in a narrower range compared to those in neutral this compound.[1]

SpeciesProtonChemical Shift (δ, ppm)Solvent
This compound-NH₂~3.5 - 4.5 (broad)CDCl₃
Aromatic~6.6 - 7.2CDCl₃
Anilinium Ion-NH₃⁺~7.5 - 8.5 (broad)DMSO-d₆/D₂O + DCl
Aromatic~7.3 - 7.6DMSO-d₆/D₂O + DCl
Data sourced from BenchChem[1]

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the formation of the anilinium ion leads to an upfield shift for the ipso-carbon (C1, the carbon attached to the nitrogen) and a downfield shift for the other aromatic carbons.[1]

SpeciesCarbonChemical Shift (δ, ppm)Solvent
This compoundC1 (ipso)~146DMSO-d₆
C2/C6 (ortho)~114DMSO-d₆
C3/C5 (meta)~129DMSO-d₆
C4 (para)~117DMSO-d₆
Anilinium IonC1 (ipso)~128DMSO-d₆
C2/C6 (ortho)~122DMSO-d₆
C3/C5 (meta)~130DMSO-d₆
C4 (para)~127DMSO-d₆
Data compiled from multiple sources.[1][3]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound and the anilinium ion.

G A Sample Preparation B Instrument Setup & Calibration A->B C Data Acquisition B->C D Process Spectra (Baseline correction, etc.) C->D E Interpret Spectra (Peak assignment, etc.) D->E

Caption: Generalized workflow for spectroscopic analysis.

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • This compound: Prepare a dilute solution of this compound (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent such as ethanol or cyclohexane.[1]

    • Anilinium Ion: Prepare a solution of this compound of a similar concentration in a dilute aqueous acid, for example, 0.1 M HCl.[1]

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.[4]

    • Fill a quartz cuvette with the pure solvent to serve as a reference (blank).[4]

    • Fill a second matched quartz cuvette with the sample solution.[4]

    • Scan the appropriate wavelength range (e.g., 200-400 nm) and record the absorbance spectrum.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation:

    • This compound (Neat Liquid): Place a single drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[5]

    • Anilinium Ion (Solid Salt): Prepare a KBr pellet. Mix a small amount of an anilinium salt (e.g., anilinium chloride) with dry KBr powder and press it into a transparent disk.

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.[5]

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).[5]

    • Place the sample in the spectrometer and record the spectrum over the range of 4000-400 cm⁻¹.[5]

    • The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.[5]

NMR Spectroscopy Protocol
  • Sample Preparation:

    • This compound: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[1][5]

    • Anilinium Ion: Dissolve a similar quantity of an anilinium salt (e.g., anilinium chloride) in a suitable deuterated solvent like DMSO-d₆ or D₂O with a drop of DCl to ensure the compound remains protonated.[1]

  • Data Acquisition:

    • Insert the sample tube into a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]

    • The instrument will lock on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.[4]

    • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.[5]

    • Process the data through Fourier transform, phase correction, and baseline correction.[4] Calibrate the chemical shift scale using the TMS signal at 0 ppm.[4]

References

Validating the Aniline Degradation Pathway via Catechol Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of aniline is crucial due to its widespread industrial use and potential environmental and toxicological impact. This guide provides a comparative overview of the well-established aerobic degradation pathway of this compound through catechol intermediates, offering supporting experimental data and detailed protocols for its validation.

The aerobic biodegradation of this compound is a key process in its environmental detoxification. A predominant pathway involves the enzymatic conversion of this compound to catechol, which is then funneled into central metabolic pathways through ring cleavage. This guide compares the efficiency of this pathway in different microorganisms and outlines the experimental methodologies required to validate and quantify this process.

Comparative Performance of this compound-Degrading Microorganisms

The efficiency of this compound degradation can vary significantly among different microbial species. The following table summarizes the degradation performance of several bacterial strains, highlighting the central role of catechol as an intermediate.

Microorganism/IsolateThis compound Degradation (%)Key Intermediate DetectedDegradation PathwayReference
Pseudomonas sp. K1-CatecholMeta-cleavage[1][2]
Rhodococcus sp. DH-2>90% within 36h (at 1000 mg/L)Catechol, cis,cis-muconic acidOrtho-cleavage[3]
Delftia sp. AN3Tolerates up to 5000 mg/LCatecholMeta-cleavage[4]
Unidentified bacterial isolates27% to 61% over 10 daysCatechol, cis,cis-muconic acidOrtho-cleavage[5]
Candida methanosorbosa BP-6-Catechol, cis,cis-muconic acidOrtho-cleavage (intradiol)[6]
Comamonas testosteroni (CT1)92.17% within 12h (at 200 mg/L)Benzeneacetaldehyde, etc.-[7]

Enzymatic Kinetics

The enzymatic reactions driving this compound degradation are central to the pathway's efficiency. The kinetics of key enzymes, such as this compound dioxygenase and catechol 2,3-dioxygenase, have been characterized in some organisms.

EnzymeMicroorganismKmVmaxReference
This compound DioxygenaseDelftia sp. AN30.29 mM0.043 mmol/mg protein/min[4]
Catechol 2,3-DioxygenaseDelftia sp. AN30.016 mM0.015 mmol/mg protein/min[4]

This compound Degradation Pathway

The aerobic degradation of this compound predominantly proceeds through the formation of catechol, which is then cleaved by dioxygenase enzymes. The two main cleavage pathways, ortho and meta, determine the subsequent metabolic fate of the aromatic ring.

Aniline_Degradation_Pathway cluster_ortho Ortho-Cleavage Pathway cluster_meta Meta-Cleavage Pathway This compound This compound Catechol Catechol This compound->Catechol This compound Dioxygenase (Oxidative Deamination) cis_cis_muconic_acid cis,cis-Muconic Acid Catechol->cis_cis_muconic_acid Catechol 1,2-Dioxygenase hydroxymuconic_semialdehyde 2-Hydroxymuconic Semialdehyde Catechol->hydroxymuconic_semialdehyde Catechol 2,3-Dioxygenase beta_ketoadipate β-Ketoadipate Pathway cis_cis_muconic_acid->beta_ketoadipate TCA_Ortho TCA Cycle beta_ketoadipate->TCA_Ortho TCA_Meta TCA Cycle hydroxymuconic_semialdehyde->TCA_Meta Further Metabolism

Figure 1. Aerobic degradation pathway of this compound via catechol intermediates.

Experimental Workflow for Pathway Validation

Validating the this compound degradation pathway involves a series of interconnected experimental steps, from microbial culture to analytical detection of intermediates and enzymatic assays.

Experimental_Workflow cluster_culture Microbial Culture cluster_analysis Chemical Analysis cluster_enzyme Enzymatic Assays start Isolate this compound-degrading microorganism culture Culture in minimal medium with this compound as sole carbon source start->culture sampling Collect samples at different time points culture->sampling extraction Solvent extraction of This compound and metabolites sampling->extraction cell_lysis Prepare cell-free extract sampling->cell_lysis hplc HPLC Analysis (this compound, Catechol, cis,cis-Muconic Acid) extraction->hplc gcms GC-MS for identification of other intermediates extraction->gcms c12o_assay Catechol 1,2-Dioxygenase Assay (monitor at 260 nm) cell_lysis->c12o_assay c23o_assay Catechol 2,3-Dioxygenase Assay (monitor at 375 nm) cell_lysis->c23o_assay

Figure 2. Experimental workflow for validating this compound degradation.

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. The following are protocols for key experiments in validating the this compound degradation pathway.

Microbial Growth and this compound Degradation Assay
  • Objective: To assess the ability of a microorganism to grow on this compound as a sole carbon and energy source and to quantify the degradation of this compound over time.

  • Methodology:

    • Prepare a minimal salt medium (MSM) with a known concentration of this compound (e.g., 100 mg/L) as the sole carbon source.

    • Inoculate the medium with the test microorganism.

    • Incubate under optimal growth conditions (e.g., 30°C, 150 rpm).

    • At regular intervals, withdraw aliquots for analysis.

    • Measure bacterial growth by monitoring the optical density at 620 nm (OD620).[5]

    • Centrifuge the remaining sample to pellet the cells and collect the supernatant for HPLC analysis of residual this compound.

HPLC Analysis of this compound and Metabolites
  • Objective: To detect and quantify this compound and its key intermediates, catechol and cis,cis-muconic acid.

  • Methodology:

    • Filter the supernatant from the culture samples through a 0.22 µm syringe filter.

    • Inject the filtered sample into an HPLC system equipped with a C18 column.

    • Use a suitable mobile phase, such as a gradient of methanol (B129727) and water.

    • Detect this compound and catechol at a wavelength of 270 nm.[5]

    • Detect cis,cis-muconic acid at a wavelength of 260 nm.[5]

    • Quantify the compounds by comparing their peak areas to those of known standards.

Spectrophotometric Enzyme Assays
  • Objective: To determine the activity of the key ring-cleavage enzymes, catechol 1,2-dioxygenase and catechol 2,3-dioxygenase.

  • Methodology:

    • Preparation of Cell-Free Extract: Harvest bacterial cells from the culture, wash them with a suitable buffer (e.g., phosphate (B84403) buffer), and lyse them using methods like sonication or a French press. Centrifuge to remove cell debris and collect the supernatant (cell-free extract).

    • Catechol 1,2-Dioxygenase (Ortho-cleavage) Assay:

      • Prepare a reaction mixture containing buffer and the cell-free extract.

      • Initiate the reaction by adding a known concentration of catechol.

      • Monitor the increase in absorbance at 260 nm, which corresponds to the formation of cis,cis-muconic acid.[5]

    • Catechol 2,3-Dioxygenase (Meta-cleavage) Assay:

      • Prepare a reaction mixture containing buffer and the cell-free extract.

      • Start the reaction by adding catechol.

      • Measure the increase in absorbance at 375 nm, indicating the formation of 2-hydroxymuconic semialdehyde.[5]

Genetic Analysis
  • Objective: To identify the genes responsible for this compound degradation.

  • Methodology:

    • Extract genomic DNA from the this compound-degrading microorganism.

    • Use Polymerase Chain Reaction (PCR) with specific primers to screen for genes encoding this compound dioxygenase (tad genes), catechol 1,2-dioxygenase (catA or cat1,2), and catechol 2,3-dioxygenase (catE or cat2,3).[5]

    • Sequence the PCR products to confirm the identity of the genes.

By employing these standardized protocols, researchers can effectively validate and compare the this compound degradation pathway in various microorganisms, contributing to a deeper understanding of its bioremediation potential.

References

Aniline vs. Chloroaniline: A Comparative Guide to Environmental Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline and its chlorinated derivatives, chloroanilines, are fundamental chemical intermediates in the synthesis of a vast array of products, including dyes, pharmaceuticals, pesticides, and polymers. Their widespread use, however, has led to their emergence as significant environmental contaminants. Understanding the comparative toxicity of these compounds is crucial for environmental risk assessment and the development of safer chemical alternatives. This guide provides an objective comparison of the environmental toxicity of this compound and chlorothis compound, supported by experimental data, detailed methodologies, and an examination of their toxicological mechanisms.

Executive Summary

Both this compound and chloroanilines pose a risk to aquatic and terrestrial ecosystems. However, the addition of chlorine atoms to the this compound ring structure significantly increases the compound's toxicity and environmental persistence. Chloroanilines, particularly those with multiple chlorine substitutions, are generally more toxic to a wide range of organisms, less biodegradable, and have a higher potential for bioaccumulation than this compound. The primary mechanism of toxicity for both is the induction of oxidative stress, though chloroanilines also exhibit endocrine-disrupting properties.

Quantitative Ecotoxicity Data

The following tables summarize the acute toxicity of this compound and various chlorothis compound isomers to key aquatic organisms. The data, presented as LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration for 50% of the population) values, have been compiled from various ecotoxicological studies. It is important to note that toxicity can be influenced by experimental conditions such as water temperature, pH, and the specific test species.

Table 1: Acute Toxicity to Fish (96-hour LC50)

CompoundSpeciesLC50 (mg/L)Reference
This compoundDanio rerio (Zebrafish)116[1][2]
Oncorhynchus mykiss (Rainbow Trout)8.0[2]
Oreochromis mossambicus (Tilapia)69.4[3]
Channa punctatus4.19 - 8.39 (sublethal effects)[4]
2-Chlorothis compoundPimephales promelas (Fathead Minnow)10.3[5]
3-Chlorothis compoundPimephales promelas (Fathead Minnow)12.1[6]
4-Chlorothis compoundDanio rerio (Zebrafish)30.7 - 46.0[7]
3,4-Dichlorothis compound (B118046)Danio rerio (Zebrafish)7.15 - 12.9[8]
Oncorhynchus mykiss (Rainbow Trout)1.8 - 9.0

Table 2: Acute Toxicity to Aquatic Invertebrates (48-hour EC50 for Daphnia magna)

CompoundEC50 (mg/L)Reference
This compound0.275 - 0.315[9]
2-Chlorothis compound1.3[10]
3-Chlorothis compound0.49[10]
4-Chlorothis compound0.1 - 0.31[7]
3,4-Dichlorothis compound0.31 - 0.64[11]

Table 3: Acute Toxicity to Algae (72 to 96-hour EC50 for Growth Inhibition)

| Compound | Species | EC50 (mg/L) | Reference | |---|---|---| | this compound | Pseudokirchneriella subcapitata | 1.9 - 154 |[9] | | 4-Chlorothis compound | Raphidocelis subcapitata | 1.5 |[7] | | 3,4-Dichlorothis compound | Pseudokirchneriella subcapitata | 2.2 - 6.8 | |

Mechanisms of Toxicity

The primary mechanism of acute toxicity for both this compound and chloroanilines in many organisms is the induction of methemoglobinemia, which impairs oxygen transport and leads to oxidative stress.[12] This occurs through the metabolic activation of the amino group. In aquatic organisms, this manifests as damage to gills, liver, and kidneys.[4] Chloroanilines, due to the electron-withdrawing nature of the chlorine atoms, can be more readily oxidized, leading to a greater production of reactive oxygen species (ROS) and consequently higher toxicity.

Oxidative Stress Pathway

Exposure to this compound and chloroanilines can lead to an imbalance between the production of ROS and the antioxidant defense systems of an organism. This results in cellular damage, including lipid peroxidation and DNA damage.

cluster_exposure Exposure cluster_cellular Cellular Response cluster_damage Cellular Damage This compound / Chlorothis compound This compound / Chlorothis compound Metabolic Activation Metabolic Activation This compound / Chlorothis compound->Metabolic Activation ROS Production ROS Production Metabolic Activation->ROS Production Antioxidant Depletion Antioxidant Depletion ROS Production->Antioxidant Depletion Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Lipid Peroxidation Lipid Peroxidation Oxidative Stress->Lipid Peroxidation Protein Damage Protein Damage Oxidative Stress->Protein Damage DNA Damage DNA Damage Oxidative Stress->DNA Damage

This compound/chlorothis compound-induced oxidative stress pathway.
Endocrine Disruption by Chloroanilines

In addition to oxidative stress, some chloroanilines have been shown to act as endocrine-disrupting chemicals (EDCs) in fish.[13] They can interfere with the production and regulation of sex hormones, leading to reproductive impairment.

cluster_exposure Exposure cluster_endocrine Endocrine System cluster_effects Reproductive Effects Chlorothis compound Chlorothis compound Hypothalamus-Pituitary-Gonad Axis Hypothalamus-Pituitary-Gonad Axis Chlorothis compound->Hypothalamus-Pituitary-Gonad Axis Steroidogenesis Inhibition Steroidogenesis Inhibition Hypothalamus-Pituitary-Gonad Axis->Steroidogenesis Inhibition Altered Hormone Levels Altered Hormone Levels Steroidogenesis Inhibition->Altered Hormone Levels Impaired Gonad Development Impaired Gonad Development Altered Hormone Levels->Impaired Gonad Development Reduced Fertility Reduced Fertility Altered Hormone Levels->Reduced Fertility Altered Sexual Behavior Altered Sexual Behavior Altered Hormone Levels->Altered Sexual Behavior

Endocrine disruption pathway of chloroanilines in fish.

Experimental Protocols

The following are summaries of the standardized OECD guidelines for aquatic toxicity testing, which are commonly used to generate the data presented in this guide.

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.

  • Test Organism: Species such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) are commonly used.

  • Test Duration: 96 hours.

  • Procedure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 value and its 95% confidence limits are calculated at 96 hours. Observations on abnormal behavior are also recorded.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the population (EC50) over a 48-hour period.

  • Test Organism: Daphnia magna neonates (less than 24 hours old).

  • Test Duration: 48 hours.

  • Procedure: Daphnids are exposed to a series of concentrations of the test substance in a static system. Immobilization (inability to swim) is observed at 24 and 48 hours.

  • Endpoint: The EC50 for immobilization is calculated at 48 hours.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater algae or cyanobacteria.

  • Test Organism: Exponentially growing cultures of green algae (e.g., Pseudokirchneriella subcapitata) or cyanobacteria.

  • Test Duration: 72 hours.

  • Procedure: Algal cultures are exposed to various concentrations of the test substance in a batch culture system under controlled light and temperature. Growth is measured by cell counts or a surrogate such as chlorophyll (B73375) fluorescence.

  • Endpoint: The EC50 for growth inhibition (based on growth rate and yield) is determined after 72 hours.

Experimental Workflow

The general workflow for conducting these aquatic toxicity tests is outlined below.

cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Data Collection cluster_analysis Data Analysis Test Substance Preparation Test Substance Preparation Exposure to Concentrations Exposure to Concentrations Test Substance Preparation->Exposure to Concentrations Test Organism Acclimation Test Organism Acclimation Test Organism Acclimation->Exposure to Concentrations Test System Setup Test System Setup Test System Setup->Exposure to Concentrations Record Mortalities/Effects Record Mortalities/Effects Exposure to Concentrations->Record Mortalities/Effects Control Group Control Group Control Group->Record Mortalities/Effects LC50/EC50 Calculation LC50/EC50 Calculation Record Mortalities/Effects->LC50/EC50 Calculation Water Quality Monitoring Water Quality Monitoring Water Quality Monitoring->LC50/EC50 Calculation

Generalized workflow for aquatic toxicity testing.

Conclusion

The available data clearly indicate that chloroanilines are significantly more toxic to aquatic organisms than this compound. The degree of chlorination and the position of the chlorine atoms on the benzene (B151609) ring influence the toxicity, with a general trend of increasing toxicity with increased chlorination. The primary mechanism of toxicity for both is oxidative stress, with chloroanilines also demonstrating endocrine-disrupting potential. This comparative guide underscores the importance of considering the environmental impact of chlorinated aromatic amines in industrial processes and highlights the need for the development of less hazardous alternatives. Researchers and drug development professionals should be mindful of the potential for environmental persistence and toxicity when utilizing this compound and its derivatives in synthesis and manufacturing.

References

A Comparative Guide to Polyaniline (PANI) Conductivity from Different Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyaniline (PANI) stands as one of the most promising conductive polymers due to its straightforward synthesis, environmental stability, and tunable conductivity.[1][2] The electrical properties of PANI are profoundly influenced by its synthesis method and the dopants employed.[3][4] This guide provides an objective comparison of PANI conductivity resulting from various synthesis techniques, supported by experimental data and detailed protocols.

Data Presentation: PANI Conductivity Comparison

The conductivity of Polythis compound is not an intrinsic property but is critically dependent on the synthesis route and the extent of doping. The emeraldine (B8112657) form of PANI, in its base state, is an insulator, but upon protonation with an acid (doping), it transforms into the conductive emeraldine salt.[5][6] This process creates charge carriers that can move along the polymer chain, leading to significant increases in conductivity.[5] The choice of synthesis method influences the polymer's morphology, molecular weight, and degree of crystallinity, all of which impact its final conductivity.[6][7]

Below is a summary of typical conductivity values achieved for PANI through different synthesis methods and with various dopants. It is important to note that these values can vary based on specific reaction conditions.

Synthesis MethodDopantConductivity (S/cm)Reference(s)
Chemical Oxidative Polymerization Hydrochloric Acid (HCl)0.27 - 1.2 x 10⁻⁴[8][9]
Sulfuric Acid (H₂SO₄)0.27 - 2.98 x 10⁻⁴[3][8][10]
Perchloric Acid (HClO₄)~9.9 x 10⁻¹ (PANI-EB is an insulator)[11]
Nicotinic Acid0.63[3]
2-methylnicotinic acidNot specified, but lower than Nicotinic Acid[3]
Interfacial Polymerization Sulfuric Acid (H₂SO₄) (1M)~1.53 x 10⁻³[2]
Sulfuric Acid (H₂SO₄) (2M)Higher than 1M H₂SO₄[2]
Nitric Acid (HNO₃) (1M & 2M)Lower than H₂SO₄ doped PANI[2]
Electrochemical Polymerization Sulfuric Acid (H₂SO₄)0.58 (at 1.5V) - 1.23 (at 2.5V)[8]

Experimental Protocols

Detailed methodologies for the key synthesis techniques are provided below. These protocols represent common procedures found in the literature and can be adapted based on specific research needs.

Chemical Oxidative Polymerization

This method is the most common for synthesizing PANI due to its simplicity and scalability.[12][13]

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (dopant and reaction medium)

  • Acetone (B3395972)

  • Distilled water

Procedure:

  • Dissolve a specific molar concentration of this compound in a 1M solution of the chosen acid (e.g., HCl or H₂SO₄).[10] Maintain the temperature of this solution at a low level, typically between 0-5 °C, using an ice bath.[10]

  • Separately, dissolve the oxidant (APS) in a 1M solution of the same acid to create the initiator solution.[11] The molar ratio of APS to this compound is a critical parameter, with ratios around 1.25 often being optimal.[14]

  • Slowly add the oxidant solution dropwise to the this compound solution while stirring continuously.[13]

  • Continue the stirring for a designated period, typically several hours, during which the solution will change color, eventually forming a dark green precipitate, which is the PANI emeraldine salt.[13]

  • Collect the precipitate by filtration and wash it sequentially with the acid solution, distilled water, and acetone to remove unreacted monomers, oxidant, and other impurities.[9][10]

  • Dry the resulting PANI powder in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for an extended period.[10]

Conductivity Measurement: The conductivity of the synthesized PANI is typically measured using a four-point probe or a two-point probe method on a pressed pellet of the polymer powder.[8]

Interfacial Polymerization

This technique involves the polymerization of this compound at the interface of two immiscible liquids, which can lead to the formation of PANI with high molecular weight and crystallinity.[7][15]

Materials:

  • This compound

  • An organic solvent immiscible with water (e.g., chloroform, xylene)[15][16]

  • Ammonium persulfate (APS)

  • A suitable acid dopant (e.g., H₂SO₄, HNO₃) dissolved in water[2]

Procedure:

  • Prepare two separate solutions. In the first, dissolve this compound monomer in the organic solvent.[2]

  • In the second solution, dissolve the oxidant (APS) and the acid dopant in distilled water.[2]

  • Carefully layer the aqueous solution on top of the organic solution in a reaction vessel without mixing to create a distinct interface.

  • Polymerization will commence at the interface, and the green PANI product will become visible. The reaction is typically left undisturbed for several hours to allow for polymer growth.[15]

  • After the reaction is complete, the PANI is collected from the interface, washed thoroughly with water and an organic solvent to remove impurities, and then dried.

Conductivity Measurement: Conductivity is measured on the dried PANI material, often in the form of a film or a pressed pellet, using standard techniques like the four-point probe method.

Electrochemical Polymerization

Electrochemical synthesis offers precise control over the polymer film's thickness, morphology, and doping level.[12][17]

Materials:

  • This compound

  • An electrolyte solution containing an acid dopant (e.g., 0.5 M H₂SO₄)[18]

  • A three-electrode electrochemical cell:

    • Working electrode (e.g., glassy carbon, platinum, or indium tin oxide-coated glass)[13][18]

    • Counter electrode (e.g., platinum wire)[18]

    • Reference electrode (e.g., Ag/AgCl)[18]

  • Potentiostat/Galvanostat

Procedure:

  • Prepare the electrolyte solution by dissolving this compound and the acid dopant in distilled water.[18]

  • Assemble the three-electrode cell with the prepared electrolyte.

  • The polymerization can be carried out using different electrochemical techniques:

    • Potentiostatic: Apply a constant potential between the working and reference electrodes.[17]

    • Galvanostatic: Apply a constant current density.[17]

    • Potentiodynamic (Cyclic Voltammetry): Cycle the potential of the working electrode between defined limits for a set number of cycles.[13][17]

  • A PANI film will deposit and grow on the surface of the working electrode.

  • After polymerization, the PANI-coated electrode is rinsed with the electrolyte solution without this compound and then with distilled water to remove any unreacted monomer.

Conductivity Measurement: The conductivity of the electrochemically deposited PANI film can be measured directly on the electrode surface using a four-point probe or by other specialized techniques.

Mandatory Visualizations

The following diagrams illustrate key concepts related to PANI synthesis and conductivity.

G cluster_0 PANI Synthesis Workflow Monomer This compound Monomer Polymerization Polymerization (Chemical, Interfacial, or Electrochemical) Monomer->Polymerization Oxidant Oxidant (e.g., APS) Oxidant->Polymerization Dopant Acid Dopant (e.g., HCl) Dopant->Polymerization Solvent Solvent/Medium Solvent->Polymerization PANI_ES PANI Emeraldine Salt (Conductive) Polymerization->PANI_ES Purification Purification (Washing & Drying) PANI_ES->Purification Conductive_PANI Conductive PANI Purification->Conductive_PANI

Caption: A generalized workflow for the synthesis of conductive Polythis compound.

G Mechanism of PANI Doping and Conductivity PANI_Base Emeraldine Base (Insulating) -[-NH-C6H4-N=C6H4=NH-C6H4-N=C6H4=]-n PANI_Salt Emeraldine Salt (Conductive) -[-NH-C6H4-NH•+-C6H4-N=C6H4=NH•+-C6H4-N=C6H4=]-n (X⁻)₂ PANI_Base->PANI_Salt Protonation (Doping) Protonation + 2HX (Protonic Acid) Charge_Delocalization Charge Delocalization (Polaron Network) PANI_Salt->Charge_Delocalization Formation of Conductivity Electrical Conductivity Charge_Delocalization->Conductivity

Caption: The doping mechanism of PANI leading to its conductive state.

References

Unveiling the Interaction of Aniline with Graphene: A DFT Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the non-covalent interactions between small molecules and graphene surfaces is crucial for advancements in sensor technology, drug delivery systems, and novel material design. This guide provides a comparative overview of Density Functional Theory (DFT) studies on the adsorption of aniline on graphene surfaces, summarizing key quantitative data and outlining the computational methodologies employed.

The adsorption of this compound, a fundamental aromatic amine, onto graphene has been a subject of theoretical investigation to elucidate the nature and strength of the interaction, as well as the resulting changes in the electronic properties of the graphene sheet. DFT studies have been instrumental in providing molecular-level insights into this physisorption process.

Quantitative Analysis of this compound Adsorption on Graphene

The interaction between this compound and graphene is primarily governed by van der Waals forces, leading to physical adsorption. A key parameter to quantify the strength of this interaction is the adsorption energy.

Study FocusAdsorption Energy (kJ/mol)Key FindingsComputational Details
This compound on pristine graphene21.004[1]This compound physisorbs on the graphene sheet, with the interaction being strong enough to induce a slight bending of the planar graphene structure.[1]First-principles DFT, B3LYP functional, 3-21G basis set, 48-atom hexagonal graphene model.[2]
Competitive adsorption on reduced graphene oxide (rGO)Ead (benzene) < Ead (this compound) < Ead (naphthylamine)[3]The adsorption energy of this compound on rGO is greater than that of benzene (B151609), indicating a stronger interaction, which is attributed to the presence of the amino group.[3]DFT calculations were performed to determine the adsorption energies.[3]
This compound interaction with carbon nanotubes (CNT) and grapheneNot explicitly stated for graphene, but B3LYP-D3 functional used for this compound-CNT interaction.[4]The study focused on the preference of aromatic molecules to enter CNTs, with additional calculations for this compound on a graphene surface to understand the effect of surface curvature.[4]DFT with B3LYP-D3 functional, which accounts for dispersion interactions.[4]

Table 1: Comparison of DFT Study Results for this compound Adsorption on Graphene and Related Materials.

Experimental and Computational Protocols

The accuracy and comparability of DFT studies heavily depend on the computational methods employed. Understanding these protocols is essential for interpreting the results.

A. General Workflow for DFT Simulation of this compound Adsorption on Graphene

The following diagram illustrates a typical workflow for a DFT study investigating the adsorption of this compound on a graphene surface.

DFT_Workflow General Workflow for DFT Study of this compound Adsorption on Graphene cluster_setup 1. System Setup cluster_dft 2. DFT Calculation cluster_analysis 3. Data Analysis & Interpretation Graphene Model Graphene Surface (e.g., 48-atom sheet) Initial_Geometry Define Initial Geometry (this compound placed near graphene) Graphene->Initial_Geometry This compound Model this compound Molecule This compound->Initial_Geometry Optimization Geometry Optimization (Find lowest energy structure) Initial_Geometry->Optimization Input Structure Energy_Calc Calculate Adsorption Energy Optimization->Energy_Calc Optimized Structure Electronic_Properties Analyze Electronic Properties (DOS, Band Structure, NBO) Optimization->Electronic_Properties Structural_Changes Analyze Structural Changes (Bond distances, Graphene deformation) Optimization->Structural_Changes Adsorption_Energy Compare Adsorption Energies Energy_Calc->Adsorption_Energy Electronic_Changes Interpret Electronic Changes (Charge transfer, Band gap modification) Electronic_Properties->Electronic_Changes

Caption: A flowchart of a typical DFT study for this compound adsorption on graphene.

B. Key Computational Parameters
  • Density Functional: The choice of the exchange-correlation functional is critical. For weakly interacting systems like this compound on graphene, functionals that can account for dispersion forces are important. The B3LYP functional is a hybrid functional that is commonly used.[2] The inclusion of a dispersion correction, such as in B3LYP-D3, is often recommended to accurately capture the van der Waals interactions.[4]

  • Basis Set: The basis set describes the atomic orbitals used in the calculation. The 3-21G basis set is a relatively small basis set, and larger basis sets are often employed for more accurate calculations.[2]

  • Graphene Model: The graphene surface is typically modeled as a finite-sized sheet or a periodic supercell. A 48-atom hexagonal graphene cluster has been used in some studies.[2] The size of the model should be large enough to avoid interactions between the adsorbed molecule and its periodic images (in supercell calculations) or edge effects (in cluster models).

  • Adsorption Energy Calculation: The adsorption energy (Ead) is typically calculated as: Ead = E(this compound+graphene) - (Egraphene + Ethis compound) where E(this compound+graphene) is the total energy of the optimized this compound-graphene system, and Egraphene and Ethis compound are the total energies of the isolated, relaxed graphene sheet and this compound molecule, respectively.

Concluding Remarks

DFT studies consistently show that this compound physically adsorbs onto graphene surfaces, with the interaction being stronger than that of benzene due to the influence of the amino group. The calculated adsorption energy and the extent of electronic property modification are sensitive to the computational methodology employed, particularly the choice of the DFT functional. For researchers in this field, it is imperative to consider dispersion-corrected functionals to accurately model the non-covalent interactions that dominate the this compound-graphene system. Future studies employing a range of computational methods and larger, more realistic graphene models will further refine our understanding of these important interfacial phenomena.

References

Unveiling the Protective Power: A Comparative Analysis of Aniline Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and chemical engineering, the quest for effective corrosion inhibitors is a perpetual challenge. This guide offers a comprehensive comparative study of various aniline derivatives, presenting experimental data on their performance in mitigating the corrosion of different metals in acidic environments. Detailed experimental protocols and a systematic presentation of quantitative data aim to facilitate informed decisions in the selection and development of corrosion management strategies.

This compound and its derivatives have long been recognized for their potential to inhibit corrosion due to the presence of the electron-rich nitrogen atom and the aromatic ring, which can interact with metal surfaces. This interaction leads to the formation of a protective film that isolates the metal from the corrosive medium. The effectiveness of these compounds, however, is significantly influenced by the nature and position of substituents on the this compound ring, the type of metal, and the characteristics of the corrosive environment.

Performance Comparison of this compound Derivatives

The corrosion inhibition efficiency of various this compound derivatives has been evaluated under different experimental conditions. The following table summarizes the quantitative data from several studies, providing a clear comparison of their performance. The data highlights the influence of molecular structure, concentration, and temperature on the inhibition efficiency.

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Test Method
This compoundMild Steel3% HF25.0 mM--Weight Loss
2,4-Dimethylthis compoundN80 Steel15% HCl95 mMRoom Temp.77.3Weight Loss
2,4-Dimethylthis compoundN80 Steel15% HCl95 mM6051.7Weight Loss
2,4-Dimethylthis compoundN80 Steel15% HCl95 mM11044.7Weight Loss
2-Ethylthis compoundN80 Steel15% HCl95 mMRoom Temp.78.3Weight Loss
2-Ethylthis compoundN80 Steel15% HCl95 mM6062.1Weight Loss
2-Ethylthis compoundN80 Steel15% HCl11048.9Weight Loss
p-ToluidineMild Steel3% HF25.0 mM--Weight Loss
p-AnisidineMild Steel3% HF25.0 mM--Weight Loss
p-AnisidineAluminum0.4 M HCl80 mM-93Weight Loss
p-PhenitidineMild Steel3% HF25.0 mM--Weight Loss
N,N-Dimethylthis compoundMild Steel3% HF25.0 mM--Weight Loss
N,N-Dimethylthis compoundZinc0.5 M H2SO460 mM2893.51Weight Loss

Experimental Protocols

The evaluation of corrosion inhibitors relies on standardized and well-defined experimental procedures. The primary methods used in the cited studies are Weight Loss, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS). The general protocols for these methods are outlined below, with specific parameters varying between studies.

Weight Loss Method (Gravimetric)

This traditional and straightforward method provides a direct measure of the average corrosion rate. The procedure is generally performed in accordance with standards such as ASTM G1 .[1][2][3][4][5]

1. Specimen Preparation:

  • Metal coupons of a defined surface area are mechanically polished with a series of abrasive papers of decreasing grit size to achieve a smooth and uniform surface.

  • The polished coupons are then degreased with a suitable solvent (e.g., acetone), rinsed with distilled water, and dried in a desiccator.

  • The initial weight of each coupon is accurately measured using an analytical balance.

2. Immersion Test:

  • The pre-weighed coupons are suspended in the corrosive solution, both with and without the inhibitor at various concentrations.

  • The immersion is carried out for a specified period (e.g., 6 to 24 hours) and at a controlled temperature.

3. Cleaning and Re-weighing:

  • After the immersion period, the coupons are removed from the solution.

  • Corrosion products are removed from the surface of the coupons using appropriate cleaning solutions as recommended by ASTM G1, ensuring that the base metal is not attacked.[1][2][3][4][5]

  • The cleaned coupons are then rinsed with distilled water, dried, and re-weighed.

4. Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the following formula:

IE% = [(W₀ - Wᵢ) / W₀] x 100

Where:

  • W₀ is the weight loss of the metal in the uninhibited solution.

  • Wᵢ is the weight loss of the metal in the inhibited solution.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to determine the type of inhibitor (anodic, cathodic, or mixed). The procedure follows conventions outlined in standards like ASTM G3 .[6][7][8][9][10]

1. Electrochemical Cell Setup:

  • A three-electrode cell is used, consisting of the metal specimen as the working electrode (WE), a platinum or graphite (B72142) electrode as the counter electrode (CE), and a reference electrode (RE) such as a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • The working electrode is prepared in the same manner as for the weight loss method.

2. Measurement:

  • The working electrode is immersed in the test solution (with and without inhibitor) and allowed to stabilize for a certain period to reach a steady open-circuit potential (OCP).

  • The potential of the working electrode is then scanned over a defined range (e.g., from -250 mV to +250 mV with respect to OCP) at a constant scan rate (e.g., 1 mV/s).

  • The resulting current is measured, and a polarization curve (log current density vs. potential) is plotted.

3. Data Analysis:

  • The corrosion current density (i_corr) is determined by extrapolating the linear portions (Tafel regions) of the anodic and cathodic curves to the corrosion potential (E_corr).

  • The inhibition efficiency (IE%) is calculated as:

IE% = [(i_corr(uninhibited) - i_corr(inhibited)) / i_corr(uninhibited)] x 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the corrosion processes and the properties of the protective film formed by the inhibitor.

1. Experimental Setup:

  • The same three-electrode cell setup as in potentiodynamic polarization is used.

2. Measurement:

  • After the OCP has stabilized, a small amplitude AC voltage signal (e.g., 10 mV) is applied to the working electrode at different frequencies (e.g., from 100 kHz to 10 mHz).

  • The impedance of the system is measured at each frequency.

3. Data Analysis:

  • The data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance and phase angle vs. frequency).

  • The charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate, is determined by fitting the data to an equivalent electrical circuit model.

  • The inhibition efficiency (IE%) is calculated as:

IE% = [(R_ct(inhibited) - R_ct(uninhibited)) / R_ct(inhibited)] x 100

Visualizing the Process and Principles

To better understand the experimental workflow and the underlying principles of corrosion inhibition by this compound derivatives, the following diagrams are provided.

Experimental_Workflow cluster_prep 1. Specimen Preparation cluster_test 2. Corrosion Testing cluster_analysis 3. Data Analysis cluster_eval 4. Performance Evaluation p1 Mechanical Polishing p2 Degreasing & Rinsing p1->p2 p3 Drying & Weighing p2->p3 t1 Weight Loss (Immersion) p3->t1 t2 Potentiodynamic Polarization p3->t2 t3 Electrochemical Impedance Spectroscopy p3->t3 a1 Calculate Weight Loss t1->a1 a2 Determine Corrosion Current Density (icorr) t2->a2 a3 Determine Charge Transfer Resistance (Rct) t3->a3 e1 Calculate Inhibition Efficiency (%) a1->e1 a2->e1 a3->e1

Caption: Generalized experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_structure Molecular Structure of this compound Derivative cluster_interaction Interaction with Metal Surface cluster_outcome Corrosion Inhibition s1 This compound Backbone (Aromatic Ring + Amino Group) s2 Substituents (e.g., -CH3, -OCH3, -NO2) i1 Adsorption on Metal Surface s1->i1 π-electron interaction (Aromatic Ring) s2->i1 Electron donation/withdrawal (influences electron density on N) i2 Formation of a Protective Film i1->i2 o1 Increased Corrosion Resistance i2->o1 o2 Reduced Corrosion Rate

Caption: Relationship between molecular structure and inhibition efficiency.

Conclusion

The presented data and methodologies underscore the significant potential of this compound derivatives as effective corrosion inhibitors. The inhibition efficiency is a complex function of the molecular structure, with substituents playing a crucial role in modifying the electron density of the molecule and, consequently, its adsorption characteristics on the metal surface. This comparative guide serves as a valuable resource for researchers in the field, providing a foundation for the rational design and selection of new and more efficient corrosion inhibitors based on the versatile this compound scaffold. Further research focusing on a wider range of derivatives and corrosive environments will continue to expand our understanding and application of these important compounds.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of hazardous chemicals like aniline are paramount for ensuring laboratory safety and environmental protection. This compound is a toxic substance, a suspected carcinogen and mutagen, and very toxic to aquatic life, necessitating strict adherence to disposal protocols.[1][2][3] This guide provides essential, step-by-step procedures for the safe management and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any work that will generate this compound waste, it is crucial to establish a safe working environment and utilize appropriate personal protective equipment (PPE).

Designated Work Area: All work with this compound must be confined to a designated and clearly marked area, such as a certified laboratory chemical fume hood.[4][5] The area should be labeled with warnings indicating the specific hazards, for example: "WARNING! this compound WORK AREA – TOXIC & POTENTIAL CARCINOGEN".[4] An eyewash station and safety shower must be easily accessible.[1]

Personal Protective Equipment (PPE): Appropriate PPE is mandatory to prevent exposure. This includes a fully buttoned lab coat, chemical splash goggles, and suitable gloves.[4][6] Nitrile gloves are not generally recommended for prolonged contact with this compound; more robust options should be used.[4][5]

PPE Component Specification Purpose
Gloves Chemical-resistant gloves such as Butyl, Neoprene, Polyvinyl alcohol (PVA), or Viton are recommended.[4][5]Prevents skin absorption, as this compound is toxic upon contact.[2]
Eye Protection Tight-fitting chemical splash goggles or a full-face shield.[1][2]Protects eyes from splashes and vapors.
Lab Coat A fully-buttoned, long-sleeved lab coat.Protects skin and personal clothing from contamination.[4]
Respiratory Work must be performed in a chemical fume hood.[1][4] A respirator may be needed for high concentrations or aerosol generation.[5]Prevents inhalation of toxic vapors.[2]

Spill Management

In the event of an this compound spill, immediate and appropriate action is critical to mitigate exposure and contamination.

Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, the following steps should be taken:[4]

  • Ensure proper PPE is worn.[4]

  • Absorb the spill with an inert, dry material such as vermiculite, sand, or earth.[1][4][6]

  • Collect the contaminated absorbent material using non-sparking tools and place it into a suitable, sealed, and clearly labeled container for hazardous waste.[6][7]

  • Wipe the spill area with a decontaminating solution, followed by soap and water.[7]

  • Ventilate the area after cleanup is complete.[8]

Large Spills: For a significant spill, or any spill outside of a fume hood:[4][7]

  • Immediately evacuate all non-essential personnel from the area and secure access.[7][8]

  • Notify others in the vicinity and contact your institution's Environmental Health and Safety (EHS) department or emergency services (911) if there is an immediate threat.[1][4]

  • Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous waste operations.[8]

Spill Size Immediate Action Containment & Cleanup Final Step
Small Alert personnel in the immediate area. Wear appropriate PPE.[4]Absorb with inert material (vermiculite, sand).[1][6]Collect in a labeled hazardous waste container. Decontaminate the area.[7]
Large Evacuate the area.[7] Secure access.[8]Do not attempt cleanup.Contact EHS or emergency services immediately.[1][4]

This compound Waste Collection and Storage

All this compound and this compound-contaminated materials must be treated as hazardous waste.[4][6] Under no circumstances should this waste be disposed of down the drain or in regular trash.[4][6]

Waste Collection:

  • Container: Collect all this compound waste, including contaminated absorbents and PPE, in a compatible and sealable container.[4] A polyethylene (B3416737) container is a suitable option.[4][5]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and must identify the contents, including the full chemical name "this compound".[5][6]

  • Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by EHS professionals.

Waste Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated area.[4][6]

  • The storage area should be cool and dry, away from direct sunlight and sources of ignition.[4][5]

  • Store this compound waste away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][6]

  • Secondary containment, such as placing the waste container in a larger, leak-proof tub, is highly recommended to contain potential leaks or spills.[4][5]

Final Disposal Procedures

The final disposal of this compound waste must be conducted in compliance with all local, state, and federal regulations.[8][9][10]

  • Professional Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[5][9]

  • Documentation: Ensure all required paperwork for the waste manifest is completed accurately.

  • Decontamination: After the waste has been removed, thoroughly decontaminate the designated work and storage areas before resuming normal laboratory work.[5]

Aniline_Disposal_Workflow start_node Start: Handling this compound process_node Collect Waste in Labeled, Compatible Container start_node->process_node Work generates waste decision_node Spill Size? start_node->decision_node Spill Occurs waste_node Store Waste Securely (Segregated, Ventilated) process_node->waste_node Container is full or work is complete spill_node Evacuate Area Call EHS/Emergency decision_node->spill_node Large process_node_spill Absorb with Inert Material (Trained Personnel Only) decision_node->process_node_spill Small end_node End: Proper Disposal waste_node->end_node Arrange Pickup by EHS/Licensed Contractor spill_node->waste_node Professional Cleanup process_node_spill->process_node Collect contaminated material

Caption: Logical workflow for the safe handling and disposal of this compound waste.

References

Essential Safety and Logistical Guidance for Handling Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling hazardous chemicals like aniline. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures to minimize risk and ensure compliance with safety standards.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against this compound exposure. The following sections detail the minimum required PPE for handling this chemical.

Hand Protection

This compound can be absorbed through the skin, making appropriate glove selection critical. Nitrile gloves are not generally recommended for prolonged contact with this compound.[1] Double gloving may be advisable for extended operations.[2]

Glove MaterialBreakthrough Time (minutes)Rating
Butyl Rubber>480Excellent
Viton™>480Excellent
Neoprene145Fair
Polyvinyl Alcohol (PVA)-Recommended
Nitrile6 - 32Poor to Limited Use[3][4][5]
Latex-Limited Use[3]

Note: Breakthrough times can be affected by factors such as glove thickness, chemical concentration, temperature, and the potential for abrasion or puncture.[6] Always consult the glove manufacturer's specific chemical resistance data.

Eye and Face Protection

To prevent eye contact with this compound, which can cause serious eye damage, appropriate eye and face protection is mandatory.[7]

Protection TypeSpecifications
Safety GogglesTightly fitting, chemical splash goggles.[8]
Face ShieldShould be worn in conjunction with safety goggles, especially when there is a risk of splashing.[2]
Respiratory Protection

All work with this compound should be conducted in a certified chemical fume hood to avoid the inhalation of vapors.[8] In situations where a fume hood is not available or during a large spill, respiratory protection is necessary. Personnel must be fit-tested and trained in the proper use of respirators.[9]

Respirator TypeAssigned Protection Factor (APF)
Half Mask (Elastomeric) with Organic Vapor Cartridge10[10]
Full Facepiece (Elastomeric) with Organic Vapor Cartridge50[10]
Powered Air-Purifying Respirator (PAPR) with Loose-Fitting Hood25[10]
Supplied-Air Respirator (SAR) - Continuous Flow50
Self-Contained Breathing Apparatus (SCBA)10,000[11]
Body Protection

To prevent skin contact, appropriate body protection must be worn.

Protection TypeSpecifications
Laboratory CoatA long-sleeved lab coat, fully buttoned, is required.[1]
Chemical-Resistant Apron or SuitRecommended for procedures with a higher risk of splashing or for handling significant quantities.[9]
Foot ProtectionClosed-toe shoes must be worn in the laboratory at all times.[2]

Experimental Protocols

Adherence to standardized procedures for donning, doffing, and handling contaminated materials is crucial for minimizing exposure risk.

Donning and Doffing of PPE

Donning Sequence:

  • Perform Hand Hygiene: Wash hands thoroughly with soap and water.[12]

  • Put on Shoe Covers (if applicable). [12]

  • Put on Coveralls or Lab Coat. [12]

  • Put on Mask/Respirator. [12]

  • Put on Eye Protection. [12]

  • Put on Gloves: Pull cuffs over the sleeves of the lab coat or coveralls.[12]

Doffing Sequence: The goal is to avoid contact with the contaminated exterior of the PPE.

  • Remove Shoe Covers (if applicable). [12]

  • Remove Gown and Gloves Together: Peel off the gown from the shoulders, turning it inside out. As you remove your hands from the sleeves, peel off the gloves at the same time, touching only the inside of the gloves.[12]

  • Perform Hand Hygiene. [12]

  • Remove Eye Protection. [12]

  • Remove Mask/Respirator. [12]

  • Perform Hand Hygiene. [12]

Operational and Disposal Plans

Spill Management

Immediate and appropriate action is critical in the event of an this compound spill.

Small Spill (can be cleaned up in 10 minutes by trained personnel):

  • Alert others in the area.

  • Don appropriate PPE: This includes, at a minimum, chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[13]

  • Contain the spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[8]

  • Collect the absorbent material: Carefully scoop the material into a designated, labeled hazardous waste container.[14]

  • Decontaminate the area: Wipe the spill area with a soap and water solution, followed by a clean water rinse.[9] All cleaning materials must be disposed of as hazardous waste.

  • Ventilate the area. [14]

Large Spill:

  • Immediately evacuate the area and alert others. [13]

  • If there is an immediate threat of fire or the spill is uncontained, call emergency services (911). [13]

  • Secure the area and prevent entry. [13]

  • Contact your institution's Environmental Health and Safety (EHS) department. [13]

Waste Disposal

This compound and all contaminated materials must be disposed of as hazardous waste. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[14]

  • Waste Collection: Collect all waste contaminated with this compound (e.g., unused product, reaction mixtures, contaminated labware, PPE) in a clearly labeled, dedicated hazardous waste container.[9]

  • Container Compatibility: The waste container must be made of a material compatible with this compound and any solvents used. Polyethylene containers are often suitable.[15]

  • Labeling: The label must include the words "HAZARDOUS WASTE," the chemical name "this compound," and a description of the contents.[15]

  • Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[14]

  • Disposal: Arrange for the collection of the hazardous waste by the institution's EHS department or a licensed hazardous waste disposal contractor.[14]

Visualized Workflows

The following diagrams illustrate key decision-making processes for handling this compound safely.

PPE_Selection_Workflow cluster_risk_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_procedures Procedures start Start: Handling this compound task Assess Task: - Quantity - Concentration - Potential for Splash/Aerosol start->task hand Hand Protection: - Butyl or Viton Gloves - Double Glove? task->hand Determine Hand Risk eye Eye/Face Protection: - Goggles - Face Shield? task->eye Determine Splash Risk respiratory Respiratory Protection: - Fume Hood - Respirator? task->respiratory Determine Inhalation Risk body Body Protection: - Lab Coat - Apron/Suit? task->body Determine Body Exposure Risk donning Don PPE hand->donning eye->donning respiratory->donning body->donning handling Handle this compound donning->handling doffing Doff PPE handling->doffing disposal Dispose of PPE doffing->disposal

Caption: Workflow for selecting appropriate PPE for handling this compound.

Aniline_Spill_Response spill This compound Spill Occurs spill_size Is the spill large? spill->spill_size trained Are you trained to clean it up? spill_size->trained No evacuate Evacuate Area Call Emergency Services & EHS spill_size->evacuate Yes trained->evacuate No don_ppe Don Appropriate PPE trained->don_ppe Yes end End of Response evacuate->end contain Contain Spill with Absorbent don_ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate decontaminate->end

Caption: Decision-making workflow for responding to an this compound spill.

References

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